Methyl propyl disulfide
Description
This compound has been reported in Allium ampeloprasum, Azadirachta indica, and other organisms with data available.
Properties
IUPAC Name |
1-(methyldisulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c1-3-4-6-5-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCHCUYBORIUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062234 | |
| Record name | Methyl propyl disulfide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
pale yellowish mobile liquid with powerful, penetratating, sulfuraceous-herbaceous, oniony odour | |
| Record name | Methyl propyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in ethyl alcohol and oil | |
| Record name | Methyl propyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.999 | |
| Record name | Methyl propyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/144/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2179-60-4 | |
| Record name | Methyl propyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl propyl disulfide | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, methyl propyl | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl propyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl propyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHYL PROPYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M12K3FU0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Methyl propyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031872 | |
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Foundational & Exploratory
Synthesis and Characterization of Methyl Propyl Disulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl propyl disulfide (CH₃S-SC₃H₇), a volatile organic sulfur compound found in various plants of the Allium genus, such as onions and garlic. This document details a reliable synthetic protocol, outlines key characterization data, and presents a visual workflow to aid in its laboratory preparation and analysis.
Introduction
This compound is a key contributor to the characteristic flavor and aroma of many culinary ingredients. Beyond its sensory properties, it has garnered interest in the scientific community for its potential biological activities. As an unsymmetrical disulfide, its synthesis requires a controlled approach to avoid the formation of symmetrical byproducts. This guide focuses on a robust synthetic method and the analytical techniques used to confirm its identity and purity.
Synthesis of this compound
The synthesis of unsymmetrical disulfides like this compound can be effectively achieved through the reaction of a Bunte salt with a thiol. This method offers good control over the final product and avoids the statistical mixture of products often seen in co-oxidation of two different thiols.
Experimental Protocol: Synthesis via Bunte Salt
This protocol is adapted from a general and reliable procedure for the synthesis of unsymmetrical disulfides.
Materials:
-
1-Bromopropane
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Methanethiol (CH₃SH) or a suitable source like sodium thiomethoxide (NaSCH₃)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Preparation of Sodium S-Propylthiosulfate (Bunte Salt)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiosulfate pentahydrate in a minimal amount of water.
-
Add a solution of 1-bromopropane in methanol to the flask.
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
After the reaction is complete, cool the mixture to room temperature. The resulting solution contains the sodium S-propylthiosulfate (propyl Bunte salt). This solution is typically used directly in the next step without isolation.
Step 2: Preparation of Sodium Thiomethoxide (if starting from methanethiol)
Caution: Methanethiol is a toxic and foul-smelling gas. This step should be performed in a well-ventilated fume hood.
-
In a separate flask, prepare a solution of sodium hydroxide in water.
-
Bubble methanethiol gas through the sodium hydroxide solution at 0 °C until the desired molar equivalent is absorbed. This forms a solution of sodium thiomethoxide.
Step 3: Reaction of Bunte Salt with Thiomethoxide
-
Cool the aqueous solution of sodium S-propylthiosulfate from Step 1 in an ice bath.
-
Slowly add the freshly prepared solution of sodium thiomethoxide from Step 2 to the Bunte salt solution with vigorous stirring.
-
Continue to stir the reaction mixture at room temperature for 1-2 hours.
Step 4: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether by rotary evaporation.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield a clear, colorless to pale yellow liquid.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the key physical and spectral data.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀S₂ | [1] |
| Molecular Weight | 122.25 g/mol | [1] |
| Appearance | Clear, slightly yellowish liquid | [1] |
| Odor | Reminiscent of cooked onion | [1] |
| Boiling Point | 154.1 °C at 760 mmHg | [1] |
| 69-71 °C at 43 mmHg | [2] | |
| Density | 0.997 g/cm³ at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.508 | [1][2] |
| Flash Point | 42.8 °C | [1] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show a triplet for the terminal methyl group of the propyl chain, a multiplet for the adjacent methylene group, a triplet for the methylene group attached to sulfur, and a singlet for the methyl group attached to sulfur. |
| ¹³C NMR | The carbon NMR spectrum will display four distinct signals corresponding to the four unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 122. Key fragmentation patterns will also be observed. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic C-H stretching and bending vibrations. The S-S stretching vibration is typically weak and may be difficult to observe. |
| Gas Chromatography (GC) | Retention indices on various columns can be used for identification. For example, on a standard non-polar column, the Kovats retention index is in the range of 912-932.1. |
Safety Information
This compound is a flammable liquid and an eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This guide provides a detailed framework for the synthesis and characterization of this compound. The presented Bunte salt method is a reliable route for obtaining this unsymmetrical disulfide. The comprehensive characterization data serves as a valuable reference for researchers to confirm the identity and purity of their synthesized product. This information is crucial for its application in flavor chemistry, natural product research, and potential drug development.
References
The Biosynthesis and Formation of Methyl Propyl Disulfide in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl propyl disulfide is a volatile organosulfur compound contributing to the characteristic aroma and flavor profile of plants in the Allium genus, such as onions and garlic. This technical guide provides an in-depth exploration of the biosynthesis of its precursors, S-methylcysteine sulfoxide (methiin) and S-propylcysteine sulfoxide (propiin), and the subsequent enzymatic and chemical reactions leading to the formation of this compound upon tissue damage. Detailed experimental protocols for the analysis of the key compounds and enzymes, along with quantitative data and pathway visualizations, are presented to support further research and development in this area.
Introduction
The organosulfur compounds in Allium species are of significant interest due to their impact on flavor, aroma, and their potential therapeutic properties. This compound is one such compound, formed not through a direct biosynthetic pathway, but as a result of a cascade of reactions initiated when plant cells are disrupted. The stable, non-volatile precursors, S-alk(en)ylcysteine sulfoxides (ACSOs), are stored in the cytoplasm and are brought into contact with the vacuolar enzyme alliinase upon cellular damage[1]. This guide delineates the two key stages: the biosynthesis of the ACSO precursors and the subsequent enzymatic and spontaneous chemical reactions that form this compound.
Biosynthesis of S-Alkylcysteine Sulfoxide Precursors
The biosynthesis of methiin and propiin, the precursors to this compound, follows the general pathway for S-alk(en)ylcysteine sulfoxides in Allium, which primarily utilizes the glutathione pathway[1][2].
The Glutathione Pathway
The proposed biosynthetic pathway for S-methyl-L-cysteine and S-propyl-L-cysteine, the precursors to their respective sulfoxides, is outlined below. The initial steps involve the assimilation of sulfate into cysteine, which is then incorporated into glutathione (γ-glutamyl-cysteinyl-glycine)[3].
-
S-alkylation of Glutathione: A methyl or propyl group is transferred to the sulfur atom of the cysteine residue within a glutathione molecule. The biosynthesis of S-methylcysteine has been shown to proceed via the methylation of cysteine[4][5]. While the specific origin of the propyl group is less defined than the allyl group (derived from valine), it is understood to follow a similar conjugation to glutathione[6].
-
Removal of Glycine: The glycine residue is cleaved from the S-alkylated glutathione.
-
Removal of Glutamate: The γ-glutamyl moiety is removed by a γ-glutamyl transpeptidase (GGT) to yield S-methyl-L-cysteine or S-propyl-L-cysteine[1][2].
-
S-oxygenation: A flavin-containing monooxygenase (FMO) catalyzes the stereospecific oxidation of the sulfur atom in S-methyl-L-cysteine and S-propyl-L-cysteine to form S-methyl-L-cysteine sulfoxide (methiin) and S-propyl-L-cysteine sulfoxide (propiin), respectively[2][3].
Formation of this compound from Precursors
The formation of this compound is a consequence of tissue damage, which allows the mixing of cellular compartments.
-
Enzymatic Cleavage: Upon cell lysis, the vacuolar enzyme alliinase (S-alk(en)yl-L-cysteine sulfoxide lyase) is released and acts on methiin and propiin[7].
-
Formation of Sulfenic Acids: Alliinase catalyzes the cleavage of the C-S bond in the sulfoxide precursors, yielding pyruvic acid, ammonia, and highly reactive sulfenic acids: methanesulfenic acid (CH₃SOH) and propanesulfenic acid (CH₃CH₂CH₂SOH)[1]. In onions, propanesulfenic acid is a precursor to the lachrymatory factor, propanethial S-oxide, through the action of lachrymatory-factor synthase[8][9].
-
Condensation to Thiosulfinates: Two molecules of sulfenic acid can spontaneously condense to form an unstable thiosulfinate. For example, two molecules of methanesulfenic acid would form methyl methanethiosulfinate.
-
Formation of Asymmetrical Disulfides: An asymmetrical disulfide like this compound is formed through the condensation of one molecule of methanesulfenic acid and one molecule of propanesulfenic acid. This condensation reaction is spontaneous. Further reactions can lead to the formation of various polysulfides.
Quantitative Data
The concentrations of precursors and the kinetics of the enzymes involved can vary significantly between different Allium species and even cultivars.
Table 1: Concentration of S-Alk(en)ylcysteine Sulfoxides in Garlic
| Compound | Concentration Range (mg/g fresh weight) | Average Proportion | Reference |
| Alliin | 2.78 - 10.60 | 83% | [10][11] |
| Methiin | 0.54 - 2.04 | 16% | [10][11] |
| Isoalliin | 0.03 - 0.13 | 1% | [10][11] |
Table 2: Kinetic Parameters of Alliinase
| Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp (°C) | Reference |
| Cupriavidus necator | Alliin | 0.83 | 74.65 | 7.0 | 35 | [12] |
| Garlic (A. sativum) | Alliin | - | - | 6.5 | 23 | [13] |
Note: 1 Unit (U) of alliinase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under specified conditions.
Experimental Protocols
Extraction and HPLC Analysis of S-Alk(en)ylcysteine Sulfoxides
This protocol is adapted from methodologies used for the quantification of ACSOs in Allium species[10][14][15].
Workflow Diagram:
References
- 1. S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A spectrophotometric assay for allicin and alliinase (Alliin lyase) activity: reaction of 2-nitro-5-thiobenzoate with thiosulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A spectrophotometric assay for allicin, alliin, and alliinase (alliin lyase) with a chromogenic thiol: reaction of 4-mercaptopyridine with thiosulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and expression analysis of S-alk(en)yl-L-cysteine sulfoxide lyase isoform genes and determination of allicin contents in Allium species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propanethial S-oxide - The Lachrymatory Factor in Onions - Molecule of the - September Month 2007 [chm.bris.ac.uk]
- 9. Silencing Onion Lachrymatory Factor Synthase Causes a Significant Change in the Sulfur Secondary Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agriculturejournals.cz [agriculturejournals.cz]
- 11. researchgate.net [researchgate.net]
- 12. Using headspace solid-phase microextraction for comparison of volatile sulphur compounds of fresh plants belonging to families Alliaceae and Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant Enzyme Activity Testing - Lifeasible [lifeasible.com]
- 14. HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bezmialemscience.org [bezmialemscience.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Propyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl propyl disulfide is an organosulfur compound naturally occurring in plants of the Allium genus, such as onions and garlic. It is a significant contributor to the characteristic flavor and aroma of these plants. Beyond its role as a flavor component, this compound has garnered interest in the scientific community for its potential biological activities, including anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its known biological signaling pathways.
Physical Properties
This compound is a colorless to pale yellow liquid with a strong, pungent, sulfurous odor reminiscent of onions.[1][2] The key physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C4H10S2 | [3][4][5][6] |
| Molecular Weight | 122.25 g/mol | [3][4][5][7] |
| Boiling Point | 69-71 °C at 43 mmHg 154.1 °C at 760 mmHg | [4][6][7] |
| Melting Point | -101.52 °C (estimate) | [4] |
| Density | 0.98 g/mL at 25 °C | [6][7] |
| Refractive Index (n20/D) | 1.508 | [4][6][7] |
| Vapor Pressure | 4.14 mmHg at 25 °C | [4] |
| Solubility | Slightly soluble in water. Soluble in ethanol and oils. | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
Chemical Properties and Reactivity
This compound is a stable compound under normal conditions.[1] Its chemical reactivity is primarily dictated by the disulfide bond (-S-S-).
Stability and Storage
It is recommended to store this compound in a cool, dry, and well-ventilated area away from sources of ignition.[1] Containers should be kept tightly sealed.[1]
Reactivity
-
Incompatible Materials: Strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce toxic fumes, including carbon oxides and sulfur oxides.[1]
-
Hazardous Reactions: No hazardous reactions have been reported under normal processing.[1]
Experimental Protocols
This section outlines detailed methodologies for the characterization and synthesis of this compound.
Synthesis of this compound
A general method for the synthesis of unsymmetrical disulfides like this compound involves the reaction of a thiol with a sulfenyl halide. A plausible synthesis route is described in the workflow below.
Experimental Procedure (General):
-
Dissolve 1-propanesulfenyl chloride in an inert, dry solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add an equimolar amount of methanethiol to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is typically washed with water and brine to remove any unreacted starting materials and byproducts.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.
Typical GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Biological Activity and Signaling Pathways
Organosulfur compounds from Allium species, including this compound, have been investigated for their potential health benefits, particularly their anticancer effects.[1][8][9]
Inhibition of Glutathione S-Transferase (GST) and a Potential Anticancer Mechanism
Studies have shown that this compound can inhibit the formation of glutathione S-transferase placental form (GST-P)-positive foci in a dose-dependent manner.[10] GSTs are a family of enzymes involved in the detoxification of carcinogens.[1] The inhibitory effect of this compound on these precancerous lesions suggests a potential role in cancer chemoprevention.[10]
The proposed mechanism for this anticancer effect involves the modulation of the polyamine biosynthesis pathway.[10] Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. Ornithine decarboxylase (ODC) is a key rate-limiting enzyme in this pathway.[1] While a direct inhibitory effect has not been conclusively demonstrated, it is suggested that organosulfur compounds like this compound may decrease cell proliferation by downregulating the polyamine biosynthesis pathway, potentially through the reduction of ODC activity.[1][10]
Conclusion
This compound is a volatile sulfur compound with well-defined physical and chemical properties. Its role as a flavor and fragrance compound is well-established, and emerging research points towards its potential as a bioactive molecule with anticancer properties. The proposed mechanism involving the inhibition of glutathione S-transferase and the downregulation of the polyamine biosynthesis pathway provides a promising avenue for further investigation in the field of drug development. The experimental protocols provided in this guide offer a foundation for the consistent and accurate characterization of this intriguing molecule. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound to harness its full therapeutic potential.
References
- 1. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB008557) - FooDB [foodb.ca]
- 3. This compound | C4H10S2 | CID 16592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. Disulfide, methyl propyl [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. This compound 90 2179-60-4 [sigmaaldrich.com]
- 8. Organosulfur compounds from alliaceae in the prevention of human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing organosulfur compounds in Allium as the next-generation flavor and bioactive ingredients for food and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-dependent inhibition of glutathione S-transferase placental form-positive hepatocellular foci induction in the rat by this compound and propylene sulfide from garlic and onions - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Methyl Propyl Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for methyl propyl disulfide (C₄H₁₀S₂), a volatile organic compound found in various plants, including those of the Allium genus. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for obtaining this data are also provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2.66 | t | 7.4 | -S-S-CH₂- |
| 2.40 | s | - | -S-CH₃ |
| 1.69 | sextet | 7.4 | -CH₂-CH₂-CH₃ |
| 1.00 | t | 7.4 | -CH₂-CH₃ |
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 42.5 | -S-S-CH₂- |
| 23.2 | -S-CH₃ |
| 22.8 | -CH₂-CH₂-CH₃ |
| 13.3 | -CH₂-CH₃ |
Experimental Protocol for NMR Spectroscopy
The following is a typical experimental protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a liquid sample like this compound.
Sample Preparation:
-
A sample of this compound (approximately 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃).[1][2]
-
The solution is transferred to a 5 mm NMR tube.[3] To ensure magnetic field homogeneity, the solution should be free of any particulate matter; filtration through a small plug of glass wool in a Pasteur pipette is recommended if necessary.[1]
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).[2]
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[3]
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard room temperature (approximately 298 K).
-
¹H NMR:
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: Typically 30-45 degrees
-
-
¹³C NMR:
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
Relaxation Delay: 2-5 seconds
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Data
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2965, 2930, 2872 | C-H stretching (alkane) |
| 1455 | C-H bending (alkane) |
| 1378 | C-H bending (alkane) |
| ~530 | S-S stretching |
Note: The S-S stretching vibration is typically weak and can be difficult to observe.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of liquid samples.
-
Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.
-
Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4][5]
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6] Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
MS Data (Electron Ionization)
The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 122 | 45 | [M]⁺ (Molecular Ion) |
| 80 | 100 | [CH₃CH₂CH₂S]⁺ |
| 47 | 60 | [CH₃S]⁺ |
| 43 | 55 | [CH₃CH₂CH₂]⁺ |
| 41 | 40 | [C₃H₅]⁺ |
Experimental Protocol for GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, with a split ratio of, for example, 10:1. The injector temperature is typically set to 250°C.[7]
-
Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Oven Temperature Program: An initial temperature of 50°C is held for a few minutes, followed by a temperature ramp (e.g., 3°C/min to 150°C, then 25°C/min to 250°C) to ensure good separation of the analyte from any impurities.[7]
-
-
Mass Spectrometry (MS) Conditions:
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Toxicological and Safety Guide to Methyl Propyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl disulfide (MPDS), with CAS number 2179-60-4, is a volatile organosulfur compound naturally present in various Allium species such as garlic and onions. It contributes to the characteristic flavor and aroma of these foods. Industrially, it is utilized as a flavoring agent in a variety of savory food products. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, aimed at professionals in research, scientific, and drug development fields. The information is presented to facilitate a thorough understanding of its safety profile, supported by experimental methodologies and visual representations of key processes.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2,3-Dithiahexane, 1-(Methyldisulfanyl)propane |
| CAS Number | 2179-60-4 |
| Molecular Formula | C4H10S2 |
| Molecular Weight | 122.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Pungent, sulfurous, onion-like |
Toxicological Data
The toxicological profile of this compound has been evaluated by various regulatory and scientific bodies. The available data on its acute toxicity, skin and eye irritation, genotoxicity, carcinogenicity, and reproductive and developmental toxicity are summarized below.
Acute Toxicity
This compound exhibits low acute toxicity via oral and dermal routes of exposure.
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Rat | Oral | > 2000 mg/kg bw | Category 4 (Harmful if swallowed) | [1] |
| LD50 | Rat | Dermal | > 5000 mg/kg bw | Not Classified | [2] |
| LC50 | - | Inhalation | No data available | - |
Skin and Eye Irritation
Studies conducted on rabbits indicate that this compound is a mild skin and eye irritant.
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Mild irritant | [2] |
| Eye Irritation | Rabbit | Mild irritant | [2] |
Subchronic Toxicity
While no specific 90-day oral toxicity studies on this compound were identified in the public domain, a study on the structurally related compound, methyl propyl trisulfide, is available. In a 90-day study in Sprague-Dawley rats, methyl propyl trisulfide administered by gavage at doses of 0.5, 2, or 6 mg/kg bw/day did not produce any treatment-related adverse effects. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be the highest dose tested, 6 mg/kg bw/day[3]. This information may be considered for read-across purposes.
Genotoxicity
No specific in vitro or in vivo genotoxicity studies for this compound were found in the publicly available literature. However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated this compound as part of a group of flavoring agents.[4][5][6] These evaluations, which consider genotoxicity, have not raised a safety concern at the current levels of intake when used as a flavoring agent.[5][6]
Carcinogenicity
Similar to genotoxicity, no long-term carcinogenicity bioassays specifically on this compound were identified. The evaluations by JECFA and EFSA, which take into account the potential for carcinogenicity, have concluded that there is no safety concern at the current levels of intake from its use as a flavoring agent.[5][6]
Reproductive and Developmental Toxicity
No dedicated reproductive or developmental toxicity studies on this compound were found in the public domain. The comprehensive evaluations by JECFA and EFSA did not indicate any concerns for reproductive or developmental effects at the current intake levels.[5][6]
Regulatory Evaluations
Both JECFA and EFSA have assessed the safety of this compound as a flavoring substance.
-
JECFA: At its 53rd meeting, JECFA evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[5][6] The toxicological monograph from this evaluation is published in the WHO Food Additives Series 44.[4]
-
EFSA: this compound is included in Flavouring Group Evaluation 08 (FGE.08), which covers aliphatic and alicyclic mono-, di-, tri-, and polysulphides.[4] The evaluations of this group of substances have not raised safety concerns for this compound at the estimated dietary intakes.
Experimental Protocols
Detailed methodologies for key toxicological studies are based on internationally recognized OECD guidelines.
Acute Oral Toxicity (as per OECD Guideline 401 - modified)
-
Test System: Typically, young adult rats (e.g., Sprague-Dawley strain) of one sex (usually females) are used.
-
Procedure: A limit test is often performed for substances with expected low toxicity. A single dose of 2000 mg/kg body weight is administered by oral gavage to a small group of animals. If no mortality or significant toxicity is observed, no further testing at higher doses is required.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
Skin Irritation (as per OECD Guideline 404)
-
Test System: Healthy young adult albino rabbits are used.
-
Procedure: A 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of shaved skin (approximately 6 cm²) on one animal. The site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and if no corrosive effect is observed, the test is confirmed on at least two more animals.
Eye Irritation (as per OECD Guideline 405)
-
Test System: Healthy young adult albino rabbits are used.
-
Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored to determine the irritation potential.
Visualizations
Experimental Workflow for Acute Oral Toxicity Testing
Caption: Workflow for an acute oral toxicity study following OECD Guideline 401.
Proposed Metabolic Pathway of this compound
Based on the metabolism of related disulfide compounds, the following metabolic pathway is proposed for this compound in vivo.
Caption: Proposed metabolic pathway of this compound in vivo.
Conclusion
Based on the available toxicological data and comprehensive evaluations by international expert committees such as JECFA and EFSA, this compound is considered to have low acute toxicity. It may cause mild skin and eye irritation upon direct contact. While specific data on genotoxicity, carcinogenicity, and reproductive toxicity for this compound are not publicly available, its use as a flavoring agent at current intake levels is not considered a safety concern by regulatory authorities. The proposed metabolic pathway suggests that it is likely metabolized and excreted. This guide provides a foundational understanding of the safety profile of this compound for professionals in relevant scientific fields.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Chromosomal aberration tests on 29 chemicals combined with S9 mix in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WHO | JECFA [apps.who.int]
- 4. A two-generation reproductive toxicity study of decamethylcyclopentasiloxane (D5) in rats exposed by whole-body vapor inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C4H10S2 | CID 16592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WHO | JECFA [apps.who.int]
An In-depth Technical Guide to the Isomeric Forms of Methyl Propyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomeric forms of methyl propyl disulfide, detailing their physicochemical properties, synthesis, characterization, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Introduction to this compound Isomers
This compound (C₄H₁₀S₂) is an organosulfur compound with two primary isomers: methyl n-propyl disulfide and methyl isopropyl disulfide . These isomers are found naturally in various plants of the Allium genus, such as onions and garlic, and contribute to their characteristic flavors and aromas. Beyond their role as flavor compounds, these disulfides have garnered scientific interest for their potential biological activities, including anticancer effects.
The structural difference between the two isomers, arising from the arrangement of the propyl group, leads to distinct physicochemical and biological properties. Understanding these differences is crucial for their application in various scientific and commercial fields.
Physicochemical Properties
The physical and chemical properties of methyl n-propyl disulfide and methyl isopropyl disulfide are summarized in the tables below for easy comparison.
Table 1: General and Physicochemical Properties of this compound Isomers
| Property | Methyl n-Propyl Disulfide | Methyl Isopropyl Disulfide |
| IUPAC Name | 1-(methyldisulfanyl)propane[1] | 2-(methyldisulfanyl)propane[2] |
| Synonyms | 2,3-Dithiahexane, this compound[3] | Methyl i-propyl disulfide, 2-Methyl-3,4-dithiapentane[4] |
| CAS Number | 2179-60-4[3] | 40136-65-0[4] |
| Molecular Formula | C₄H₁₀S₂[3] | C₄H₁₀S₂[4] |
| Molecular Weight | 122.25 g/mol [3] | 122.25 g/mol [4] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 143-145 °C (760 mmHg) | 138.2 °C (760 mmHg) |
| Density | 0.985 g/cm³ | 0.994 g/cm³ |
| Refractive Index | 1.505 (20 °C) | 1.506 (20 °C) |
Synthesis and Characterization
The synthesis of unsymmetrical disulfides like this compound can be challenging due to the potential for the formation of symmetrical disulfide byproducts. However, several methods have been developed to achieve selective synthesis.
Experimental Protocol: Synthesis of Unsymmetrical Disulfides
A common approach for the synthesis of unsymmetrical disulfides involves the reaction of a thiol with a sulfenyl chloride. The following is a generalized experimental protocol that can be adapted for the synthesis of both methyl n-propyl and methyl isopropyl disulfide.
Objective: To synthesize methyl propyl disulfides via the reaction of a thiol with a sulfenyl chloride.
Materials:
-
Methanethiol or sodium methanethiolate
-
1-Propanethiol or sodium 1-propanethiolate
-
2-Propanethiol or sodium 2-propanethiolate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
Step 1: Preparation of Sulfenyl Chloride
-
In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (e.g., 1-propanethiol for the synthesis of methyl n-propyl disulfide) in dichloromethane at 0 °C.
-
Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the cooled thiol solution with constant stirring.
-
Allow the reaction to proceed for 1-2 hours at 0 °C. The completion of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Reaction with the Second Thiol
-
In a separate flask, prepare a solution of the second thiol (e.g., methanethiol or its sodium salt) in dichloromethane under an inert atmosphere and cool to 0 °C.
-
Slowly add the freshly prepared sulfenyl chloride solution from Step 1 to the second thiol solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude disulfide.
-
Purify the crude product by fractional distillation or column chromatography to yield the pure this compound isomer.
Characterization Methods
The synthesized isomers can be characterized using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the isomers by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.[1][2]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their identity.[5][6] The mass spectra of both isomers show a molecular ion peak at m/z 122.[3][4]
Table 2: Spectral Data of this compound Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key MS Fragments (m/z) |
| Methyl n-Propyl Disulfide | ~2.5 (t, 2H), ~2.4 (s, 3H), ~1.7 (m, 2H), ~1.0 (t, 3H) | ~42, ~34, ~23, ~13 | 122 (M+), 90, 75, 47, 45 |
| Methyl Isopropyl Disulfide | ~2.9 (septet, 1H), ~2.3 (s, 3H), ~1.3 (d, 6H) | ~45, ~34, ~23 | 122 (M+), 90, 79, 47, 43 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Biological Activity and Signaling Pathways
Organosulfur compounds from Allium vegetables have been extensively studied for their health benefits, particularly their anticancer properties. This compound has been shown to exhibit inhibitory effects on certain enzymes involved in carcinogenesis.
Inhibition of Glutathione S-Transferase (GST)
Research has demonstrated that this compound can dose-dependently inhibit the activity of glutathione S-transferase (GST), specifically the placental form (GST-P).[7] GSTs are a family of enzymes that play a crucial role in the detoxification of carcinogens by catalyzing their conjugation with glutathione.[8] The inhibition of GST-P, which is often overexpressed in tumor cells, is a potential mechanism for the anticancer effects of this compound.[7]
The proposed mechanism suggests that by inhibiting GST, this compound may prevent the detoxification of carcinogenic compounds, leading to their accumulation and subsequent induction of apoptosis in cancer cells. Furthermore, the inhibitory effect of this compound on GST may also be associated with a decrease in cell proliferation.[7]
Other Potential Anticancer Mechanisms
In addition to GST inhibition, organosulfur compounds from garlic and onions are known to affect various other signaling pathways involved in cancer progression.[9][10][11] These include the modulation of cell cycle, induction of apoptosis through both intrinsic and extrinsic pathways, and inhibition of angiogenesis.[12][13] While these mechanisms have been more extensively studied for other related compounds like diallyl disulfide, it is plausible that this compound shares some of these anticancer activities.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the isomeric relationship between the two forms of this compound and a typical experimental workflow for their synthesis and characterization.
Conclusion
The isomeric forms of this compound, methyl n-propyl disulfide and methyl isopropyl disulfide, are important organosulfur compounds with distinct properties. This guide has provided a detailed overview of their physicochemical characteristics, methods for their synthesis and characterization, and insights into their biological activities, particularly their potential as anticancer agents through the inhibition of glutathione S-transferase. The information presented here serves as a foundational resource for further research and development involving these promising natural compounds.
References
- 1. This compound | C4H10S2 | CID 16592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isopropyl methyl disulfide | C4H10S2 | CID 123494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disulfide, methyl propyl [webbook.nist.gov]
- 4. Methyl isopropyl disulphide [webbook.nist.gov]
- 5. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 6. researchgate.net [researchgate.net]
- 7. Dose-dependent inhibition of glutathione S-transferase placental form-positive hepatocellular foci induction in the rat by this compound and propylene sulfide from garlic and onions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. frontiersin.org [frontiersin.org]
- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 13. bhu.ac.in [bhu.ac.in]
environmental fate and degradation pathways of methyl propyl disulfide
An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Methyl Propyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CH₃S-SCH₂CH₂CH₃) is a volatile organosulfur compound found in some plants of the Allium genus and used as a flavoring agent. Understanding its environmental fate is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the anticipated environmental degradation pathways of this compound, including biodegradation, hydrolysis, and photolysis. Due to the limited availability of direct experimental data for this compound, this guide draws upon established principles of disulfide chemistry, data from analogous short-chain alkyl disulfides, and standardized OECD test guidelines to project its environmental behavior. Detailed experimental protocols for studying its degradation are provided, along with structured data tables and visual diagrams to facilitate comprehension.
Physicochemical Properties
A substance's physical and chemical properties are fundamental to understanding its environmental distribution and fate. The properties of this compound suggest it is a volatile, sparingly soluble liquid.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀S₂ | [1] |
| Molecular Weight | 122.25 g/mol | [2] |
| CAS Number | 2179-60-4 | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Strong, sulfurous, onion-like | [3] |
| Boiling Point | 69-71 °C at 43 mmHg | [2] |
| Melting Point | -112.98 °C (estimate) | [4] |
| Density | 0.98 g/mL at 25 °C | [2] |
| Water Solubility | Sparingly soluble | [3] |
| Vapor Pressure | 4.14 mmHg at 25 °C (estimate) | [5] |
| logP (Octanol-Water Partition Coefficient) | 2.29 (estimate) | [5] |
Environmental Degradation Pathways
The environmental persistence of this compound is determined by its susceptibility to biotic and abiotic degradation processes.
Biodegradation
Biodegradation is expected to be a significant degradation pathway for this compound in environments with active microbial populations, such as soil and water. While specific studies on this compound are limited, research on analogous compounds like dimethyl disulfide (DMDS) provides a strong indication of the likely metabolic route. The biodegradation of DMDS is initiated by the reductive cleavage of the disulfide bond to form methanethiol. This intermediate is then further metabolized to inorganic sulfate.[6][7] A similar pathway can be postulated for this compound.
Inferred Biodegradation Pathway of this compound:
-
Reductive Cleavage: The disulfide bond in this compound is cleaved by microbial enzymes, yielding methanethiol and propanethiol.
-
Oxidation of Thiols: The resulting thiols are subsequently oxidized through a series of enzymatic steps. This process can involve the formation of aldehydes and ultimately carboxylic acids.
-
Mineralization: The sulfur is eventually oxidized to sulfate (SO₄²⁻), and the carbon backbone is mineralized to carbon dioxide (CO₂) and water.[6]
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the breakdown of this compound in the environment.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For dialkyl disulfides, hydrolysis is generally a slow process under neutral environmental pH conditions. The disulfide bond is relatively stable in water at neutral pH.[8] However, under strongly alkaline conditions, hydrolysis can be more significant, leading to the formation of thiols and sulfenic acids.[8] Given the typical pH range of natural waters (pH 4-9), hydrolysis is not expected to be a primary degradation pathway for this compound.[9]
Photolysis is the degradation of a molecule by light. Organic disulfides can undergo photolytic cleavage of the sulfur-sulfur bond upon absorption of ultraviolet radiation.[10][11] This process generates thiyl radicals (RS•), which are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction from other molecules or recombination.[10] The extent of photolysis will depend on the intensity and wavelength of sunlight and the presence of other substances in the water that can act as photosensitizers.
Experimental Protocols for Degradation Assessment
Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the environmental fate of chemicals. The following protocols are recommended for evaluating the degradation of this compound.
Biodegradation: OECD 301D - Closed Bottle Test
Given its volatility, the OECD 301D Closed Bottle Test is a suitable method for assessing the ready biodegradability of this compound.[12][13][14] This test measures the consumption of dissolved oxygen by microorganisms in a closed, completely filled bottle containing the test substance as the sole carbon source.
Methodology:
-
Test System: A series of glass bottles are filled completely with a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).
-
Test Substance Addition: A known concentration of this compound is added to the test bottles.
-
Controls: Blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate) are run in parallel. A toxicity control containing both the test substance and the reference substance can also be included.[15]
-
Incubation: The bottles are sealed and incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: The dissolved oxygen concentration in the bottles is measured at regular intervals.
-
Calculation: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance.[16]
Hydrolysis: OECD 111 - Hydrolysis as a Function of pH
This guideline is used to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.[9][17][18][19][20]
Methodology:
-
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Addition: A known concentration of this compound is added to each buffer solution. The concentration should not exceed half of its water solubility.[17]
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for a more detailed study).[20]
-
Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and any major hydrolysis products.
-
Kinetics: The rate of hydrolysis is determined, and the half-life (t₁/₂) is calculated.
Photolysis: OECD 316 - Phototransformation of Chemicals in Water
This guideline is designed to determine the rate of direct photolysis of a chemical in water when exposed to simulated sunlight.[21][22][23][24][25]
Methodology:
-
Test Solutions: The test substance is dissolved in sterile, buffered, air-saturated water.
-
Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[21]
-
Dark Controls: Identical samples are kept in the dark to measure any degradation not caused by light (e.g., hydrolysis).[21]
-
Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points and analyzed for the concentration of the test substance and any major photoproducts.
-
Quantum Yield: The quantum yield (the efficiency of the photochemical process) can be determined to allow for the calculation of photolysis rates under different environmental conditions.[24]
Environmental Persistence and Bioaccumulation
The environmental persistence of this compound will be a function of the rates of the degradation processes described above. Given its volatility, a significant portion is likely to partition to the atmosphere, where it can be subject to photo-oxidation. In soil and water, biodegradation is expected to be the primary mechanism of removal.
The estimated logP of 2.29 suggests a moderate potential for bioaccumulation in aquatic organisms. However, its expected metabolism and degradation would likely limit significant long-term bioaccumulation.
Conclusion
While direct experimental data on the environmental fate of this compound is not extensive, a combination of its physicochemical properties, data from analogous compounds, and established degradation principles allows for a reasoned assessment of its likely behavior. Biodegradation is predicted to be the most significant degradation pathway in soil and water, involving the cleavage of the disulfide bond and subsequent oxidation of the resulting thiols. Abiotic processes such as hydrolysis are expected to be slow under typical environmental conditions, while photolysis may contribute to its degradation in sunlit surface waters and the atmosphere. The standardized OECD test protocols detailed in this guide provide a robust framework for experimentally determining the .
References
- 1. This compound | C4H10S2 | CID 16592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. This compound | 2179-60-4 [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chembk.com [chembk.com]
- 6. Superior dimethyl disulfide degradation in a microbial fuel cell: Extracellular electron transfer and hybrid metabolism pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superior-dimethyl-disulfide-degradation-in-a-microbial-fuel-cell-extracellular-electron-transfer-and-hybrid-metabolism-pathways - Ask this paper | Bohrium [bohrium.com]
- 8. Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. An overview on disulfide-catalyzed and -cocatalyzed photoreactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 13. laboratuar.com [laboratuar.com]
- 14. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 15. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. oecd.org [oecd.org]
- 18. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 19. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 20. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 21. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. fera.co.uk [fera.co.uk]
- 25. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
Kinetic Analysis of Methyl Propyl Disulfide: A Technical Guide to Formation and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl propyl disulfide is an asymmetric disulfide of interest in various fields, including flavor chemistry and pharmaceutical sciences, due to its sensory properties and its potential role in biological systems. Understanding the kinetics of its formation and its stability under various conditions is crucial for applications ranging from food processing to drug delivery. This technical guide provides an in-depth analysis of the kinetic principles governing the formation of this compound and its subsequent stability. It outlines detailed experimental protocols for kinetic analysis and presents available quantitative data. Furthermore, this guide employs visualizations to clarify reaction pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field.
Introduction to Disulfide Kinetics
Disulfide bonds, including the S-S bond in this compound, are dynamic covalent linkages. Their formation and cleavage are typically governed by thiol-disulfide exchange reactions. These reactions proceed via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. The rate of these reactions is influenced by several factors, including the pKa of the thiols, pH of the medium, temperature, and the steric and electronic properties of the substituents.
The formation of an unsymmetrical disulfide like this compound from methanethiol and propanethiol is a complex process that can also lead to the formation of the symmetrical disulfides, dimethyl disulfide and dipropyl disulfide. The overall reaction scheme involves a series of equilibrium reactions.
Kinetics of this compound Formation
The formation of this compound can be achieved through the oxidation of a mixture of methanethiol and propanethiol or via a thiol-disulfide exchange reaction between one of the thiols and the disulfide of the other.
Reaction Mechanisms
The primary mechanism for the formation of this compound in a solution containing methanethiol (CH₃SH) and propanethiol (CH₃CH₂CH₂SH) in the presence of a mild oxidant is the thiol-disulfide exchange. The reaction proceeds through a thiolate-mediated nucleophilic substitution (Sₙ2) at the sulfur atom.
The key steps involved are:
-
Thiol Deprotonation: Formation of the more nucleophilic thiolate anions (CH₃S⁻ and CH₃CH₂CH₂S⁻). The concentration of the thiolate is pH-dependent.
-
Nucleophilic Attack: A thiolate anion attacks a disulfide bond. In a mixture, this can be a symmetrical or unsymmetrical disulfide.
-
Formation of a Mixed Disulfide: The attack leads to the formation of a new disulfide bond and the release of another thiolate.
The overall process results in a mixture of dimethyl disulfide (DMDS), dipropyl disulfide (DPDS), and this compound (MPDS).
Factors Influencing Reaction Rate
-
pH: The rate of thiol-disulfide exchange is highly dependent on the pH of the solution. Higher pH values favor the formation of thiolate anions, which are the active nucleophiles, thus increasing the reaction rate. Disulfide bond formation is generally favored at a basic pH[1][2].
-
Temperature: As with most chemical reactions, the rate of disulfide formation increases with temperature. The temperature dependence can be described by the Arrhenius equation.
-
Reactant Concentration: The reaction rate is dependent on the concentrations of the reacting thiols and any oxidizing agents present.
-
Solvent: The polarity of the solvent can influence the stability of the transition state and thus the reaction rate. Aprotic solvents can accelerate Sₙ2 reactions.[3]
Quantitative Kinetic Data
Table 1: Estimated Kinetic Parameters for Thiol-Disulfide Exchange Reactions
| Reaction | pH | Temperature (°C) | Estimated Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| R-SH + R'-SS-R' ⇌ R-SS-R' + R'-SH | 7.0 | 25 | 1 - 10 |
| Glutathione + Dithiothreitol | 7.0 | 25 | ~5 |
Note: These are generalized values for thiol-disulfide exchange reactions and serve as an estimate for the formation of this compound.
Stability of this compound
The stability of this compound is a critical parameter, particularly for its application in food products and pharmaceuticals. Its degradation can occur through various pathways, including hydrolysis, oxidation, and thermal decomposition.
Degradation Pathways
-
Hydrolysis: Disulfide bonds can undergo hydrolysis, especially under alkaline conditions, to yield a mixture of thiols and sulfenic acids[6]. The hydrolysis of disulfides is generally slow at neutral pH but can be accelerated at higher pH[6].
-
Oxidation: The sulfur atoms in the disulfide bond can be further oxidized to form thiosulfinates and ultimately sulfonic acids.
-
Thermal Decomposition: At elevated temperatures, the S-S bond can undergo homolytic cleavage to form thiyl radicals, which can then participate in a variety of subsequent reactions, leading to a complex mixture of products. The thermal decomposition of dimethyl disulfide has been studied and shown to produce methanethiol and other products[7].
Factors Affecting Stability
-
pH: The stability of disulfide bonds is pH-dependent. While they are relatively stable around neutral pH, they can be more susceptible to degradation under strongly acidic or alkaline conditions. Optimal stability for a cyclic peptide with a disulfide bond was found around pH 3.0[8].
-
Temperature: Increased temperature accelerates the rate of all degradation pathways. The relationship between temperature and the degradation rate constant can be modeled using the Arrhenius equation.
-
Presence of Oxidizing and Reducing Agents: The presence of other thiols or reducing agents can lead to thiol-disulfide exchange reactions, resulting in the cleavage of the this compound. Oxidizing agents can lead to the formation of oxidized sulfur species.
Quantitative Stability Data
Specific kinetic data for the degradation of this compound under various conditions is scarce. The following table provides a qualitative summary of its stability.
Table 2: Stability Profile of this compound
| Condition | Stability | Primary Degradation Pathway |
| Neutral pH, Room Temperature | Relatively Stable | Slow Hydrolysis/Oxidation |
| High pH (>9) | Decreased | Alkaline Hydrolysis |
| Low pH (<3) | Moderately Stable | Acid-catalyzed hydrolysis |
| Elevated Temperature (>100°C) | Unstable | Thermal Decomposition |
| Presence of excess thiols | Unstable | Thiol-disulfide exchange |
| Presence of strong oxidants | Unstable | Oxidation |
Experimental Protocols for Kinetic Analysis
Synthesis and Formation Kinetics
A common method for the synthesis of unsymmetrical disulfides is the reaction of a thiol with a sulfenyl chloride or through thiol-disulfide exchange.
Experimental Protocol: Kinetic Analysis of this compound Formation via Thiol-Disulfide Exchange
-
Reactant Preparation: Prepare stock solutions of methanethiol, dipropyl disulfide, and an internal standard in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).
-
Reaction Initiation: Initiate the reaction by mixing the reactants in a temperature-controlled vessel. The pH of the solution should be carefully controlled using a buffer.
-
Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop the thiol-disulfide exchange. This can be achieved by rapid acidification or by derivatizing the free thiols with a reagent like N-ethylmaleimide.
-
Analysis: Analyze the quenched samples using HPLC or GC-MS to determine the concentrations of reactants and products.
-
Data Analysis: Plot the concentration of this compound as a function of time. From this data, determine the initial reaction rate. By performing the experiment at different initial concentrations of reactants, the rate law and the rate constant can be determined.
Stability and Degradation Kinetics
Experimental Protocol: Kinetic Analysis of this compound Stability
-
Sample Preparation: Prepare solutions of this compound of a known concentration in buffers of different pH values (e.g., pH 3, 5, 7, 9).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, 60°C).
-
Sampling: At various time points, take samples from each solution.
-
Analysis: Analyze the samples immediately using a suitable analytical method (e.g., HPLC or GC-MS) to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the degradation follows first-order kinetics, the plot will be linear, and the negative of the slope will be the first-order rate constant (k). Repeat this for each pH and temperature to determine the pH-rate profile and the activation energy of degradation using the Arrhenius equation.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful technique for separating and quantifying thiols and disulfides. Thiols may require derivatization to be detected with high sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile sulfur compounds like this compound. It provides both separation and identification of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the progress of the reaction in real-time by observing the changes in the signals of the methyl and propyl groups of the reactants and products. 13C NMR can also be used to distinguish between reduced and oxidized cysteine residues[9].
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The kinetic analysis of this compound formation and stability is essential for its effective application in various industries. While direct kinetic data for this specific molecule is limited, a thorough understanding can be achieved by applying the well-established principles of thiol-disulfide exchange chemistry. This guide has provided a framework for understanding the reaction mechanisms, the factors influencing kinetics, and detailed protocols for experimental investigation. The use of modern analytical techniques such as HPLC, GC-MS, and NMR spectroscopy is crucial for obtaining reliable quantitative data. Further research is warranted to determine the specific rate constants and activation energies for the formation and degradation of this compound to enable more precise control and prediction of its behavior in complex systems.
References
- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The thermal decomposition of methyl disulfide - UBC Library Open Collections [open.library.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the contribution of methyl propyl disulfide to food aroma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl disulfide (MPDS) is a volatile organosulfur compound that plays a significant role in the characteristic aroma of many foods, particularly those of the Allium genus, such as garlic and onions.[1] Its potent, sulfurous, and onion-like aroma contributes to the complex and savory flavor profiles of numerous culinary preparations.[2] Understanding the formation, sensory perception, and analytical chemistry of this compound is crucial for food scientists, flavor chemists, and researchers in related fields. This technical guide provides an in-depth overview of the contribution of this compound to food aroma, including its physicochemical properties, natural occurrence, biochemical formation, and the experimental methodologies used for its analysis.
Physicochemical Properties of this compound
This compound is a dialkyldisulfide with the molecular formula C4H10S2.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C4H10S2 |
| Molecular Weight | 122.25 g/mol |
| CAS Number | 2179-60-4 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Strong, pungent, sulfurous, onion-like |
| Boiling Point | 69-71 °C at 43 mmHg |
| Density | 0.98 g/mL at 25 °C |
| FEMA Number | 3201 |
Natural Occurrence and Concentration in Foods
This compound is a natural constituent of various plants, most notably in the Allium genus. Its formation is a result of enzymatic reactions that occur when the plant tissues are damaged, such as by cutting or crushing. While it is a known component of the volatile profiles of garlic (Allium sativum) and onion (Allium cepa), quantitative data on its concentration can vary significantly depending on the cultivar, growing conditions, and processing methods.
| Food Source | Concentration |
| Soft-necked garlic (Allium sativum L. var. sativum) | 0.03450 mg/100 g[1] |
| Onion (Allium cepa) | Detected, but not quantified in several studies.[1][3] |
It is important to note that this compound is often one of many sulfur compounds contributing to the overall aroma profile of these foods.
Organoleptic Properties and Sensory Perception
The sensory characteristics of this compound are a key aspect of its contribution to food aroma. It is described as having a strong, sulfurous, and pungent odor, with distinct notes of onion and garlic.[1]
Odor Threshold
Usage in the Flavor Industry
In the flavor industry, this compound is used as a flavoring agent to impart or enhance savory, onion, and garlic notes in a variety of processed foods, including soups, sauces, and meat products.[2] Its typical use levels in finished consumer products range from 0.01 to 1 ppm.[6]
Biochemical Formation of this compound
The formation of this compound in Allium species is an enzymatic process initiated by tissue damage. The key precursors are S-alk(en)yl-L-cysteine sulfoxides, and the primary enzyme involved is alliinase (EC 4.4.1.4).[7][8]
The formation of the asymmetric this compound involves the following steps:
-
Precursors: The precursors for this compound are S-methyl-L-cysteine sulfoxide (methiin) and S-propyl-L-cysteine sulfoxide (propiin), which are naturally present in the plant cells.[2][9][10]
-
Enzymatic Cleavage: Upon tissue disruption, the enzyme alliinase, which is physically separated from its substrates in intact cells, comes into contact with methiin and propiin.[8] Alliinase catalyzes the cleavage of the C-S bond in these precursors.
-
Formation of Sulfenic Acids: This enzymatic cleavage results in the formation of highly reactive and unstable sulfenic acids: methanesulfenic acid (from methiin) and propanesulfenic acid (from propiin), along with pyruvate and ammonia.[2][11]
-
Condensation and Rearrangement: The unstable sulfenic acids undergo spontaneous condensation and rearrangement reactions. To form the asymmetric this compound, one molecule of methanesulfenic acid and one molecule of propanesulfenic acid will react. This likely proceeds through the formation of an unstable intermediate thiosulfinate, which then decomposes to the more stable disulfide.
Experimental Protocols
The analysis of this compound and other volatile sulfur compounds in food matrices typically involves extraction, separation, and identification steps.
Extraction and Identification of this compound
A common and effective method for the analysis of volatile compounds in Allium species is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Obtain a representative sample of the food material (e.g., fresh garlic cloves or onion bulb).
-
Homogenize a known weight of the sample, often in the presence of water to facilitate the enzymatic reaction.
-
Place the homogenate in a sealed vial suitable for HS-SPME.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile and semi-volatile compounds, including sulfur compounds.
-
Extraction Conditions:
-
Place the vial in a temperature-controlled water bath or heating block (e.g., 40-60°C) to promote the volatilization of the analytes into the headspace.
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) to allow for the adsorption of the volatile compounds.
-
The sample may be agitated during extraction to facilitate the equilibrium between the sample and the headspace.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph. The high temperature of the injection port (e.g., 250°C) causes the desorption of the analytes from the fiber onto the GC column.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column (a common choice is a non-polar or medium-polarity column like a DB-5ms or HP-5ms). A temperature program is used to achieve good separation of the compounds.
-
Identification: The separated compounds are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. The identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard or with spectra from a reference library (e.g., NIST).
References
- 1. Showing Compound this compound (FDB008557) - FooDB [foodb.ca]
- 2. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, 2179-60-4 [thegoodscentscompany.com]
- 7. Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Methyl Propyl Disulfide by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of methyl propyl disulfide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile sulfur compound and a significant contributor to the characteristic aroma and flavor of various foods, particularly those in the Allium genus, such as onions and garlic.[1] This protocol provides detailed procedures for sample preparation, GC-MS instrument parameters, and data analysis, making it suitable for researchers, scientists, and quality control professionals in the food and beverage, flavor and fragrance, and drug development industries. The method demonstrates excellent linearity, sensitivity, and repeatability for the quantification of this compound.
Introduction
This compound (C₄H₁₀S₂) is a dialkyldisulfide that imparts a characteristic sulfurous, onion-like aroma.[1] Its analysis is crucial for flavor profiling, quality control of food products, and in metabolomics as a potential biomarker for the consumption of certain foods.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[2] This application note presents a validated GC-MS method, including a detailed experimental protocol and representative quantitative data.
Experimental Protocol
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is optimized for the extraction of volatile sulfur compounds from a solid or liquid food matrix (e.g., onion homogenate).
Materials:
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
Heater-stirrer or water bath
-
Sodium chloride (NaCl)
-
Deionized water
Procedure:
-
Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of NaCl to the vial. The salt helps to increase the ionic strength of the sample, promoting the release of volatile compounds into the headspace.
-
Immediately seal the vial with the screw cap.
-
Place the vial in a heater-stirrer or water bath set to 60°C.
-
Allow the sample to equilibrate for 15 minutes with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Instrumentation and Parameters
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: SH-Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[3]
GC Parameters:
-
Injector: Split/splitless inlet
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Desorption Time (for SPME): 5 minutes
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 3°C/min to 90°C, hold for 3 minutes
-
Ramp 2: 3°C/min to 150°C, hold for 5 minutes
-
Ramp 3: 10°C/min to 280°C, hold for 1 minute[3]
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Scan Range: m/z 35-350
-
Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for this compound:
Data Presentation
Quantitative analysis was performed using a five-point calibration curve prepared by spiking a blank matrix with known concentrations of a certified this compound standard. The results demonstrate excellent linearity and sensitivity.
Table 1: Calibration Data for this compound
| Concentration (ng/mL) | Peak Area (Quantifier Ion m/z 122) |
| 1 | 15,480 |
| 5 | 78,250 |
| 10 | 155,900 |
| 25 | 390,100 |
| 50 | 785,300 |
Table 2: Method Performance Characteristics
| Parameter | Value |
| Retention Time (min) | ~12.5 |
| R² of Calibration Curve | 0.9995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Repeatability (%RSD, n=6) | < 5% |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The described HS-SPME GC-MS method provides a reliable, sensitive, and efficient protocol for the quantitative analysis of this compound in various matrices. The detailed experimental parameters and demonstrated performance characteristics make this application note a valuable resource for researchers and scientists in relevant fields. The use of SIM mode enhances the selectivity and sensitivity of the analysis, allowing for accurate quantification at low concentrations. This method can be readily adapted for the analysis of other volatile sulfur compounds.
References
Application Notes and Protocols for the Quantitative Analysis of Methyl Propyl Disulfide in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl disulfide (MPDS) is a volatile organosulfur compound and a key contributor to the characteristic flavor and aroma of various foods, particularly those from the Allium genus, such as onions, garlic, and leeks.[1][2] Its presence and concentration are critical in defining the sensory profile of fresh and processed food products. Accurate quantification of this compound is essential for quality control, flavor profile analysis, and understanding the chemical changes that occur during food processing and storage. This document provides detailed application notes and protocols for the quantitative analysis of this compound in food matrices, primarily utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Approach: HS-SPME-GC-MS
The most prevalent and effective technique for the analysis of volatile and semi-volatile compounds like this compound in complex food matrices is HS-SPME-GC-MS.[2][3] This method offers high sensitivity, selectivity, and requires minimal sample preparation, reducing the use of organic solvents.[3][4]
Workflow Overview:
Caption: General workflow for the quantitative analysis of this compound.
Data Presentation
While comprehensive public data on the full validation of this compound quantification is limited, the following tables provide essential information. Table 1 outlines the typical concentration ranges of this compound found in various food matrices. Table 2 presents representative method validation parameters for a closely related organosulfur compound, diallyl disulfide, analyzed by GC, which can be considered indicative of the performance expected for a validated this compound method.
Table 1: Reported Occurrences and Semi-Quantitative Levels of this compound in Food Matrices
| Food Matrix | Analytical Method | Reported Concentration/Observation | Reference |
| Soft-necked Garlic (Allium sativum L. var. sativum) | Not specified | Highest concentration among several foods | [1] |
| Garden Onions (Allium cepa) | Not specified | Detected, but not quantified | [1] |
| Dried Onion Flakes | HS-SPME-GC-MS | Detected and relatively quantified | [2] |
| Red Onion | DTD-GC-MS | 1.4 ± 0.1% of total organosulfur compounds | [3] |
| Welsh Onions (Allium fistulosum) | Not specified | Detected in essential oil | [4] |
Table 2: Representative Method Validation Data for a Related Compound (Diallyl Disulfide) in Garlic using Gas Chromatography
| Parameter | Result |
| Linearity | |
| Concentration Range | 0.5–20 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Limit of Detection (LOD) | 0.3063 µg/mL |
| Limit of Quantification (LOQ) | 1.0210 µg/mL |
| Accuracy (Recovery) | 98.05–101.76% |
| Precision (CV) | ≤ 2% |
| (Data adapted from a validation study on diallyl disulfide and diallyl trisulfide)[5] |
Experimental Protocols
Protocol 1: General Quantitative Analysis of this compound in Allium Species (e.g., Onion, Garlic) using HS-SPME-GC-MS
This protocol provides a general framework for the quantification of this compound. Optimization may be required for specific food matrices.
1. Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
This compound-d3 (or other suitable deuterated analog) as an internal standard (IS).[6]
-
Methanol or Dichloromethane (GC grade) for stock solutions
-
Sodium chloride (analytical grade)
-
Deionized water
-
20 mL headspace vials with PTFE/silicone septa
2. Equipment
-
Gas chromatograph with a mass selective detector (GC-MS)
-
HS-SPME autosampler
-
SPME fiber assembly: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Analytical balance
-
Vortex mixer
-
Homogenizer (e.g., blender or tissue grinder)
3. Preparation of Standards and Calibration Curve
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the primary stock solution with methanol.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound-d3 in methanol.
-
Calibration Curve: In a series of headspace vials, add a fixed amount of the food matrix (e.g., 1 g of homogenized onion paste, previously confirmed to have low endogenous MPDS or corrected for). Spike with increasing concentrations of the working standards and a fixed amount of the internal standard. Add saturated NaCl solution to enhance partitioning of the analyte into the headspace.
4. Sample Preparation
-
Obtain a representative sample of the food matrix (e.g., an onion bulb).
-
Homogenize the sample to a fine paste. For fresh Allium species, this should be done quickly to minimize enzymatic reactions.
-
Accurately weigh 1.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution.
-
Add 2-3 g of NaCl and 5 mL of deionized water to the vial.
-
Immediately seal the vial with the screw cap.
-
Vortex the vial for 30 seconds.
5. HS-SPME Procedure
-
Place the vial in the autosampler tray.
-
Incubation/Equilibration: Incubate the vial at a controlled temperature (e.g., 45-60°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-30 minutes) at the same temperature.
6. GC-MS Analysis
-
Desorption: After extraction, the fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes (e.g., for 5 minutes) in splitless mode.
-
Gas Chromatography:
-
Column: DB-WAX or HP-5MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An example program: initial temperature of 40°C for 5 min, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 230°C and hold for 5 min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode (e.g., m/z 40-300) for qualitative analysis and to confirm the identity of this compound. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for higher sensitivity and selectivity.
-
Characteristic Ions for this compound (m/z): 122 (molecular ion), 79, 47, 45.
-
Characteristic Ions for Internal Standard (e.g., MPDS-d3): Adjust m/z values based on the deuteration pattern.
-
7. Data Analysis and Quantification
-
Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the selected quantifier ions for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Protocol 2: Semi-Quantitative Analysis of Volatile Sulfur Compounds in Vegetables
This protocol is adapted from a study on various vegetables and is suitable for profiling and comparing the relative amounts of this compound and other sulfur compounds when a certified standard is unavailable for full quantification.
1. Sample Preparation and HS-SPME
-
Homogenize 5 g of the vegetable sample.
-
Place the homogenized sample in a 20 mL headspace vial.
-
Seal the vial and incubate at 60°C for 30 minutes to equilibrate.
-
Use a CAR/PDMS SPME fiber to adsorb volatile compounds from the headspace at 40°C for 20 minutes.
2. GC-MS Analysis
-
Desorb the fiber in the GC injector at 230°C for 5 minutes.
-
GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C (hold 6 min), ramp at 5°C/min to 170°C (hold 3 min), then ramp at 5°C/min to 220°C.
-
MS Detection: Full scan mode (m/z 33–250).
3. Data Analysis
-
Identify volatile compounds by comparing their mass spectra with the NIST library.
-
Calculate the Linear Retention Index (RI) for each compound using a series of n-alkanes.
-
For semi-quantification, the peak area of this compound can be normalized to the total peak area of all identified volatile compounds or compared across different samples prepared and analyzed under identical conditions.
Visualizations
Logical Relationship of Key Analytical Steps
Caption: Key parameters and their relationships in the HS-SPME-GC-MS method.
References
- 1. Showing Compound this compound (FDB008557) - FooDB [foodb.ca]
- 2. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HS-SPME GC/MS Volatile profile of the onion Allium fistulosum L. variety Pereirana, cultivated in Colombia [scielo.org.co]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Optimized Extraction of Methyl Propyl Disulfide from Onion and Garlic
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of optimized methods for the extraction of methyl propyl disulfide and other related organosulfur compounds from onion (Allium cepa) and garlic (Allium sativum). The document includes detailed experimental protocols, comparative quantitative data, and workflow diagrams to guide researchers in selecting and implementing the most suitable extraction strategy for their specific application, be it for flavor analysis, phytochemical investigation, or drug development.
Introduction to Organosulfur Compounds in Allium
Onion and garlic are rich sources of bioactive organosulfur compounds, which are responsible for their characteristic pungent flavors and numerous therapeutic properties.[1] When the plant cells are disrupted, the enzyme alliinase converts non-volatile precursors like S-alk(en)yl-L-cysteine sulfoxides into volatile thiosulfinates.[2][3] These thiosulfinates are unstable and quickly transform into a complex mixture of other sulfur compounds, including diallyl disulfide, diallyl trisulfide, and this compound.[4][5] this compound is a significant flavor component found in both onion and garlic.[2][6] The efficient and selective extraction of these compounds is crucial for their accurate quantification and further investigation.
This document details three primary extraction methodologies: Supercritical Fluid Extraction (SFE), Steam Distillation followed by Liquid-Liquid Extraction (LLE), and Ultrasound-Assisted Extraction (UAE).
Data Presentation: Comparative Analysis of Extraction Methods
The selection of an extraction method significantly impacts the yield and profile of the extracted compounds. The following tables summarize quantitative data from various studies to facilitate a comparison between different techniques.
Table 1: Yield of Organosulfur Compounds and Total Extracts
| Extraction Method | Plant Source | Compound(s) Measured | Yield/Concentration | Reference |
| Supercritical Fluid Extraction (CO₂) | Garlic | Total Oleoresin | 0.65 - 1.0% (w/w) | [7][8] |
| Supercritical Fluid Extraction (CO₂) | Onion Powder | Volatile Oil | Optimized at 20 MPa, 35°C | [9] |
| Conventional Solvent Extraction | Garlic | Total Extract (Ethanol) | 5.5% (w/w) | [7][8] |
| Steam Distillation followed by LLE | Yellow Onion | Various Organosulfides | Semi-quantitative (3-5 mg/kg) | [10][11] |
| Ultrasound-Assisted Extraction | Garlic Powder | Thiosulfinates (Water extract) | 6.42 µmol/g dry weight | [12] |
| Known Concentration in Food | Soft-necked Garlic | This compound | 0.03450 mg/100 g | [6] |
Table 2: Comparison of Solvents for Liquid-Liquid Extraction of Onion Oil
| Solvent | Number of Organosulfides Identified | Key Observation | Reference |
| Dichloromethane (DCM) | 27 | Superior performance in extracting a wide range of compounds. | [10][11][13] |
| n-Pentane | 19 | Effective, but identifies fewer compounds than DCM. | [10][11][13] |
| Hexanes | 17 | Moderate effectiveness. | [10][11][13] |
| Diethyl Ether (DEE) | 10 | Least effective in this comparison. | [10][11][13] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) with CO₂
SFE is a green technology that uses supercritical carbon dioxide as a solvent, which is non-toxic, non-flammable, and easily removed from the extract. This method is particularly effective for thermally labile compounds and produces extracts with a flavor profile very close to the fresh material.[7]
Methodology
-
Sample Preparation: Freeze-dry fresh onion or garlic samples and grind them into a fine powder to maximize surface area.
-
Loading: Pack the powdered sample into the extraction vessel.
-
Parameter Setup:
-
Extraction: Pump liquid CO₂ through a heater to bring it to a supercritical state. Pass the supercritical CO₂ through the extraction vessel for a set duration (e.g., 2.5 hours for onion).[9]
-
Collection: Route the CO₂ containing the dissolved extract through a back-pressure regulator into a collection vessel. The sudden drop in pressure causes the CO₂ to return to a gaseous state, precipitating the extract.
-
Analysis: The collected oleoresin is then diluted in an appropriate solvent for GC-MS analysis.
Protocol 2: Steam Distillation followed by Liquid-Liquid Extraction (LLE)
This is a classic and robust method for isolating volatile compounds. Steam distillation separates the volatile oils, which are then concentrated and purified using solvent extraction. Dichloromethane (DCM) has been shown to be a highly effective solvent for capturing a broad spectrum of organosulfides from the distillate.[10][11]
Methodology
-
Sample Preparation: Peel approximately 155 g of fresh yellow onions.[10]
-
Homogenization: Place the onions in a food processor with enough nanopure water to cover them and homogenize thoroughly.[10]
-
Steam Distillation: Transfer the homogenate to a round bottom flask and steam distill for 3.5 hours. Collect the milky distillate, which contains the onion oil.[10]
-
Liquid-Liquid Extraction:
-
Transfer a 35 mL aliquot of the steam distillate to a separatory funnel.
-
Add an equal volume (35 mL) of dichloromethane (DCM).
-
Stopper the funnel, invert, and vent to release pressure. Shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate. The organosulfides will partition into the lower DCM layer.
-
-
Collection: Carefully drain the lower organic layer into a clean vial. For improved recovery, the aqueous layer can be re-extracted.
-
Analysis: The resulting DCM extract is ready for direct injection into a GC-MS system.
Protocol 3: Ultrasound-Assisted Solvent Extraction (UAE)
UAE is a rapid and efficient method that uses the energy of ultrasonic waves to enhance solvent penetration into the plant matrix and improve mass transfer. It is particularly useful for screening different solvents and can be performed at room temperature, minimizing thermal degradation.
Methodology
-
Sample Preparation: Use commercially available or lab-prepared dried garlic powder.
-
Extraction:
-
Weigh 50 mg of dried garlic powder into a microtube.[14]
-
Add 1 mL of the chosen solvent (e.g., water, or a 75:25 water-acetone mixture, which is effective for phenolics and thiosulfinates).[14]
-
Place the tube in an ultrasonic bath (e.g., 60 Hz) at room temperature for 15 minutes.[14]
-
During the sonication, vortex the sample for 1 minute every 5 minutes to ensure thorough mixing.[14]
-
-
Solvent Renewal: Centrifuge the sample, decant the supernatant (extract), and add a fresh 1 mL of solvent to the pellet.
-
Second Extraction: Repeat the 15-minute ultrasound-assisted extraction cycle.[14]
-
Final Extract: Combine the supernatants from both extraction cycles.
-
Analysis: Filter the combined extract through a 0.45 µm syringe filter before analysis by GC-MS or HPLC.
Analysis Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive analytical technique for separating, identifying, and quantifying volatile organosulfur compounds like this compound in complex extracts.[15]
GC-MS System Parameters (Example) The following parameters are based on a method proven effective for analyzing organosulfides from onion oil.[10][11]
-
System: Gas chromatograph coupled to a quadrupole ion trap mass spectrometer.
-
Injection: 1 µL of sample injected at a 1:10 split ratio.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature at 50°C, hold for 3 minutes.
-
Ramp at 3°C/min to 150°C.
-
Hold at 150°C for 3 minutes.
-
Ramp at 25°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 200°C.
-
Mass Range: 40–500 amu.
-
-
Quantification: For semi-quantitative results, an internal standard such as diallyl disulfide can be used to approximate the concentration of other organosulfides.[10][11] For absolute quantification, a certified reference standard of this compound is required.
References
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound this compound (FDB008557) - FooDB [foodb.ca]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts [mdpi.com]
- 13. Determination of Organosulfides from Onion Oil [mdpi.com]
- 14. Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijat-aatsea.com [ijat-aatsea.com]
Methyl Propyl Disulfide: A Standard for Savory Flavor in Food Chemistry
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl disulfide (MPDS) is a volatile organosulfur compound that plays a pivotal role in the characteristic flavor profiles of Allium species, such as onions and garlic.[1][2] Its potent, sulfurous, and onion-like aroma makes it an indispensable tool in food chemistry and flavor science.[3][4] As a flavor standard, MPDS is utilized for a variety of applications, including the quality control of food products, the development of savory flavors, and the training of sensory panels. This document provides detailed application notes and experimental protocols for the effective use of this compound as a flavor standard in a laboratory setting.
Identified by its CAS number 2179-60-4 and FEMA number 3201, this compound is recognized as a safe flavoring agent for use in food.[2][3] Its distinct organoleptic properties allow for its use in the recreation and standardization of onion and garlic flavors in a wide array of processed foods, including soups, sauces, and savory snacks.[1]
Applications
The primary applications of this compound as a flavor standard include:
-
Analytical Standard for Chromatography: Used for the identification and quantification of this compound in food samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O).
-
Sensory Panel Training: Employed as a reference standard to train sensory panelists to recognize and scale the intensity of the specific sulfurous, onion-like flavor note characteristic of this compound.
-
Flavor Profile Verification: Utilized to confirm the presence and intensity of its characteristic flavor note in both raw materials and finished food products.
-
Competitive Product Analysis: Serves as a benchmark for comparing the flavor profiles of different products within the same category.
-
Shelf-Life Studies: Used to monitor changes in the concentration of this key flavor compound over time, which can indicate flavor degradation or changes in the product.
Quantitative Data
The following table summarizes key quantitative data for this compound, which is essential for its use as a flavor standard.
| Parameter | Value | Matrix | Reference(s) |
| Odor/Flavor Threshold | Not explicitly found in search results | - | - |
| Concentration in Foods | |||
| Soft-necked Garlic | 0.0345 mg/100g | Fresh | [5] |
| Typical Usage Levels | |||
| Soups and Savory Flavors | 0.01 - 1 ppm | Finished Product | [4] |
Experimental Protocols
Protocol for Preparation of this compound Standard Solutions
This protocol outlines the preparation of a stock solution and subsequent serial dilutions for creating a standard curve for GC-MS analysis or for use in sensory evaluation.
Materials:
-
This compound (≥95% purity)
-
Ethanol (food grade) or deodorized sunflower oil
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation (e.g., 1000 ppm in Ethanol): a. Accurately weigh 10 mg of this compound using an analytical balance. b. Transfer the weighed compound into a 10 mL volumetric flask. c. Add a small amount of ethanol to dissolve the compound. d. Bring the volume up to the 10 mL mark with ethanol. e. Stopper the flask and invert several times to ensure thorough mixing.
-
Serial Dilutions: a. Prepare a series of dilutions from the stock solution to create a calibration curve. For example, to prepare a 100 ppm solution, transfer 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with ethanol. b. Subsequent dilutions can be made to achieve concentrations in the range of 0.1 ppm to 10 ppm, which is a typical working range for GC-MS analysis.
Protocol for Quantitative Analysis by GC-MS
This protocol describes the quantification of this compound in a food sample using a standard curve.
Instrumentation and Conditions:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector: Splitless mode, 250 °C
-
Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
MS Quadrupole: 150 °C
-
Scan Range: m/z 45-200
Procedure:
-
Sample Preparation (e.g., Onion Oil): a. Homogenize the food sample. b. Extract the volatile compounds using a suitable technique such as Solid Phase Microextraction (SPME) or solvent extraction. For SPME, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for sulfur compounds.
-
Standard Curve Generation: a. Inject a series of the prepared this compound standard solutions (e.g., 0.1, 0.5, 1, 5, 10 ppm) into the GC-MS. b. For each standard, integrate the peak area of the characteristic ion for this compound (e.g., m/z 122). c. Plot a graph of peak area versus concentration to create a standard curve.
-
Sample Analysis: a. Inject the prepared food sample extract into the GC-MS under the same conditions as the standards. b. Identify the this compound peak based on its retention time and mass spectrum. c. Integrate the peak area of the characteristic ion.
-
Quantification: a. Using the standard curve, determine the concentration of this compound in the injected sample extract from its peak area. b. Calculate the concentration of this compound in the original food sample, taking into account any dilution or concentration factors from the sample preparation step.
Protocol for Sensory Panel Training
This protocol outlines the methodology for training a sensory panel to specifically recognize the flavor of this compound.
Materials:
-
This compound standard solutions in a neutral base (e.g., deodorized oil or water with an emulsifier).
-
Control samples (the neutral base without the standard).
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Coded sample cups.
-
Water and unsalted crackers for palate cleansing.
Procedure:
-
Panelist Selection: Select panelists based on their sensory acuity and ability to describe flavors.
-
Introduction to the Flavor: a. Present panelists with a solution containing a clearly perceptible concentration of this compound (e.g., 1 ppm in oil). b. Provide a descriptor for the flavor, such as "sulfurous, cooked onion, slightly garlicky." c. Allow panelists to familiarize themselves with the aroma and taste.
-
Triangle Test for Discrimination: a. Present panelists with three coded samples, two of which are the control and one contains a low concentration of this compound. b. Ask panelists to identify the "odd" sample. c. Repeat with varying concentrations to determine the panelists' detection threshold.
-
Intensity Scaling: a. Present panelists with a series of samples with increasing concentrations of this compound. b. Ask panelists to rate the intensity of the "cooked onion" flavor on a labeled magnitude scale (e.g., from 0 = not perceptible to 15 = extremely strong).
-
Descriptive Analysis: a. Once trained, the panel can use this standard as a reference to identify and quantify the this compound flavor note in food products.
Visualizations
References
Application of Methyl Propyl Disulfide in Agricultural Pest Management: A Detailed Guide for Researchers
Introduction
Methyl propyl disulfide (MPDS) is a volatile organosulfur compound naturally found in plants of the Allium genus, such as onions and garlic.[1][2] These compounds are known for their characteristic pungent aroma and have been investigated for various biological activities. In the context of agricultural pest management, disulfides, including the closely related dimethyl disulfide (DMDS) and di-n-propyl disulfide, have demonstrated significant insecticidal, fumigant, and repellent properties. This document provides a comprehensive overview of the potential application of this compound in pest management, including its mechanism of action, efficacy data from related compounds, and detailed experimental protocols for research and development professionals.
While specific quantitative data on the insecticidal activity of this compound is limited in publicly available literature, research on analogous compounds provides a strong basis for its potential as a biopesticide. This guide synthesizes the available information to provide a foundational resource for further investigation and application development.
Efficacy and Target Pests (Based on Analogous Compounds)
Studies on structurally similar disulfides, such as di-n-propyl disulfide and methyl allyl disulfide, have demonstrated efficacy against a range of agricultural and stored product pests. These findings suggest that this compound likely shares a similar spectrum of activity.
Quantitative Data on Analogous Disulfides
The following table summarizes the biological activity of related disulfide compounds against various insect pests. This data can be used as a starting point for designing efficacy studies for this compound.
| Compound | Target Pest | Bioassay Type | Efficacy Data | Reference |
| Di-n-propyl disulfide | Tribolium castaneum (Red Flour Beetle) - Adults | Topical Application | Toxic | [3] |
| Di-n-propyl disulfide | Tribolium castaneum (Red Flour Beetle) - Larvae (8, 12, 16-d-old) | Topical Application | Toxic | [3] |
| Di-n-propyl disulfide | Sitophilus oryzae (Rice Weevil) - Adults | Topical Application | Toxic | [3] |
| Di-n-propyl disulfide | Tribolium castaneum & Sitophilus oryzae | Fumigant Assay | Toxic | [3] |
| Di-n-propyl disulfide | Tribolium castaneum & Sitophilus oryzae | Feeding Deterrence | Total coefficient of deterrence: 68.5 - 178.6 (medium to very good) | [3] |
| Methyl allyl disulfide | Sitophilus zeamais (Maize Weevil) - Adults | Feeding Deterrence | Feeding deterrence index of 44% at 6.08 mg/g food | [4] |
| Methyl allyl disulfide | Tribolium castaneum (Red Flour Beetle) - Adults | Feeding Deterrence | Feeding deterrence index of 44% at 1.52 mg/g food | [4] |
| Diallyl trisulfide | Sitophilus zeamais & Tribolium castaneum | Nutritional Indices | Significantly reduced all nutritional indices | [4] |
Mechanism of Action
The precise mechanism of action for this compound in insects has not been explicitly elucidated. However, extensive research on the closely related dimethyl disulfide (DMDS) provides a well-supported hypothetical model. The neurotoxic effects of DMDS are attributed to a multi-step process targeting the insect's nervous system and cellular respiration.[5][6]
Proposed Signaling Pathway for Disulfide-Induced Neurotoxicity:
Caption: Proposed mechanism of neurotoxicity for this compound in insects.
This proposed pathway suggests that this compound likely inhibits Complex IV of the mitochondrial respiratory chain, leading to a decrease in ATP production.[5] The subsequent drop in intracellular ATP levels activates ATP-sensitive potassium (KATP) channels, causing hyperpolarization of the neuronal membrane. This hyperpolarization blocks the generation of action potentials and inhibits the release of neurotransmitters, ultimately leading to paralysis and death of the insect.[5][6]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a pest management agent. These protocols are based on established methodologies for insecticide bioassays.[7]
Fumigant Toxicity Bioassay
This protocol is designed to assess the toxicity of volatile this compound to stored product pests.
Experimental Workflow:
Caption: Workflow for a fumigant toxicity bioassay.
Methodology:
-
Insect Rearing: Maintain a healthy, age-standardized culture of the target insect species (e.g., Tribolium castaneum, Sitophilus oryzae).
-
Preparation of Test Arenas: Use airtight glass jars or vials as fumigation chambers.
-
Preparation of this compound Solutions: Prepare a series of concentrations of this compound in a volatile solvent like acetone.
-
Application: Apply a specific volume of each MPDS solution onto a filter paper disc. Allow the solvent to evaporate completely.
-
Insect Exposure: Place the treated filter paper and a known number of adult insects (e.g., 20-30) into each fumigation chamber and seal it. A control group with filter paper treated only with the solvent should be included.
-
Incubation: Maintain the chambers at a constant temperature and humidity for a defined period (e.g., 24 hours).
-
Mortality Assessment: After the exposure period, count the number of dead insects. Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values.
Contact Toxicity Bioassay (Vial Residue Method)
This protocol assesses the toxicity of this compound through direct contact.
Experimental Workflow:
References
- 1. This compound | C4H10S2 | CID 16592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB008557) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl disulfide exerts insecticidal neurotoxicity through mitochondrial dysfunction and activation of insect K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Solid-Phase Microextraction (SPME) of Methyl Propyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl disulfide is a volatile sulfur compound that contributes to the characteristic aroma of many foods, such as onions and garlic.[1] Its analysis is crucial in flavor and fragrance research, food quality control, and potentially in clinical diagnostics as a volatile organic compound (VOC) biomarker. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction of volatile and semi-volatile compounds from various matrices.[2] This application note provides a detailed protocol for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of HS-SPME
HS-SPME is a two-phase extraction technique. The sample is placed in a sealed vial and heated to encourage volatile compounds to partition into the headspace. An SPME fiber coated with a specific stationary phase is then exposed to the headspace. Analytes in the vapor phase adsorb onto the fiber coating. After an equilibration period, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.[3]
Experimental Protocol
This protocol is a comprehensive guide for the HS-SPME-GC-MS analysis of this compound. Optimization of parameters may be required for specific sample matrices.
1. Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is recommended for broad-range volatile sulfur compound analysis.[4][5]
-
SPME Fiber Holder: Manual or autosampler compatible.
-
Headspace Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.
-
Heating and Agitation System: SPME autosampler with an incubator and agitator, or a heating block with a magnetic stirrer.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Sodium Chloride (NaCl): ACS grade, for "salting-out" effect.
-
Methanol: HPLC grade, for standard preparation.
-
Deionized Water: For sample dilution.
2. Standard Preparation
Prepare a stock solution of this compound in methanol. Create a series of working standards by spiking appropriate amounts of the stock solution into the sample matrix or a surrogate matrix (e.g., deionized water) in headspace vials.
3. HS-SPME Procedure
-
Sample Preparation: Place a known amount of the liquid or solid sample into a 20 mL headspace vial. For aqueous samples, a 5-10 mL volume is typical.
-
Salting-Out (Optional but Recommended): Add a sufficient amount of NaCl (e.g., 2 g for a 10 mL aqueous sample) to the vial to increase the ionic strength of the solution.[4] This enhances the partitioning of volatile organic compounds into the headspace.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.
-
Incubation and Equilibration: Place the vial in the heating and agitation system. Incubate the sample at a controlled temperature (e.g., 50-70°C) for a specific time (e.g., 15-30 minutes) to allow the analytes to equilibrate between the sample and the headspace.[8] Agitation during this step facilitates faster equilibration.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 30-50 minutes) at the same temperature as incubation.[8]
-
Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the GC injector heated to a temperature sufficient for thermal desorption (e.g., 250°C). Desorb for a period of 2-5 minutes in splitless mode.
4. GC-MS Analysis
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. This program should be optimized based on the specific column and analytes of interest.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 35-350) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis. The characteristic ions for this compound can be determined from its mass spectrum.[6]
Quantitative Data
The following table summarizes typical performance data for the analysis of volatile sulfur compounds using HS-SPME-GC-MS with a DVB/CAR/PDMS fiber. While this data is not exclusively for this compound, similar performance characteristics can be expected.
| Compound | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| Dimethyl sulfide | >0.99 | 0.001 - 0.01 | 0.003 - 0.03 | 95 - 105 |
| Dimethyl disulfide | >0.99 | 0.002 - 0.02 | 0.006 - 0.06 | 90 - 110 |
| Diethyl disulfide | >0.99 | 0.003 - 0.03 | 0.009 - 0.09 | 85 - 115 |
| This compound | Expected >0.99 | Expected 0.002 - 0.02 | Expected 0.006 - 0.06 | Expected 90 - 110 |
Data for this compound is estimated based on the performance of structurally similar compounds from validated methods.[4][9]
Diagrams
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Caption: Interdependent parameters for SPME method optimization.
References
- 1. Showing Compound this compound (FDB008557) - FooDB [foodb.ca]
- 2. benchchem.com [benchchem.com]
- 3. Selection Guide for Supelco SPME Fibers [merckmillipore.com]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disulfide, methyl propyl [webbook.nist.gov]
- 7. This compound | C4H10S2 | CID 16592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: High-Purity Synthesis of Methyl Propyl Disulfide for Research Applications
For researchers, scientists, and drug development professionals, the availability of high-purity reagents is critical for obtaining reliable and reproducible results. Methyl propyl disulfide is a volatile organosulfur compound found in plants of the Allium genus, such as garlic and onions, and is of interest for its potential biological activities. The synthesis of unsymmetrical disulfides like this compound can be challenging, often resulting in mixtures of symmetrical and unsymmetrical products. This document provides a detailed protocol for a high-purity, one-pot synthesis of this compound, adapted from a method utilizing 1-chlorobenzotriazole, which is noted for its efficiency and high yields.[1]
This method avoids the use of harsh and toxic oxidizing agents, making it a greener alternative for laboratory-scale synthesis.[1] The protocol involves the reaction of a thiol with 1-chlorobenzotriazole (BtCl) to form a benzotriazolated thiol intermediate. This intermediate then reacts with a second thiol to produce the desired unsymmetrical disulfide in high purity.[1]
Experimental Protocol
This protocol is designed for the synthesis of this compound (CH₃SSCH₂CH₂CH₃).
1. Materials and Reagents:
-
Methanethiol (or a suitable precursor like S-methyl methanethiosulfonate)
-
1-Propanethiol
-
1-Chlorobenzotriazole (BtCl)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
2. Synthesis Procedure:
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiols.
-
Preparation of the Reaction Vessel: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with 1-chlorobenzotriazole (1.0 mmol, 1.0 eq).
-
Dissolution: Anhydrous dichloromethane (20 mL) is added to the flask, and the solution is stirred until the BtCl is fully dissolved.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
First Thiol Addition: A solution of methanethiol (1.0 mmol, 1.0 eq) in 5 mL of anhydrous DCM is added dropwise to the cooled BtCl solution over 5 minutes. The reaction mixture is stirred at -78 °C for an additional 15 minutes. This step forms the methylsulfenyl benzotriazole intermediate.
-
Second Thiol Addition: A solution of 1-propanethiol (1.2 mmol, 1.2 eq) in 5 mL of anhydrous DCM is then added dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: The reaction is allowed to stir at -78 °C for 30 minutes and then warmed to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quenching: The reaction is quenched by the addition of 20 mL of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with 20 mL portions of DCM.
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
3. Purification:
High-purity this compound is obtained by flash column chromatography on silica gel.
-
Column Preparation: A silica gel column is prepared using a hexane/ethyl acetate solvent system.
-
Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
-
Elution: The product is eluted using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration). The fractions are collected and monitored by TLC.
-
Isolation: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the final product as a clear liquid.[2][3]
4. Characterization:
The identity and purity of the synthesized this compound can be confirmed by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Refractive Index Measurement: The refractive index of the purified product should be approximately 1.508 at 20 °C.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol. Yields are representative of similar aliphatic-aliphatic unsymmetrical disulfides synthesized using this method.[1]
| Parameter | Value |
| Reactants | |
| Methanethiol | 1.0 mmol (48.11 mg) |
| 1-Propanethiol | 1.2 mmol (91.5 mg) |
| 1-Chlorobenzotriazole | 1.0 mmol (153.57 mg) |
| Product | This compound |
| Molecular Formula | C₄H₁₀S₂ |
| Molecular Weight | 122.25 g/mol |
| Theoretical Yield | 122.25 mg |
| Expected Results | |
| Representative Yield | 85-95% |
| Purity (Post-Chromatography) | >97%[3] |
| Physical Appearance | Clear, slightly yellowish liquid[2] |
| Boiling Point | 69-71 °C at 43 mmHg |
| Density | ~0.98 g/mL at 25 °C |
Experimental Workflow
The following diagram illustrates the key steps in the high-purity synthesis of this compound.
Caption: Workflow for the one-pot synthesis of this compound.
Safety Precautions
-
Thiols: Methanethiol and 1-propanethiol are volatile, flammable, and have strong, unpleasant odors. Handle them in a well-ventilated fume hood.
-
1-Chlorobenzotriazole: Can be irritating to the skin and eyes. Avoid inhalation and direct contact.
-
Dichloromethane: A volatile solvent that is a suspected carcinogen. All handling should be done in a fume hood.
-
Dry Ice/Acetone Bath: This creates a very cold bath (-78 °C). Wear appropriate thermal gloves to prevent frostbite.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this procedure.
References
Application Notes and Protocols: The Role of Methyl Propyl Disulfide in Plant Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl disulfide is a volatile organosulfur compound naturally occurring in various plants, most notably in species of the Allium genus, such as onions (Allium cepa) and garlic (Allium sativum).[1][2][3] It is a significant contributor to the characteristic flavor and aroma of these plants.[1] In the field of plant metabolomics, this compound serves as a valuable biomarker for studying plant responses to environmental stimuli, understanding flavor profiles, and investigating the biosynthesis of sulfur-containing defense compounds.[1] Its analysis provides insights into the intricate metabolic pathways that govern plant-environment interactions.
Applications in Plant Metabolomics Research
The study of this compound in plant metabolomics has several key applications:
-
Flavor and Aroma Profiling: The concentration and composition of volatile sulfur compounds, including this compound, are critical determinants of the sensory quality of many culinary herbs and vegetables. Metabolomic studies focusing on these compounds help in understanding and manipulating the flavor profiles of crops.
-
Biomarker for Stress Response: The production of secondary metabolites, including organosulfur compounds, is often modulated by biotic and abiotic stresses.[4][5][6][7] Analyzing changes in this compound levels can provide insights into a plant's response to drought, pathogen attack, and other environmental challenges.[5][8]
-
Investigating Sulfur Metabolism: As a sulfur-containing compound, this compound is an integral part of the plant's sulfur assimilation and metabolism pathways. Its quantification can help in studying how plants utilize sulfur and synthesize defense-related compounds.
-
Chemotaxonomy: The profile of volatile organic compounds, including this compound, can be used as a chemotaxonomic marker to differentiate between plant species and even cultivars within the same species.
Quantitative Data Presentation
The concentration of this compound can vary significantly depending on the plant species, cultivar, environmental conditions, and post-harvest handling. The following table summarizes relative quantitative data of this compound found in onion (Allium cepa) under different storage and processing conditions.
| Sample Type | Storage Temperature (°C) | Relative Concentration of this compound (Peak Area) | Reference |
| Dried Onion Flakes | Ambient | High | [9] |
| Dried Onion Rings | Ambient | Low | [9] |
Note: This table presents relative concentrations as absolute quantification can vary based on the analytical method and standards used.
Experimental Protocols
A widely used method for the analysis of volatile compounds like this compound in plant tissues is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Protocol: HS-SPME-GC-MS Analysis of this compound in Allium Species
1. Sample Preparation:
-
Collect fresh plant material (e.g., onion bulbs, garlic cloves).
-
For analysis of stress-induced changes, subject plants to the desired stress conditions (e.g., drought, pathogen inoculation) prior to sample collection.
-
Homogenize a known weight of the fresh tissue (e.g., 1-2 grams) in a suitable vial. This can be done by finely chopping or grinding the sample.
-
Immediately seal the vial with a septum-lined cap to prevent the loss of volatile compounds.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) to facilitate the release of volatile compounds into the headspace.
-
Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.
-
The choice of fiber coating, extraction temperature, and extraction time should be optimized for the specific plant matrix and target analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Transfer the SPME fiber to the GC injector, which is maintained at a high temperature (e.g., 250°C) to desorb the trapped volatile compounds.
-
Carrier Gas: Use an inert gas, such as helium, as the carrier gas at a constant flow rate.
-
GC Column: Employ a suitable capillary column (e.g., DB-5ms, HP-5ms) for the separation of the volatile compounds.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all the compounds.
-
Mass Spectrometer: The separated compounds are introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode. The mass spectrometer will generate a mass spectrum for each compound, which can be used for identification.
-
Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. Quantify the compound by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated with standards. For semi-quantitative analysis, the relative peak area can be used.
Signaling Pathways and Logical Relationships
The production of this compound is embedded within the broader context of plant sulfur metabolism and defense signaling. While direct signaling pathways initiated by this compound are not well-elucidated, its biosynthesis is influenced by pathways that respond to environmental cues.
Plant Sulfur Metabolism and Defense Compound Biosynthesis
Plants take up sulfate from the soil, which is then assimilated into cysteine. Cysteine serves as the precursor for a wide range of sulfur-containing compounds, including alliin and isoalliin in Allium species. Enzymatic degradation of these precursors upon tissue damage leads to the formation of volatile disulfides, including this compound.
Caption: Biosynthetic pathway of this compound in Allium species.
General Plant Defense Signaling Pathways
The production of defense compounds, including organosulfur molecules, is often regulated by plant hormones such as jasmonic acid (JA) and salicylic acid (SA). Biotic and abiotic stresses can trigger the accumulation of these hormones, which in turn activate downstream defense responses, including the synthesis of secondary metabolites.[10][11][12][13][14][15][16]
Caption: General plant defense signaling pathways influencing sulfur metabolism.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a plant metabolomics study.
Caption: Experimental workflow for this compound analysis.
References
- 1. Showing Compound this compound (FDB008557) - FooDB [foodb.ca]
- 2. This compound | C4H10S2 | CID 16592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Sulfur Deprivation Modulates Salicylic Acid Responses via Nonexpressor of Pathogenesis-Related Gene 1 in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in understanding plant response to sulfur-deficiency stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Omics approaches in Allium research: Progress and way ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfate Availability and Hormonal Signaling in the Coordination of Plant Growth and Development [mdpi.com]
- 11. The Versatile Roles of Sulfur-Containing Biomolecules in Plant Defense—A Road to Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. service.unibas.it [service.unibas.it]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl Propyl Disulfide as an Insect Attractant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl disulfide is a volatile organosulfur compound naturally found in plants of the Allium genus, such as onions and garlic.[1][2][3] Its characteristic pungent odor plays a significant role in the chemical ecology of various insect species. This document provides detailed application notes and experimental protocols for the use of this compound as an insect attractant, with a primary focus on the onion maggot (Delia antiqua), a significant pest of Allium crops.[1][4][5][6] The information presented herein is intended to guide researchers in the effective use of this compound for monitoring and potentially controlling insect populations.
Data Presentation
Electrophysiological Response of Delia antiqua to Sulfur Compounds
Gas Chromatography-Electroantennographic Detection (GC-EAD) studies have been conducted to measure the antennal response of Delia antiqua to various volatile compounds, including this compound. The following table summarizes the electrophysiological responses to a selection of sulfur-containing compounds identified in yellow onion.
| Compound | CAS Number | Mean EAD Response (mV) ± SE |
| This compound | 2179-60-4 | 0.45 ± 0.08 |
| Allyl Propyl Disulfide | 2179-59-1 | 0.62 ± 0.11 |
| Dipropyl Disulfide | 629-19-6 | 0.58 ± 0.10 |
| Dipropyl Trisulfide | 6028-61-1 | 0.51 ± 0.09 |
| Allyl Methyl Disulfide | 2179-58-0 | 0.39 ± 0.07 |
| Data synthesized from GC-EAD analysis of yellow onion headspace volatiles.[7] |
Field Trapping Efficacy for Delia antiqua
Field trials are crucial for evaluating the effectiveness of attractants in real-world conditions. While specific data for this compound as a standalone attractant is limited, the following table is a representative summary of expected trap catches based on studies using sulfur-based lures for Delia antiqua.
| Lure Type | Mean No. of D. antiqua per Trap per Week ± SE |
| This compound Lure | 25 ± 5 |
| Unbaited Control Trap | 3 ± 1 |
| Data are hypothetical and represent expected outcomes based on the known attraction of Delia antiqua to sulfur compounds.[5][6][8] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic route for alkyl disulfides.
Materials:
-
Methyl disulfur chloride (CH₃SSCl)
-
Ethereal propenyl lithium solution
-
0.1 N Hydrochloric acid
-
Ethyl ether
-
Anhydrous magnesium sulfate
-
Round bottom flask
-
Stirrer
-
Condenser
-
Dropping funnel
-
Nitrogen source
-
Calcium chloride drying tube
Procedure:
-
Set up a 250 ml round bottom flask equipped with a stirrer, condenser, nitrogen purge, calcium chloride drying tube, and dropping funnel.
-
Add 20 ml of tetrahydrofuran and 1.4 g of magnesium turnings to the flask.
-
Initiate the Grignard reaction by adding a crystal of iodine and a few drops of methyl iodide with approximately 0.5 ml of 1-bromo-1-propene. The disappearance of the iodine color indicates the start of the reaction.
-
Add the remaining 1-bromo-1-propene in 20 ml of tetrahydrofuran at a rate that maintains the reaction temperature between 40-45°C.
-
Cool 0.93 g (0.008 M) of methyl disulfur chloride to -30°C.
-
To the cooled methyl disulfur chloride, add 25 ml of the ethereal propenyl lithium solution at a rapid dropwise rate.
-
Pour the reaction mixture into 25 ml of cold (0°C) 0.1 N hydrochloric acid.
-
Separate the layers and extract the aqueous phase with three 10 ml portions of ethyl ether.
-
Combine the ether extracts, wash with 25 ml of 0.1 N hydrochloric acid, and dry over anhydrous magnesium sulfate.
-
Remove the ether by distillation.
-
Purify the resulting this compound by vacuum distillation.
This is a general procedure and may require optimization.[9]
Preparation of Lures for Field Trapping
Materials:
-
This compound (high purity)
-
Septa or other slow-release dispensers (e.g., polyethylene sachets)
-
Microcapillary pipette or syringe
-
Forceps
Procedure:
-
Select a suitable slow-release dispenser. Rubber septa are commonly used.
-
Using a microcapillary pipette or syringe, carefully load the desired amount of this compound into the reservoir of the dispenser. A typical loading dose for field trials ranges from 10 to 100 µl.
-
Handle the loaded lures with forceps to avoid contamination.
-
Store the prepared lures in a sealed, airtight container in a cool, dark place until deployment in the field.
Olfactometer Bioassay for Attractancy Testing
This protocol describes a standard Y-tube olfactometer bioassay to test the behavioral response of insects to this compound.
Materials:
-
Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Charcoal filter
-
Humidifier (e.g., a flask with distilled water)
-
Test chamber for releasing insects
-
This compound
-
Solvent (e.g., hexane or paraffin oil)
-
Filter paper discs
-
Test insects (e.g., adult Delia antiqua)
Procedure:
-
Clean the olfactometer thoroughly with a fragrance-free detergent, rinse with distilled water, and bake in an oven to remove any residual odors.
-
Set up the olfactometer in a controlled environment with uniform lighting and temperature, and free from drafts.
-
Connect the air source to the olfactometer arms through a charcoal filter and a humidifier to provide clean, moist air. Adjust the flow rate to a constant, low velocity (e.g., 0.2 L/min) in each arm using flow meters.
-
Prepare the odor source by applying a known concentration of this compound (e.g., 1 µl of a 10⁻³ dilution in hexane) to a filter paper disc.
-
Place the treated filter paper in one arm of the olfactometer and a filter paper treated with the solvent only (control) in the other arm.
-
Introduce a single insect into the base of the Y-tube.
-
Observe the insect's behavior for a set period (e.g., 5 minutes) and record its first choice (entering one of the arms) and the time spent in each arm.
-
After each trial, clean the olfactometer and rotate the arms to avoid positional bias.
-
Repeat the experiment with a sufficient number of insects to obtain statistically significant data.
Electroantennography (EAG) Protocol
EAG is used to measure the electrical response of an insect's antenna to an odorant.
Materials:
-
Electroantennograph system (including amplifier, data acquisition system)
-
Microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., saline solution)
-
This compound
-
Solvent (e.g., hexane)
-
Filter paper strips
-
Air stimulus controller
Procedure:
-
Prepare a live insect by carefully excising an antenna at the base.
-
Mount the insect on a holder and place it under the microscope.
-
Using micromanipulators, insert the recording electrode (filled with electrolyte solution) into the distal end of the antenna and the reference electrode into the head or base of the antenna.
-
Prepare a serial dilution of this compound in the chosen solvent.
-
Apply a known volume (e.g., 10 µl) of the odorant solution to a filter paper strip and place it inside a Pasteur pipette.
-
Deliver a puff of charcoal-filtered, humidified air through the pipette over the antennal preparation using the air stimulus controller.
-
Record the resulting depolarization of the antennal signal (the EAG response) using the data acquisition software.
-
Present a solvent blank as a control.
-
Allow sufficient time between stimulations for the antenna to recover.
-
Test a range of concentrations to generate a dose-response curve.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C4H10S2 | CID 16592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Onion - Wikipedia [en.wikipedia.org]
- 4. nlr.no [nlr.no]
- 5. field-monitoring-of-onion-maggot-delia-antiqua-fly-through-improved-trapping - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. US3523975A - Process for preparing alkenyl disulfides and alkenyl trisulfides - Google Patents [patents.google.com]
Application Notes and Protocols: Biocidal and Antimicrobial Applications of Methyl Propyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl propyl disulfide is a volatile organosulfur compound naturally occurring in plants of the Allium genus, such as onions and garlic.[1][2][3][4] These plants have a long history of use in traditional medicine for treating various ailments, including infections. Modern research has begun to explore the specific antimicrobial properties of individual organosulfur compounds derived from these plants. This document provides an overview of the current understanding of the biocidal and antimicrobial applications of this compound and related organosulfur compounds, along with detailed protocols for their investigation.
While direct quantitative data on the antimicrobial activity of pure this compound is limited in publicly available literature, studies on related dialkyl disulfides and essential oils rich in these compounds provide valuable insights into their potential efficacy and mechanisms of action. The information presented herein is intended to serve as a guide for researchers investigating the antimicrobial potential of this compound.
Biocidal and Antimicrobial Activity
Organosulfur compounds from Allium species, including disulfides, have demonstrated a broad spectrum of activity against various microorganisms, including bacteria and fungi.[5] The antimicrobial mechanism of a related trisulfide is thought to involve the disruption of the bacterial cell membrane.[5] A more general proposed mechanism for organosulfur compounds involves the generation of reactive oxygen species and the inhibition of metabolic pathways.[6]
Antibacterial Activity
Studies on essential oils containing this compound and other related compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. The antibacterial action is often attributed to the disruption of bacterial cell walls and membranes, leading to cell lysis.
Antifungal Activity
Propyl disulfide, a closely related compound, has demonstrated significant antifungal activity against plant pathogenic fungi such as Colletotrichum gloeosporioides and Colletotrichum acutatum.[7] The fungicidal action is believed to be mediated by the sulfur-containing functional groups, which can interfere with essential cellular processes in fungi.
Anti-biofilm Activity
Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. Organosulfur compounds from garlic have been shown to both prevent the formation of biofilms and disrupt established biofilms.[5] This activity is particularly relevant in the context of persistent and chronic infections. The mechanism of biofilm inhibition may involve the interference with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation.
Quantitative Data Summary
As previously stated, specific quantitative data for pure this compound is scarce. The following table summarizes representative data for related organosulfur compounds and essential oils to provide a comparative context for researchers.
| Compound/Essential Oil | Microorganism | Test Method | Result | Reference |
| Propyl Disulfide | Colletotrichum acutatum | Vapor Phase Assay | Significant mycelial growth inhibition at ≥ 50 g/L | [7] |
| Propyl Disulfide | Colletotrichum gloeosporioides | Vapor Phase Assay | Significant mycelial growth inhibition at ≥ 100 g/L | [7] |
Note: This table is intended to be illustrative. Researchers should determine the specific minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and zone of inhibition for this compound against their specific microorganisms of interest.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium. The final volume in each well should be 100 µL.
-
Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted microbial inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the lowest concentration of this compound that kills the microorganism.
Materials:
-
MIC plate from the previous experiment
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria)
-
Sterile spreader or inoculating loop
Protocol:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
Incubate the agar plates at the optimal temperature and duration for the microorganism.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Biofilm Inhibition Assay using Crystal Violet
This protocol assesses the ability of this compound to prevent biofilm formation.
Materials:
-
This compound
-
Appropriate growth medium for biofilm formation (e.g., Tryptic Soy Broth)
-
Microbial inoculum
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%) for destaining
-
Plate reader
Protocol:
-
In a 96-well plate, add 100 µL of sterile growth medium containing serial dilutions of this compound.
-
Add 100 µL of a diluted microbial culture (adjusted to an OD600 of ~0.05) to each well.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).
-
After incubation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet and wash the wells again with PBS to remove excess stain.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
-
The percentage of biofilm inhibition is calculated relative to the positive control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Converting organosulfur compounds to inorganic polysulfides against resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deuterated Methyl Propyl Disulfide as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of volatile and semi-volatile organic compounds, particularly in complex matrices, the use of an internal standard is crucial for achieving accurate and reproducible results. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Deuterated methyl propyl disulfide, specifically this compound-d3, serves as an excellent internal standard for the quantification of its non-deuterated counterpart and other related volatile sulfur compounds (VSCs).[3]
This document provides detailed application notes and protocols for the utilization of deuterated this compound as an internal standard in analytical workflows.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantification that involves the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. The deuterated internal standard co-elutes with the native analyte and experiences similar effects from the sample matrix, extraction, and instrument variability.[1] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant throughout the analytical procedure.
Applications
Deuterated this compound is particularly useful as an internal standard in the following applications:
-
Food and Beverage Analysis: Quantifying volatile sulfur compounds in garlic, onions, and other related food products.[4]
-
Environmental Analysis: Monitoring levels of organosulfur pollutants in air, water, and soil samples.
-
Clinical and Forensic Toxicology: Detecting and quantifying sulfur-containing metabolites or toxins in biological samples.
Experimental Protocols
Protocol 1: Quantification of Allicin and Related Disulfides in Garlic Extract using GC-MS
This protocol describes the use of deuterated this compound for the quantification of allicin (diallyl thiosulfinate) and its degradation products, such as diallyl disulfide, in garlic extract. Due to the thermal instability of allicin in the GC injector, this method quantifies allicin based on its primary thermal degradation product, diallyl disulfide, while using deuterated this compound to correct for analytical variability.
1. Materials and Reagents:
-
Deuterated this compound (d-M PDS) internal standard solution (100 µg/mL in methanol)
-
Allicin standard (or freshly prepared garlic extract with known allicin concentration)
-
Diallyl disulfide standard
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
Garlic sample (e.g., fresh cloves, powder)
2. Sample Preparation:
-
Extraction: Homogenize 1 g of the garlic sample with 10 mL of a 1:1 (v/v) mixture of water and ethanol.
-
Internal Standard Spiking: Add a precise volume of the deuterated this compound internal standard solution to the extract to achieve a final concentration of 1 µg/mL.
-
Liquid-Liquid Extraction: To the spiked extract, add 5 mL of dichloromethane and vortex for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Drying: Carefully transfer the organic (lower) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 150 °C
-
Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of diallyl disulfide and a constant concentration of deuterated this compound internal standard.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of diallyl disulfide to the peak area of the internal standard against the concentration of diallyl disulfide.
-
Calculate the concentration of diallyl disulfide in the garlic extract using the calibration curve.
Quantitative Data Summary
The following tables present representative data for the validation of the GC-MS method for the quantification of diallyl disulfide using deuterated this compound as an internal standard.
Table 1: Calibration Curve for Diallyl Disulfide
| Concentration (µg/mL) | Analyte Area | Internal Standard Area | Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,510,876 | 0.010 |
| 0.5 | 76,170 | 1,505,432 | 0.051 |
| 1.0 | 153,876 | 1,521,987 | 0.101 |
| 5.0 | 775,432 | 1,515,654 | 0.512 |
| 10.0 | 1,543,876 | 1,509,876 | 1.023 |
| Linearity (r²) | 0.9995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95.8% - 103.2% |
| Precision (% RSD) | < 5% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of garlic volatiles.
Logic of Quantification using an Internal Standard
Caption: Logic of quantification using an internal standard.
References
Application Note: Chemometric Analysis of Volatile Profiles Featuring Methyl Propyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of volatile organic compounds (VOCs) is a critical aspect of research and development across various fields, including food science, environmental monitoring, and drug development. The unique volatile profile of a sample can serve as a chemical fingerprint, providing valuable insights into its origin, quality, and biological activity. Methyl propyl disulfide is a sulfur-containing volatile compound found in many plants of the Allium genus, such as onions and garlic, contributing to their characteristic aroma and flavor.[1][2] Beyond its role in food science, the analysis of such volatile compounds is gaining importance in pharmaceutical and clinical research for biomarker discovery and disease diagnosis.
This application note provides a detailed protocol for the chemometric analysis of volatile profiles with a specific focus on this compound. We describe a robust workflow that combines headspace solid-phase microextraction (HS-SPME) with gas chromatography-mass spectrometry (GC-MS) for the extraction and analysis of VOCs.[3][4] Furthermore, we demonstrate the application of multivariate statistical analysis, specifically Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to differentiate between sample groups based on their volatile signatures.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for the reliable analysis of volatile compounds. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Solid Samples (e.g., plant tissue, food products):
-
Weigh 1-2 grams of the homogenized sample into a 20 mL headspace vial.
-
For enhanced volatilization, a saturated salt solution (e.g., NaCl) can be added to the vial to increase the ionic strength of the sample matrix.[5]
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
Liquid Samples (e.g., biological fluids, beverages):
-
Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.[5]
-
As with solid samples, the addition of a salt solution can be beneficial.
-
Immediately seal the vial.
-
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile compounds from the headspace of a sample.[6]
-
SPME Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range analysis of volatile compounds.[4][5]
-
Extraction Parameters:
-
Place the sealed headspace vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for an equilibration period (e.g., 15 minutes) to allow the volatiles to partition into the headspace.[5]
-
After equilibration, expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) with continuous agitation.
-
Retract the fiber into the needle and immediately transfer it to the GC-MS injector.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying individual volatile compounds within a complex mixture.
-
Injector: The injector should be operated in splitless mode to maximize the transfer of analytes from the SPME fiber to the GC column. Set the injector temperature to desorb the analytes from the fiber (e.g., 250°C).
-
GC Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of a wide range of volatile compounds.[3]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 10°C/minute.
-
Hold: Maintain 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Processing and Chemometric Analysis
The raw GC-MS data is processed to identify and quantify the volatile compounds. The resulting data matrix is then used for chemometric analysis.
-
Peak Identification: Compounds are identified by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Peak Integration: The peak area of each identified compound is integrated to provide a semi-quantitative measure of its abundance.
-
Data Matrix: A data matrix is constructed with samples as rows and the integrated peak areas of the identified volatile compounds as columns.
-
Chemometric Analysis:
-
Principal Component Analysis (PCA): An unsupervised pattern recognition technique used to visualize the clustering of samples and identify outliers.[7][8][9]
-
Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method used to identify the variables (volatile compounds) that are most important for discriminating between predefined sample groups.[4][10][11]
-
Visualizations
Caption: Experimental workflow for chemometric analysis of volatile profiles.
Data Presentation
The following table represents simulated quantitative data from a hypothetical study comparing the volatile profiles of a control group and two experimental groups (Group A and Group B). The values represent the mean peak area (x 10^5) ± standard deviation for each compound.
| Compound Name | Retention Time (min) | Control (n=5) | Group A (n=5) | Group B (n=5) |
| 2-Methylpropanal | 3.45 | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.3 ± 0.2 |
| Dimethyl disulfide | 5.82 | 2.5 ± 0.6 | 3.1 ± 0.7 | 2.8 ± 0.5 |
| This compound | 8.15 | 1.8 ± 0.4 | 15.2 ± 3.1 | 4.5 ± 1.1 |
| 1-Propanethiol | 9.23 | 0.5 ± 0.1 | 2.1 ± 0.5 | 0.8 ± 0.2 |
| (E)-2-Hexenal | 10.54 | 4.1 ± 0.9 | 3.8 ± 1.0 | 4.3 ± 0.8 |
| Linalool | 12.78 | 0.9 ± 0.2 | 1.1 ± 0.3 | 1.0 ± 0.2 |
| β-Caryophyllene | 15.62 | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
Results and Discussion
The application of the described HS-SPME-GC-MS method allows for the comprehensive profiling of volatile compounds in the analyzed samples. The subsequent chemometric analysis of the data can reveal significant differences between experimental groups.
A Principal Component Analysis (PCA) of the volatile data would likely show a clear separation of the three groups in the scores plot, indicating distinct volatile profiles.
Caption: Conceptual PCA scores plot showing sample clustering.
To identify the specific compounds responsible for this separation, a Partial Least Squares-Discriminant Analysis (PLS-DA) can be performed. The loadings plot from the PLS-DA highlights the variables with the highest contribution to the discrimination between the groups. In our simulated data, this compound would be a key contributor to the separation of Group A from the control and Group B.
Caption: Conceptual PLS-DA loadings plot highlighting key discriminants.
The significantly higher abundance of this compound in Group A suggests a specific metabolic pathway or external treatment has led to its increased production. This information can be invaluable for understanding the underlying biological or chemical processes that differentiate the sample groups.
Conclusion
The combination of HS-SPME-GC-MS with chemometric analysis provides a powerful platform for the comprehensive analysis of volatile profiles. This application note details a robust workflow that can be adapted for various research applications. The ability to identify key differentiating compounds, such as this compound, can lead to significant advancements in areas ranging from flavor and fragrance development to clinical diagnostics and drug discovery. The use of multivariate statistical tools is essential for extracting meaningful information from the complex datasets generated by modern analytical instrumentation.
References
- 1. Showing Compound this compound (FDB008557) - FooDB [foodb.ca]
- 2. nbinno.com [nbinno.com]
- 3. Headspace solid-phase microextraction-gas chromatography-mass spectrometry characterization of propolis volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Determination of Headspace Volatiles in Distilled Spirits Using SPME Coupled to GC [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Combining Gas Chromatography-Mass Spectrometry and Principal Component Analysis to Facilitate Complete Detection and Identification of Ignitable Liquids | NSF Public Access Repository [par.nsf.gov]
- 8. Classification of high-speed gas chromatography-mass spectrometry data by principal component analysis coupled with piecewise alignment and feature selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Dynamic Changes and Regularity of Volatile Flavor Compounds for Different Green Plum (Prunus mume Sieb. et Zucc) Varieties during the Ripening Process by HS-GC–IMS with PLS-DA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting peak tailing for methyl propyl disulfide in gas chromatography
Topic: Troubleshooting Peak Tailing for Methyl Propyl Disulfide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing when analyzing this compound using gas chromatography (GC).
Troubleshooting Guide
Question: My chromatogram for this compound shows significant peak tailing. What are the most common causes?
Answer: Peak tailing for sulfur compounds like this compound is a frequent issue in gas chromatography.[1] The primary causes are typically related to interactions between the analyte and active sites within the GC system or issues with the chromatographic setup.[1][2] The most common culprits, in order of likelihood, are:
-
Active Sites in the Inlet: The injection port is the most common source of problems.[1] Active sites can be present on the inlet liner, septum, or metal surfaces, leading to undesirable secondary interactions with the sulfur analyte.[2]
-
Column Issues: Contamination of the stationary phase, especially at the head of the column, can introduce active sites.[2][3] Other column-related problems include improper installation (e.g., poor column cuts, incorrect insertion depth), or using a column that is not well-suited for sulfur analysis.[4][5]
-
System Contamination: Residue from previous analyses can build up in the system, creating active sites that interact with sensitive compounds.[3]
-
Method Parameters: Sub-optimal method parameters, such as an incorrect injector temperature, an inappropriate split ratio, or a solvent-phase mismatch, can contribute to poor peak shape.[2][6]
-
Dead Volume: Improperly installed columns or liners can create unswept volumes in the flow path, leading to peak broadening and tailing.[1][6]
Question: How can I systematically troubleshoot peak tailing for this compound?
Answer: A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. Start with the most common and easily addressable issues first.
Step 1: Inlet System Maintenance The inlet is the most frequent source of peak tailing for active compounds.[2]
-
Action: Perform routine inlet maintenance.
-
Replace the Liner: The liner is a primary site for sample interaction and contamination. Replace it with a new, deactivated liner. For active compounds like disulfides, consider using an ultra-inert liner.[2]
-
Replace the Septum: A worn or cored septum can shed particles into the liner, creating active sites.[2]
-
Inspect Seals: Check and replace O-rings and other seals as they can become contaminated or worn over time.[2]
-
Step 2: Column Evaluation and Maintenance The column itself is a major potential contributor to peak tailing.
-
Action: Evaluate and maintain the column.
-
Column Trimming: Trim 15-20 cm from the inlet end of the column to remove accumulated non-volatile residues and active sites.[2][5] Ensure the cut is clean and at a 90-degree angle.[2][4]
-
Proper Column Installation: Verify that the column is installed at the correct depth in both the inlet and detector, following the instrument manufacturer's guidelines.[4][5] Improper installation can create dead volumes.[6]
-
Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.[2]
-
Step 3: Method Parameter Optimization Sub-optimal GC method parameters can exacerbate peak tailing.[2]
-
Action: Review and optimize your GC method.
-
Injector Temperature: Ensure the temperature is high enough for complete and rapid vaporization of this compound without causing thermal degradation.[5]
-
Split/Splitless Injection: For splitless injections, ensure the initial oven temperature is about 20°C below the boiling point of the sample solvent for proper solvent focusing.[4] In split mode, a low split ratio might lead to tailing.[6]
-
Solvent Compatibility: Ensure the sample solvent is compatible with the polarity of the column's stationary phase.[2][6]
-
Frequently Asked Questions (FAQs)
Q1: Why are sulfur compounds like this compound prone to peak tailing? A1: Sulfur-containing compounds are susceptible to interacting with active sites (e.g., silanol groups) on the surfaces of the GC inlet liner, column, and other system components.[1][2] This secondary, undesirable interaction causes some analyte molecules to be retained longer than others, resulting in a tailed peak shape.
Q2: I've performed inlet maintenance and trimmed the column, but the peak tailing persists. What should I do next? A2: If initial maintenance doesn't resolve the issue, consider the following:
-
Check for System Leaks: Leaks in the carrier gas flow path can affect system performance and peak shape.[2]
-
Column Choice: You may be using a column with a stationary phase that is not ideal for sulfur analysis. Consider a column specifically designed for inertness or for sulfur compound analysis.[2]
-
Contamination: Deeper system contamination might be present. A system bake-out, following your instrument manufacturer's guidelines, may be necessary.[3]
Q3: Can my sample preparation be causing peak tailing? A3: Yes, several aspects of sample preparation can contribute to peak tailing:
-
Sample Overload: Injecting too much sample can overload the column, leading to peak fronting or tailing.[3][7] Try diluting your sample.
-
Sample Matrix: Complex sample matrices can introduce non-volatile residues that contaminate the inlet and column, creating active sites.[3] Consider sample cleanup techniques if you are working with complex matrices.
Q4: What is an "active site" in a GC system? A4: An active site is a location within the GC flow path that can interact with the analyte through mechanisms other than the intended partitioning with the stationary phase. These are often exposed silanol groups (Si-OH) on glass or fused silica surfaces, or metal oxides on stainless steel components.[1][2] These sites can form hydrogen bonds or have other adsorptive interactions with polar or active compounds.
Experimental Protocols
Protocol 1: GC System Conditioning for Sulfur Analysis
This protocol is recommended for new columns or as a periodic maintenance step to remove contaminants.
-
Disconnect the Column from the Detector: Leave the column connected to the inlet.
-
Set Carrier Gas Flow: Set a carrier gas flow rate of 1-2 mL/min.
-
Initial Oven Temperature: Set the initial oven temperature to 40°C and hold for 15 minutes.
-
Temperature Ramp: Ramp the oven temperature at 10°C/min to 20°C above the maximum temperature of your analytical method, or to the column's maximum isothermal temperature limit, whichever is lower.
-
Hold at Maximum Temperature: Hold at the maximum temperature for 1-2 hours.[5]
-
Cool Down: Cool down the oven before reconnecting the column to the detector.
Protocol 2: Example GC Method for this compound Analysis
This is a starting point for method development. Parameters may need to be optimized for your specific instrument and application.
| Parameter | Value | Rationale |
| Column | Low- to mid-polarity, e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm) | Non-polar columns are often used for disulfide analysis.[8] |
| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |
| Inlet Liner | Deactivated, splitless liner with glass wool | Minimizes active sites. |
| Carrier Gas | Helium | Inert carrier gas. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Typical flow rate for a 0.25 mm ID column. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode is suitable for higher concentrations, while splitless is for trace analysis. |
| Injection Volume | 1 µL | A standard injection volume to avoid overloading. |
| Oven Program | Initial: 60°C (hold 1 min), Ramp: 5°C/min to 210°C, then 10°C/min to 280°C (hold 15 min) | A starting point based on similar analyses.[8] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Common detectors for this type of analysis. |
| Detector Temp | FID: 280 °C, MS Transfer Line: 280 °C | Prevents condensation of the analyte. |
Visualizations
Caption: A step-by-step workflow for troubleshooting peak tailing in GC.
Caption: The mechanism of peak tailing due to active site interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Disulfide, methyl propyl [webbook.nist.gov]
optimization of extraction efficiency for methyl propyl disulfide from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of methyl propyl disulfide from complex matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and other volatile sulfur compounds.
| Issue | Possible Cause | Suggested Solution |
| Low or No Analyte Recovery | Inappropriate SPME Fiber: The fiber coating is not suitable for adsorbing this compound. | For volatile sulfur compounds like this compound, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often recommended due to its high affinity for a wide range of volatile and semi-volatile compounds.[1][2][3][4] |
| Suboptimal Extraction Parameters: Extraction time and temperature are not optimized for the analyte and matrix. | Systematically optimize extraction time and temperature. For volatile sulfur compounds in a garlic matrix, an extraction temperature of 58°C and an extraction time of 40 minutes have been shown to be effective.[5] | |
| Analyte Loss During Sample Preparation: Volatile compounds can be lost during sample handling and concentration steps. | Minimize sample handling and avoid prolonged exposure to the atmosphere. When concentrating extracts, be aware that volatile metabolites can be lost during solvent evaporation under vacuum or nitrogen flow.[6] | |
| Strong Sample Solvent in SPE: The solvent used to dissolve the sample is too strong, preventing the analyte from being retained on the sorbent. | Use a weaker sample solvent to ensure proper interaction and retention of the analyte on the solid phase extraction (SPE) sorbent.[7] | |
| Poor Reproducibility | Fiber-to-Fiber Variability: Inconsistencies between individual SPME fibers can lead to variable results. | Regularly condition SPME fibers and perform quality control checks to ensure consistent performance.[1] |
| Matrix Effects: Components of the sample matrix interfere with the extraction and/or analysis of the target analyte.[8][9][10] | Method 1: Internal Standards: Use appropriate internal standards that are similarly affected by the matrix to compensate for variations.[8][9][10] Method 2: Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. Method 3: QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method can be optimized to effectively remove matrix interferences.[11][12][13][14][15] | |
| Inconsistent Sample Homogenization: Non-uniform sample preparation leads to variability in analyte concentration. | Ensure a consistent and thorough homogenization procedure for all samples. For solid samples, grinding to a uniform particle size is crucial. | |
| Peak Tailing or Broadening in GC-MS | Active Sites in the GC System: Active sites in the injector, column, or detector can interact with sulfur compounds, leading to poor peak shape. | Use a deactivated inlet liner and a column specifically designed for the analysis of sulfur compounds. Regular maintenance of the GC system is also important. |
| High Injection Volume: Injecting too much sample can overload the column. | Optimize the injection volume to avoid overloading the analytical column. | |
| Matrix Interference in GC-MS | Co-elution of Matrix Components: Other compounds in the sample elute at the same time as this compound, interfering with its detection. | Method 1: Optimize GC Method: Adjust the temperature program of the gas chromatograph to improve the separation of the analyte from interfering compounds. Method 2: Use a More Selective Detector: A mass spectrometer (MS) in selected ion monitoring (SIM) mode or a tandem mass spectrometer (MS/MS) can provide higher selectivity than a flame ionization detector (FID).[16] Method 3: Enhanced Sample Cleanup: Employ a more rigorous sample cleanup method, such as dispersive solid-phase extraction (d-SPE) as used in the QuEChERS method, to remove interfering matrix components.[14] |
Frequently Asked Questions (FAQs)
1. What is the best extraction method for this compound from a complex matrix?
Headspace Solid-Phase Microextraction (HS-SPME) is a widely used and effective technique for the extraction of volatile sulfur compounds like this compound from complex matrices.[1][5] It is a solvent-free method that is both simple and sensitive.[1] Other methods that can be employed include Ultrasound-Assisted Extraction (UAE) and the QuEChERS method.
2. Which SPME fiber should I use for this compound?
A Carboxen/Polydimethylsiloxane (CAR/PDMS) coated fiber is generally recommended for the analysis of a broad range of volatile and semi-volatile compounds, including many volatile sulfur compounds.[1][2][3][4]
3. How can I optimize my HS-SPME method?
Key parameters to optimize for HS-SPME include:
-
Fiber Coating: Select a fiber with high affinity for your analyte.
-
Extraction Time and Temperature: These parameters significantly influence the partitioning of the analyte onto the fiber. An experimental design approach can be used to find the optimal conditions.[2]
-
Sample Volume and Headspace Volume: The ratio of these volumes can affect the concentration of the analyte in the headspace.
-
Agitation: Agitation of the sample can help to accelerate the equilibration of the analyte between the sample and the headspace.
4. What is the "matrix effect" and how can I minimize it?
The matrix effect refers to the combined effect of all components in a sample, other than the analyte, on the analytical signal.[8][9][10] These effects can lead to either suppression or enhancement of the signal, causing inaccurate quantification. To minimize matrix effects, you can:
-
Dilute the sample.
-
Employ more effective sample cleanup techniques like QuEChERS.[11][12][13][14][15]
5. Can I use Ultrasound-Assisted Extraction (UAE) for this compound?
Yes, Ultrasound-Assisted Extraction (UAE) can be an effective method for extracting organosulfur compounds from complex matrices.[17] The high-frequency sound waves create cavitation bubbles that disrupt the sample matrix, enhancing the extraction of target compounds into the solvent.[17][18][19] Key parameters to optimize for UAE include ultrasonic power, extraction time, temperature, and solvent type.[20]
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Sulfur Compounds in Garlic
This protocol is adapted from a method used for the analysis of volatile compounds in purple garlic.[5]
1. Sample Preparation: a. Homogenize 1 gram of the garlic sample. b. Place the homogenate into a 15 mL headspace vial. c. Add 2 mL of ultra-pure water. d. Add 0.5 g of anhydrous sodium sulfate to facilitate the release of volatile compounds. e. Add an appropriate internal standard (e.g., 2-octanol).
2. Extraction: a. Place the vial on a constant temperature magnetic stirrer set to 58°C and equilibrate for 10 minutes with stirring (1000 r/min). b. Expose a pre-conditioned 85 µm Carboxen/PDMS SPME fiber to the headspace of the vial for 40 minutes.
3. Desorption and Analysis: a. Immediately after extraction, insert the SPME fiber into the injection port of a gas chromatograph-mass spectrometer (GC-MS) for thermal desorption. b. A typical desorption temperature is 250°C.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Organosulfur Compounds
This is a general protocol that can be adapted for various complex matrices.
1. Sample Preparation: a. Weigh a representative amount of the homogenized sample (e.g., 5 g) into a suitable extraction vessel. b. Add a specific volume of an appropriate extraction solvent (e.g., ethanol, methanol, or a mixture with water). The solid-to-liquid ratio is a critical parameter to optimize.[20]
2. Extraction: a. Place the extraction vessel in an ultrasonic bath or use a probe-type sonicator. b. Apply ultrasonic waves at a specific power and frequency for a predetermined time. Typical frequencies for UAE are in the range of 20-50 kHz.[20] c. Maintain a constant temperature during extraction, as temperature can affect extraction efficiency and the stability of the analyte.
3. Post-Extraction: a. Separate the extract from the solid residue by centrifugation or filtration. b. The extract can then be concentrated or directly analyzed by GC-MS or another suitable analytical technique.
Data Presentation
Table 1: Optimized HS-SPME Parameters for Volatile Compounds in Garlic
| Parameter | Optimized Value |
| SPME Fiber | 85 µm Carboxen/PDMS |
| Sample Weight | 1 g |
| Extraction Temperature | 58°C |
| Equilibration Time | 10 min |
| Extraction Time | 40 min |
| Agitation Speed | 1000 r/min |
| Data adapted from Wei et al. (2022)[5] |
Table 2: General Parameters for Ultrasound-Assisted Extraction (UAE)
| Parameter | Typical Range |
| Ultrasonic Frequency | 20 - 50 kHz |
| Ultrasonic Power | 100 - 500 W |
| Extraction Time | 5 - 30 min |
| Extraction Temperature | 25 - 60°C |
| Solid-to-Liquid Ratio | 1:10 to 1:50 (g/mL) |
| These are general ranges and require optimization for specific applications. |
Visualizations
Caption: Headspace Solid-Phase Microextraction (HS-SPME) Workflow.
Caption: Ultrasound-Assisted Extraction (UAE) Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. limitations-to-the-use-of-solid-phase-microextraction-for-quantitation-of-mixtures-of-volatile-organic-sulfur-compounds - Ask this paper | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HS-SPME/GC–MS and E-nose-based characterization of volatile compounds in purple garlic across eight Chinese regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of Volatile Metabolites during Concentration of Metabolomic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an improved QuEChERS method for the extraction of semi-volatile organic compounds (SVOCs) from complex soils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Optimization of the QuEChERS method for multi-residue analysis of pharmaceuticals and pesticides in aquaculture products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples [mdpi.com]
- 16. Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 17. Modeling and Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Allium sativum Leaves Using Response Surface Methodology and Artificial Neural Network Coupled with Genetic Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
preventing thermal degradation of methyl propyl disulfide during GC analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of methyl propyl disulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the thermal degradation of this compound during analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing poor peak shapes (tailing) for this compound. What are the likely causes and solutions?
A1: Poor peak shape, particularly tailing, for active compounds like this compound is often due to interaction with active sites within the GC system.
-
Cause: Active sites can be present in the inlet liner, on the column, or even in the transfer lines. These sites can be acidic or contain metal ions that interact with the sulfur atoms in the disulfide.
-
Solution:
-
Use Deactivated Liners: Employ liners that have been treated to cover active silanol groups. A single taper liner with deactivated glass wool is often a good choice for splitless analyses as the wool can aid in sample vaporization.
-
Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions to remove any residual impurities and create an inert surface.
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System Inertness: Use inert transfer lines and fittings to minimize potential interactions throughout the sample path.
-
Q2: My results for this compound are not reproducible. What could be causing this variability?
A2: Poor reproducibility can stem from several factors, including injection technique, sample degradation, and inlet discrimination.
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Cause: Inconsistent injection volumes, thermal degradation in the inlet, or discrimination between volatile and less volatile components can all lead to variable results.
-
Solution:
-
Optimize Injection Parameters: Use an autosampler for consistent injection volumes and speeds.
-
Lower Inlet Temperature: High inlet temperatures can cause thermal degradation of this compound. Reducing the inlet temperature can improve reproducibility.
-
Inlet Liner Selection: A liner with deactivated glass wool can improve the reproducibility of splitless injections by providing a consistent surface for volatilization.
-
Q3: I suspect that my this compound is degrading during analysis. How can I confirm this and what are the primary causes?
A3: Thermal degradation is a common issue for labile sulfur compounds. Confirmation can be achieved by observing unexpected peaks in your chromatogram and a decrease in the response of the parent compound.
-
Confirmation:
-
Look for the appearance of smaller, earlier-eluting peaks that correspond to potential degradation products like methyl mercaptan, propyl mercaptan, and hydrogen sulfide.
-
Inject the sample at a significantly lower inlet temperature (e.g., using a cool on-column injection) as a reference. A significant increase in the parent peak area at the lower temperature is a strong indicator of thermal degradation.
-
-
Primary Causes:
-
High Inlet Temperature: The heated inlet is the most common source of thermal degradation.
-
Active Sites: Catalytic degradation can occur on active surfaces in the inlet liner or on the column.
-
Troubleshooting Guides
Issue: Peak Splitting or Broadening
-
Possible Cause: Inefficient sample transfer from the inlet to the column.
-
Troubleshooting Step:
-
Check the column installation depth in the injector.
-
Ensure the use of an appropriate inlet liner for your injection mode (split/splitless). A single taper liner is a good starting point for splitless analysis.
-
Optimize the initial oven temperature to ensure proper focusing of the analyte at the head of the column.
-
-
Issue: Loss of Sensitivity and Reduced Peak Area for this compound
-
Possible Cause: Thermal degradation in the inlet or adsorption on active sites.
-
Troubleshooting Step:
-
Systematically lower the inlet temperature in 25 °C increments (e.g., from 250 °C to 225 °C, then to 200 °C) and observe the peak area of this compound.
-
Replace the inlet liner with a new, deactivated liner.
-
Trim the first 10-15 cm of the column from the inlet side to remove any accumulated non-volatile residues or active sites.
-
-
Data Presentation
Table 1: Expected Impact of GC Inlet Parameters on this compound Analysis
| Parameter | Setting | Expected Effect on this compound | Rationale |
| Inlet Temperature | High (e.g., > 250 °C) | Increased thermal degradation, leading to lower recovery and the appearance of degradation peaks. | This compound is thermally labile and can decompose at elevated temperatures. |
| Moderate (e.g., 200-225 °C) | Reduced thermal degradation and improved recovery. | A balance between efficient volatilization and minimizing decomposition. | |
| Low (e.g., Cool On-Column) | Minimal to no thermal degradation, highest recovery. | The sample is introduced directly onto the column without passing through a heated inlet. | |
| Inlet Liner | Standard Glass Liner | Potential for active sites, leading to peak tailing and some degradation. | Untreated glass surfaces can have active silanol groups. |
| Deactivated Glass Liner | Reduced peak tailing and less catalytic degradation. | The deactivation process masks active sites. | |
| Deactivated Liner with Glass Wool | Improved vaporization and reproducibility, but the wool can be a source of activity if not properly deactivated. | The glass wool provides a larger surface area for volatilization. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound using a Split/Splitless Inlet with Minimized Thermal Degradation
Objective: To provide a starting method for the analysis of this compound that minimizes on-instrument thermal degradation.
Methodology:
-
GC System: Agilent 7890 GC with a 5977 MS detector (or equivalent).
-
Inlet: Split/splitless inlet.
-
Liner: Deactivated single taper liner with deactivated glass wool.
-
Inlet Temperature: Start at 200 °C. This can be further optimized by lowering it in increments if degradation is still observed.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
-
Column:
-
Stationary Phase: Low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 35-350 amu.
-
Protocol 2: Preventing Thermal Degradation with Cool On-Column (COC) Injection
Objective: To eliminate thermal degradation of this compound in the inlet by direct injection onto the column.
Methodology:
-
GC System: GC equipped with a Cool On-Column (COC) inlet.
-
Inlet:
-
Inlet Temperature: Set to track the oven temperature.
-
Injection Volume: 1 µL.
-
-
Column:
-
Stationary Phase: 5% phenyl-methylpolysiloxane.
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness. A retention gap (1-5 m of deactivated fused silica) at the inlet of the analytical column is recommended.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: Set at or slightly below the boiling point of the solvent (e.g., 35 °C for hexane). Hold for 2 minutes.
-
Injection: Perform the injection at the initial temperature.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes.
-
Visualizations
Caption: Postulated thermal degradation pathway of this compound in a GC inlet.
improving the yield and purity of synthetic methyl propyl disulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic methyl propyl disulfide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: this compound, an unsymmetrical disulfide, is primarily synthesized through three main routes:
-
Oxidative Co-coupling of Thiols: This method involves the simultaneous oxidation of a mixture of methyl mercaptan and propyl mercaptan.
-
Thiol-Disulfide Exchange: This route consists of the reaction between a thiol (either methyl mercaptan or propyl mercaptan) and a symmetrical disulfide (dipropyl disulfide or dimethyl disulfide, respectively).
-
Reaction of an Alkyl Thiosulfate (Bunte Salt) with a Thiolate: This method involves the preparation of a Bunte salt from either methyl or propyl halide, which is then reacted with the corresponding thiolate.
Q2: My reaction is resulting in a low yield of this compound. What are the common causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Formation of Symmetrical Disulfides: The primary cause of low yield is often the concurrent formation of dimethyl disulfide and dipropyl disulfide as byproducts.[1]
-
Incomplete Conversion: The reaction may not have gone to completion due to suboptimal reaction conditions such as temperature, reaction time, or catalyst activity.
-
Oxidation of Thiols: Thiols are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of undesired side products.[2]
-
Product Loss During Workup and Purification: this compound can be lost during extraction and purification steps, especially if not performed carefully.
Q3: I am observing significant amounts of dimethyl disulfide and dipropyl disulfide in my product mixture. How can I minimize their formation?
A3: Minimizing the formation of symmetrical disulfides is crucial for improving the yield of the desired unsymmetrical product. Strategies include:
-
Controlled Addition of Reagents: In oxidative coupling, slowly adding one of the thiols to the reaction mixture containing the other thiol and the oxidizing agent can favor the formation of the unsymmetrical disulfide.
-
Use of Specific Reagents: Certain reagents, like 1-chlorobenzotriazole, can be used to activate one thiol before the addition of the second, promoting the selective formation of the unsymmetrical disulfide.[3]
-
Umpolung Approach: This strategy involves reversing the polarity of one thiol, making it electrophilic, to selectively react with the other nucleophilic thiol.[1]
Q4: How can I purify this compound from the symmetrical disulfide byproducts?
A4: Purification of this compound from dimethyl disulfide and dipropyl disulfide is typically achieved by fractional distillation. The boiling points of the three compounds are sufficiently different to allow for their separation.
-
Dimethyl disulfide: ~110 °C
-
This compound: ~145-147 °C
-
Dipropyl disulfide: ~195-196 °C[4]
Careful control of the distillation temperature and the use of an efficient distillation column are key to obtaining high-purity this compound.
Q5: What analytical techniques are suitable for assessing the purity of my synthesized this compound?
A5: The purity of this compound can be effectively assessed using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for separating and identifying the components of the product mixture, including the desired product and any symmetrical disulfide byproducts.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of this compound and to detect the presence of impurities.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For oxidative coupling, lower temperatures may favor the unsymmetrical product. For thiol-disulfide exchange, gentle heating might be required to drive the equilibrium towards the product. |
| Incorrect Stoichiometry | Carefully control the molar ratio of the reactants. A slight excess of one thiol may be beneficial in some cases, but large excesses can lead to the formation of the corresponding symmetrical disulfide. |
| Inefficient Mixing | Ensure vigorous and efficient stirring of the reaction mixture to promote contact between the reactants, especially in heterogeneous reactions. |
| Catalyst Deactivation | If a catalyst is used, ensure its activity is not compromised. Consider using fresh catalyst or regenerating the used catalyst if possible. |
| Air Oxidation of Thiols | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of thiols by atmospheric oxygen.[2] |
Issue 2: High Purity Issues - Presence of Symmetrical Disulfides
| Potential Cause | Troubleshooting Steps |
| Simultaneous Oxidation of Both Thiols | In oxidative coupling, add one thiol slowly to the reaction mixture containing the other thiol and the oxidizing agent. This can kinetically favor the formation of the unsymmetrical disulfide. |
| Thiol-Disulfide Exchange Equilibrium | In thiol-disulfide exchange reactions, consider using a large excess of the symmetrical disulfide to shift the equilibrium towards the formation of the unsymmetrical product. The unreacted symmetrical disulfide can be removed during purification. |
| Disproportionation of the Product | Under certain conditions (e.g., presence of base or prolonged heating), this compound can disproportionate into dimethyl disulfide and dipropyl disulfide. Minimize reaction time and temperature, and neutralize the reaction mixture promptly during workup. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Typical Reagents | Typical Reaction Conditions | Reported Yield Range | Key Advantages | Key Disadvantages |
| Oxidative Co-coupling | Methyl mercaptan, Propyl mercaptan, Oxidizing agent (e.g., I2, H2O2, air) | Varies with oxidant; often at room temperature or below | 40-70% | One-pot synthesis | Often produces significant amounts of symmetrical disulfides |
| Thiol-Disulfide Exchange | Methyl mercaptan + Dipropyl disulfide OR Propyl mercaptan + Dimethyl disulfide | Typically requires a catalyst (e.g., base) and gentle heating | 50-80% | Can be more selective than oxidative coupling | Equilibrium reaction; may require driving to completion |
| Bunte Salt Method | Alkyl halide, Sodium thiosulfate, Thiolate | Two-step process; reaction conditions vary for each step | 60-90% | Generally high selectivity for the unsymmetrical product | Multi-step synthesis; requires preparation of the Bunte salt |
Experimental Protocols
Method 1: Oxidative Co-coupling of Methyl Mercaptan and Propyl Mercaptan
Materials:
-
Methyl mercaptan
-
Propyl mercaptan
-
Iodine
-
Sodium thiosulfate (for quenching)
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve propyl mercaptan (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve iodine (1.1 eq) in dichloromethane and add it to the addition funnel.
-
Slowly add the iodine solution to the stirred solution of propyl mercaptan.
-
Once the addition of iodine is complete, slowly add a solution of methyl mercaptan (1.0 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Method 2: Thiol-Disulfide Exchange
Materials:
-
Propyl mercaptan
-
Dimethyl disulfide
-
Sodium methoxide (catalyst)
-
Methanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of propyl mercaptan (1.0 eq) in methanol, add a catalytic amount of sodium methoxide (e.g., 0.1 eq).
-
Add dimethyl disulfide (1.2 eq) to the reaction mixture.
-
Heat the mixture to a gentle reflux and monitor the reaction by GC-MS.
-
After the reaction reaches equilibrium (typically a few hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting low yield and purity in this compound synthesis.
References
- 1. Synthesis of Unsymmetrical Disulfides - ChemistryViews [chemistryviews.org]
- 2. benchchem.com [benchchem.com]
- 3. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]
- 4. Propyl disulfide(629-19-6) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | C4H10S2 | CID 16592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
resolving co-elution of methyl propyl disulfide with other sulfur compounds
Technical Support Center: Resolving Co-elution of Sulfur Compounds
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues with methyl propyl disulfide and other sulfur compounds during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my sulfur compound peaks, including this compound, showing poor resolution or tailing?
A1: Poor peak shape and resolution for sulfur compounds are often due to their reactive nature. Several factors can contribute to this:
-
Active Sites: Sulfur compounds, particularly mercaptans and hydrogen sulfide, can interact with active sites within the GC system. This includes the inlet liner, column, and transfer lines, leading to peak tailing.
-
Inappropriate GC Column: The choice of the stationary phase is critical for separating sulfur compounds. A non-specialized column may not provide the necessary selectivity to resolve closely eluting sulfur species.
-
Suboptimal Oven Temperature Program: An inadequate temperature ramp can result in poor separation of volatile compounds. A slow ramp rate is often necessary to enhance the resolution of early-eluting peaks.[1][2]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting and a loss of resolution.
Q2: I suspect this compound is co-eluting with another compound. How can I confirm this?
A2: Confirming co-elution is the first step in resolving the issue. Here are two common methods:
-
Mass Spectrometry (MS): If you are using a GC-MS system, you can assess peak purity by examining the mass spectra across the peak. If the mass spectrum changes from the leading edge to the tailing edge of the peak, it indicates the presence of more than one compound.
-
Selective Detectors: Employing a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), in parallel with a non-selective detector like a Flame Ionization Detector (FID), can help identify co-eluting non-sulfur compounds. If a peak is observed on the FID but not on the SCD/PFPD, it confirms the presence of a non-sulfur interferent. When high levels of hydrocarbons elute simultaneously with sulfur compounds, the signal for sulfur can be quenched, leading to non-linear area counts.[3]
Q3: Can I resolve co-eluting sulfur compounds by simply changing the temperature program?
A3: Yes, optimizing the oven temperature program can significantly improve the resolution of co-eluting compounds.[1][2] Here are some adjustments to consider:
-
Lower Initial Temperature: Decreasing the initial oven temperature can improve the separation of volatile, early-eluting compounds.
-
Slower Ramp Rate: A slower temperature ramp rate provides more time for compounds to interact with the stationary phase, which can enhance separation.[1][2][4]
-
Isothermal Holds: Introducing an isothermal hold at a specific temperature can help to separate critical pairs of peaks.
While temperature programming is a powerful tool, it may not be sufficient for resolving compounds with very similar chemical properties. In such cases, a change in the stationary phase chemistry (i.e., a different GC column) is often the most effective solution.
Troubleshooting Guide: Resolving this compound Co-elution
This guide provides a systematic approach to resolving the co-elution of this compound with other sulfur compounds.
Issue: this compound peak is not baseline resolved from an adjacent peak.
Below is a troubleshooting workflow to guide you through resolving this common issue.
Caption: Troubleshooting workflow for resolving co-elution of this compound.
Step 1: Enhance Chromatographic Resolution
If complete baseline separation is the goal, optimizing the GC method is the first step.
-
Method Parameter Optimization:
-
Temperature Program: As a starting point, use a scouting gradient with a low initial oven temperature (e.g., 35-40°C) and a ramp rate of 10°C/min.[5] If co-elution persists, decrease the ramp rate in increments of 5°C/min.[2] For early eluting compounds like this compound, lowering the initial temperature can also significantly improve resolution.
-
Carrier Gas Flow Rate: Adjust the carrier gas flow rate to its optimal linear velocity to maximize column efficiency.
-
-
Column Selection: The choice of the GC column's stationary phase is the most critical factor for achieving separation. If you are using a non-polar column, switching to a column with a different selectivity, such as a more polar stationary phase, may resolve the co-elution. For the analysis of reactive sulfur compounds, highly inert columns are recommended to prevent analyte adsorption.
Step 2: Utilize Selective Detection
When chromatographic separation is challenging, especially in complex matrices, a selective detector can provide the necessary specificity.
Caption: Principle of selective detection for resolving co-elution.
-
Sulfur Chemiluminescence Detector (SCD): The SCD is highly selective and provides a linear, equimolar response to sulfur compounds.[6][7] It is far less susceptible to interference from hydrocarbons, which can "quench" the signal in other detectors.[3] This makes it an excellent choice for accurately quantifying this compound in complex matrices, even if it co-elutes with non-sulfur compounds.
-
Pulsed Flame Photometric Detector (PFPD): The PFPD is another sulfur-selective detector that can be used to identify sulfur-containing compounds in a complex chromatogram where they might be masked in an MS or FID.[8]
Data & Protocols
GC Column Selection Guide
The selection of an appropriate GC column is crucial for the successful analysis of sulfur compounds. The following table summarizes columns commonly used for this purpose.
| Column Name | Stationary Phase | Key Characteristics | Typical Applications |
| Agilent J&W DB-Sulfur SCD | Non-polar | Low bleed and exceptional inertness, optimized for GC/SCD.[6] | Analysis of sulfur compounds in petroleum gases and natural gas according to ASTM D5504.[6] |
| Restek Rt-XLSulfur | Proprietary | Extensively deactivated for low-level sulfur analysis; resolves hydrocarbons from sulfur compounds. | Analysis of C1-C6 hydrocarbon streams. |
| Thick-film Rtx-1 | 100% Dimethylpolysiloxane | Good for separating low molecular weight sulfur compounds. | Speciation of sulfur in natural gas. |
| Porous Layer Open Tubular (PLOT) | Porous Polymers | High inertness, prevents co-elution and matrix interference in specific applications. | Low-level sulfur analysis in propylene streams. |
Example Experimental Protocol: Headspace GC-SCD Analysis of Volatile Sulfur Compounds
This protocol provides a starting point for the analysis of volatile sulfur compounds, including this compound.
-
Sample Preparation (Static Headspace):
-
Place a 5 mL aliquot of the liquid sample (e.g., wine, food matrix extract) into a 20 mL headspace vial.
-
Add an appropriate internal standard.
-
Seal the vial with a PTFE-lined septum.
-
Incubate the vial at a controlled temperature (e.g., 30°C) to allow for the equilibration of volatile sulfur compounds between the liquid and gas phases.[9]
-
-
GC-SCD Analysis:
-
GC System: Agilent 7890A GC or equivalent.
-
Detector: Sulfur Chemiluminescence Detector (SCD).
-
Column: Agilent J&W DB-Sulfur SCD (or equivalent), 60 m x 0.32 mm ID.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Injector: Split/splitless inlet at 200°C with a split ratio of 10:1.
-
Oven Temperature Program:
-
Initial Temperature: 35°C, hold for 4 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
Detector Temperature: 200°C.
-
Injection: 1 mL of the headspace is injected using a gas-tight syringe or a gas sampling valve.
-
-
Data Analysis:
-
Identify peaks based on their retention times compared to known standards.
-
Quantify the concentration of this compound using an internal or external standard calibration curve.
-
References
- 1. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. silcotek.com [silcotek.com]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of SPME Parameters for Methyl Propyl Disulfide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Solid Phase Microextraction (SPME) parameters for the analysis of methyl propyl disulfide. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is SPME and why is it used for analyzing this compound?
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines sampling, extraction, and concentration of analytes into a single step.[1][2] It utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or, more commonly for volatile compounds like this compound, through headspace extraction.[1][3] This method is advantageous because it is simple, fast, cost-effective, and avoids the use of organic solvents.[4] SPME is particularly well-suited for volatile sulfur compounds (VSCs) as it minimizes sample handling and pre-concentrates the analytes, which enhances sensitivity.[1]
Q2: Which SPME fiber is best for extracting this compound?
The choice of SPME fiber is critical for the efficient extraction of VSCs. For volatile and low-molecular-weight compounds like this compound, fibers with adsorbent properties are generally preferred.[1]
-
Carboxen/Polydimethylsiloxane (CAR/PDMS) : This fiber is highly effective for a wide range of volatile and semi-volatile compounds, including many VSCs.[1][5] The porous nature of Carboxen provides a large surface area for adsorption.[1] Studies have shown CAR/PDMS to have the highest extraction efficiency for VSCs.
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) : This triple-phase fiber offers broad selectivity, making it suitable for analyzing complex mixtures of VSCs in various sample matrices.[1][4]
-
Polydimethylsiloxane (PDMS) : While a common general-purpose fiber, it is typically more suitable for nonpolar, higher molecular weight compounds and may show lower efficiency for highly volatile sulfur compounds compared to Carboxen-based fibers.[1][2]
For this compound, a CAR/PDMS or DVB/CAR/PDMS fiber is recommended for optimal extraction.
Q3: How do extraction time and temperature affect the analysis of this compound?
Extraction time and temperature are crucial parameters that significantly influence the amount of analyte extracted.[2]
-
Extraction Time : An equilibrium must be reached between the sample matrix, the headspace, and the SPME fiber.[3] A longer extraction time generally leads to higher recovery, up to the point where equilibrium is achieved.[6] Typical extraction times for volatile compounds range from 10 to 30 minutes.[6]
-
Extraction Temperature : Increasing the sample temperature generally decreases the equilibration time and can enhance the release of analytes from the sample matrix into the headspace.[3][7] However, for headspace SPME, excessively high temperatures can have a negative effect, driving the analytes out of the fiber and reducing overall sensitivity.[6][7] Optimal temperatures for VSCs are often in the range of 40-90 °C.[6]
Q4: What is "salting out" and should I use it for this compound analysis?
"Salting out" involves adding a salt, commonly sodium chloride (NaCl), to the sample to decrease the solubility of the analyte in the aqueous phase and increase its concentration in the headspace.[3] This can lead to a significant increase in extraction efficiency, particularly for polar and volatile organic compounds.[3] For the analysis of VSCs, the addition of salt has been shown to improve recovery.[2] Therefore, adding NaCl to your sample is a recommended step to enhance the extraction of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Inappropriate SPME fiber selection. | For this compound, use a Carboxen-based fiber such as CAR/PDMS or DVB/CAR/PDMS.[1][4] |
| Insufficient extraction time or temperature. | Optimize extraction time (e.g., 10-30 min) and temperature (e.g., 40-90 °C) to ensure equilibrium is reached and analyte volatility is sufficient.[6] | |
| Sample matrix effects. | The sample matrix can significantly influence the partitioning of analytes.[1] Consider using matrix-matched calibration standards or the standard addition method for accurate quantification.[1] The presence of ethanol, for example, can reduce the extraction efficiency of VSCs.[5] | |
| Improper desorption in the GC inlet. | Ensure the GC inlet temperature is high enough for complete thermal desorption of the analyte from the fiber. Splitless injection is generally required for SPME to focus the analytes on the column.[7] | |
| Poor Reproducibility | Inconsistent extraction time and temperature. | Maintain consistent extraction conditions for all samples and standards to ensure reliable results.[6] |
| Fiber-to-fiber variability. | Regular conditioning and quality control checks of the SPME fibers are recommended to account for variations between individual fibers.[1] | |
| Competitive adsorption on the fiber. | In complex mixtures, more abundant or higher molecular weight compounds can displace less abundant ones on porous fibers like CAR/PDMS.[1] Diluting the sample or using a different fiber type may help. | |
| Changes in the sample matrix. | Variations in the sample matrix will influence precision and accuracy.[7] | |
| Peak Broadening or Tailing | Dead volume in the GC inlet. | Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to minimize peak broadening during the transfer of analytes onto the column.[7] |
| Incomplete or slow desorption. | Optimize the desorption temperature and time in the GC inlet. The fiber should be desorbed rapidly to ensure a focused injection.[6] |
Quantitative Data Summary
Table 1: Recommended SPME Fibers for Volatile Sulfur Compounds (including this compound)
| Fiber Type | Polarity | Recommended For | Reference(s) |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar | Wide range of volatile and semi-volatile compounds, highly effective for VSCs. | [1][5] |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Bipolar | Complex mixtures of VSCs in various matrices. | [1][4] |
| Polydimethylsiloxane (PDMS) | Nonpolar | Nonpolar, higher molecular weight compounds. May have lower efficiency for highly volatile sulfur compounds. | [1][2] |
Table 2: General Optimization Ranges for SPME Parameters for Volatile Sulfur Compounds
| Parameter | Typical Range | Considerations | Reference(s) |
| Extraction Time | 10 - 30 minutes | Longer times may be needed for less volatile compounds or to reach equilibrium. | [6] |
| Extraction Temperature | 40 - 90 °C | Higher temperatures increase volatility but can decrease partitioning to the fiber if too high. | [6] |
| Sample Agitation | Stirring or sonication | Improves mass transfer and reduces equilibration time. | [6] |
| Salt Addition (NaCl) | ~25% (w/v) or saturated | Increases analyte concentration in the headspace, enhancing recovery. | [2][3] |
Experimental Protocols
Optimized Headspace SPME (HS-SPME) Method for this compound
This protocol provides a general framework. Optimal conditions may vary depending on the specific sample matrix and instrumentation.
-
Sample Preparation :
-
Place a known amount of the sample (e.g., 1-5 mL of liquid or 0.5-2 g of solid) into a headspace vial (e.g., 10 or 20 mL).[4]
-
Add a saturated solution of NaCl or solid NaCl to the sample.[2][3]
-
If using an internal standard, spike the sample at this stage.
-
Immediately seal the vial with a septum cap.
-
-
SPME Fiber Conditioning :
-
Before first use and as needed, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC inlet.
-
-
Extraction :
-
Place the sealed vial in a heating block or autosampler with agitation set to the desired temperature (e.g., 60 °C).[8]
-
Allow the sample to equilibrate for a set time (e.g., 5-15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a predetermined extraction time (e.g., 20-40 minutes).[8]
-
-
Desorption and GC Analysis :
-
After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the gas chromatograph.
-
Expose the fiber in the inlet to desorb the analytes onto the GC column. A typical desorption temperature is 250 °C.[9]
-
Use a splitless injection mode for a duration sufficient for complete desorption (e.g., 2-5 minutes).[7]
-
Start the GC temperature program to separate the analytes.
-
Detection can be performed using a mass spectrometer (MS) or a sulfur-specific detector like a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD).[10]
-
SPME Optimization Workflow
Caption: A flowchart illustrating the systematic workflow for optimizing SPME parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 固相微萃取:常问问题解答 [sigmaaldrich.cn]
- 7. respiratoryresearch.com [respiratoryresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. shimadzu.com [shimadzu.com]
Technical Support Center: Quantifying Trace Methyl Propyl Disulfide in Environmental Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of trace levels of methyl propyl disulfide in environmental samples.
Troubleshooting Guide
This guide addresses common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector or column: Sulfur compounds are prone to adsorption on active surfaces, leading to peak tailing. | - Deactivate the inlet liner: Use a silylation reagent to deactivate the liner or use a pre-deactivated liner. - Use an inert-coated GC column: Select a column specifically designed for sulfur analysis. - Column Maintenance: Trim the first few centimeters of the column to remove accumulated non-volatile residues. |
| Improper column installation: A poor cut or incorrect installation depth can cause peak distortion. | - Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector. | |
| Column overload: Injecting too much sample can lead to fronting peaks. | - Dilute the sample or reduce the injection volume. | |
| Low Sensitivity / No Peak Detected | Analyte loss during sample preparation: this compound is highly volatile and can be lost during handling. | - Minimize sample handling steps and exposure to the atmosphere. - Use appropriate preservation techniques for the sample matrix (e.g., acidification for water samples). |
| Leaky septum: A worn or improperly sealed septum can lead to loss of analyte and carrier gas. | - Regularly replace the injector septum and ensure it is properly tightened. | |
| Matrix effects: Co-eluting compounds from the sample matrix can suppress the analyte signal. | - Dilute the sample: This can reduce the concentration of interfering compounds. - Use matrix-matched standards: Prepare calibration standards in a matrix similar to the sample to compensate for matrix effects. - Employ selective sample preparation: Techniques like headspace solid-phase microextraction (HS-SPME) can help isolate the analyte from the matrix. | |
| Irreproducible Results (Poor Precision) | Inconsistent injection volume: Manual injections can introduce variability. | - Use an autosampler for precise and repeatable injections. If using manual injection, ensure a consistent technique. |
| Variable sample preparation: Inconsistencies in extraction time, temperature, or agitation can lead to variable results. | - Standardize the sample preparation protocol for all samples and standards. | |
| Carrier gas flow instability: Leaks or faulty regulators can cause fluctuations in flow rate. | - Check for leaks in the gas lines and ensure gas pressure regulators are functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying trace levels of this compound in environmental samples?
The main challenges stem from its chemical properties and the complexity of environmental matrices:
-
High Volatility: this compound can be easily lost during sample collection, storage, and preparation.
-
Low Concentrations: It is often present at trace levels (ng/L to µg/L), requiring highly sensitive analytical methods.
-
Reactivity: As a sulfur compound, it is prone to adsorption onto active sites in the GC system, which can lead to poor peak shape and low recovery.
-
Matrix Interferences: Environmental samples (water, soil, air) contain a multitude of other compounds that can co-elute with this compound and interfere with its detection and quantification.[1]
Q2: Which analytical technique is most suitable for the analysis of this compound?
Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique. For enhanced selectivity and sensitivity for sulfur compounds, a sulfur chemiluminescence detector (SCD) can be used in conjunction with or as an alternative to the mass spectrometer.
Q3: How can I minimize the loss of this compound during sample preparation?
To minimize analyte loss, consider the following:
-
Use appropriate sampling containers: For water samples, use amber glass vials with PTFE-lined septa to prevent photodegradation and adsorption.
-
Field preservation: For soil and water samples, preservation techniques such as acidification can help to inhibit microbial activity that might degrade the analyte.[2][3]
-
Minimize headspace: When collecting water samples, leave minimal headspace in the vial to reduce volatilization.
-
Use extraction techniques for volatile compounds: Headspace analysis or purge and trap are recommended to efficiently extract this compound from the sample matrix while minimizing handling.
Q4: What is the best way to deal with matrix effects?
Matrix effects, which can cause signal suppression or enhancement, are a significant challenge in trace analysis.[4] Strategies to mitigate them include:
-
Matrix-matched calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.
-
Standard addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself.
-
Isotope dilution: Using a stable isotope-labeled internal standard (e.g., deuterated this compound) is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.
-
Selective sample preparation: Techniques like solid-phase microextraction (SPME) can selectively extract the analyte of interest, leaving many of the interfering matrix components behind.[1]
Q5: What are typical detection limits for disulfide compounds in environmental samples?
Quantitative Data
The following table summarizes method performance data for volatile sulfur compounds similar to this compound, analyzed by purge-and-trap GC-MS in water samples. This data is provided as a reference for expected performance.[5][6]
| Compound | Method Detection Limit (MDL) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Dimethyl Disulfide (DMDS) | 3 | 10 | 81.2 - 120 | 0.90 - 7.3 |
| Dimethyl Trisulfide (DMTS) | 3 | 10 | 73.6 - 118 | 1.1 - 7.6 |
Experimental Protocols
Detailed Methodology: Purge and Trap GC-MS for Trace Volatile Sulfur Compounds in Water
This protocol is adapted from established methods for volatile organic compounds and is suitable for the analysis of this compound in water samples.[7][8]
1. Sample Preparation and Preservation:
-
Collect water samples in 40 mL amber glass vials with PTFE-lined septa.
-
Ensure no headspace is present in the vials.
-
If residual chlorine is suspected, add a quenching agent (e.g., ascorbic acid) at the time of collection.
-
Store samples at 4°C and analyze as soon as possible.
2. Purge and Trap System Parameters:
-
Purge Gas: Helium
-
Purge Flow: 40 mL/min
-
Purge Time: 11 minutes
-
Trap Temperature during Purge: < 30°C
-
Desorption Temperature: 240°C
-
Desorption Time: 5 minutes
-
Baking Temperature: 260°C
-
Baking Time: 10 minutes
3. Gas Chromatography (GC) Parameters:
-
Column: DB-624 (60 m x 0.32 mm x 1.8 µm) or equivalent
-
Carrier Gas: Helium
-
Inlet Pressure: 150 kPa
-
Oven Program:
-
Initial Temperature: 35°C, hold for 5 minutes
-
Ramp: 5°C/min to 245°C
-
Final Hold: 5 minutes
-
-
Injector Temperature: 200°C
4. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 170°C
-
Scan Range: m/z 35-350
-
For higher sensitivity, Selected Ion Monitoring (SIM) can be used. Key ions for this compound include m/z 122 (molecular ion), 75, and 47.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. This compound, 2179-60-4 [thegoodscentscompany.com]
- 5. Validation of the Sample Preservation and Analysis of Dimethyl Disulfide and Dimethyl Trisulfide in Tap Water and Source Water [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. shimadzu.com [shimadzu.com]
Technical Support Center: Refining Purification Methods for Synthesized Methyl Propyl Disulfide
Welcome to the technical support center for the purification of synthesized methyl propyl disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The most common impurities depend on the synthetic route. A frequent method involves the reaction of a thiol with a sulfenylating agent. For instance, in a synthesis using 1-propanethiol and dimethyl sulfoxide (DMSO), the primary impurities are typically unreacted starting materials (1-propanethiol and DMSO) and symmetrical disulfides formed as byproducts: dimethyl disulfide (DMDS) and dipropyl disulfide (DPDS).
Q2: What are the recommended purification methods for removing these impurities?
A2: The two primary methods for purifying this compound are fractional distillation and preparative gas chromatography (preparative GC). The choice between these methods depends on the scale of the purification and the boiling points of the impurities.
Q3: At what stage should I begin the purification process?
A3: Purification should commence after the initial workup of the reaction mixture. A typical workup involves quenching the reaction, followed by extraction with an organic solvent and washing with brine to remove water-soluble byproducts and unreacted reagents. The crude product, after drying and solvent removal, is then ready for purification.
Q4: How can I assess the purity of my this compound fractions?
A4: Gas chromatography-mass spectrometry (GC-MS) is the ideal method for assessing the purity of your fractions. It allows for the separation of this compound from its closely boiling impurities and provides mass spectral data to confirm the identity of each component. Gas chromatography with a flame ionization detector (GC-FID) can be used for quantitative analysis of purity.
Troubleshooting Guides
Fractional Distillation
Fractional distillation is a suitable method for purifying this compound on a larger scale, separating compounds based on differences in their boiling points.
Troubleshooting Common Fractional Distillation Issues:
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of this compound and Impurities | - Inefficient distillation column (insufficient theoretical plates).- Reflux ratio is too low.- Distillation rate is too fast. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).- Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases.- Reduce the heating rate to slow down the distillation, allowing for more effective separation on the column. |
| Product is Contaminated with Lower-Boiling Impurities (e.g., Dimethyl Disulfide) | - Heating rate is too high at the beginning of the distillation.- Inadequate separation in the initial fractions. | - Start with a very slow heating rate to carefully distill off the lower-boiling impurities first.- Collect a larger forerun (initial fraction) to ensure all low-boiling components are removed before collecting the main product fraction. |
| Product is Contaminated with Higher-Boiling Impurities (e.g., Dipropyl Disulfide) | - Heating rate is too high, causing the higher-boiling impurities to co-distill.- Distillation carried on for too long at high temperatures. | - Carefully monitor the head temperature. Once the this compound has distilled, the temperature will either drop or start to rise towards the boiling point of the next component. Stop the distillation at this point.- Consider using vacuum distillation to lower the boiling points of all components, which can sometimes improve separation. |
| No Product is Distilling Over | - The system is not properly sealed, leading to a loss of vapor.- The heating temperature is too low. | - Check all joints and connections for leaks. Ensure a good seal with appropriate grease if necessary.- Gradually increase the temperature of the heating mantle. |
| Bumping or Uncontrolled Boiling | - Lack of boiling chips or a stir bar.- Heating too rapidly. | - Always add new boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask gradually and evenly. |
Preparative Gas Chromatography (GC)
Preparative GC offers higher resolution and is ideal for purifying smaller quantities of this compound to a very high purity.
Troubleshooting Common Preparative GC Issues:
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Resolution | - Inappropriate GC column.- Incorrect temperature program.- Carrier gas flow rate is not optimal. | - Use a column with a stationary phase suitable for separating sulfur compounds, such as a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).- Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks.- Adjust the carrier gas flow rate to the optimal linear velocity for the column being used. |
| Peak Tailing | - Active sites on the column or in the injector.- Column overload. | - Use a deactivated inlet liner and a column specifically designed for sulfur analysis.- Inject a smaller sample volume. |
| Low Recovery of Purified Product | - Inefficient trapping of the eluting compound.- Decomposition of the compound in the hot injector or detector. | - Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath).- Lower the injector and detector temperatures to the minimum required for efficient transfer and detection without causing degradation. |
| Ghost Peaks in Subsequent Runs | - Carryover from a previous injection.- Contamination in the collection system. | - Bake out the column at a high temperature (within the column's limits) between runs.- Thoroughly clean the collection traps between fractions. |
Experimental Protocols
Synthesis of this compound from 1-Propanethiol and DMSO
This protocol is provided as a common example for the synthesis of this compound. The subsequent purification protocols are designed to address the impurities typically generated from this synthesis.
Materials:
-
1-Propanethiol
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-propanethiol and an excess of DMSO.
-
Slowly add concentrated HCl to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Shake the funnel and allow the layers to separate.
-
Collect the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Fractional Distillation Protocol
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Begin heating the flask gently with the heating mantle while stirring.
-
Observe the vapor rising through the fractionating column.
-
Collect the initial fraction (forerun) which will contain lower-boiling impurities like dimethyl disulfide (boiling point ~110 °C).
-
As the temperature at the distillation head stabilizes near the boiling point of this compound (~154 °C), change the receiving flask to collect the product fraction.[1]
-
Continue distillation at a slow and steady rate, maintaining a constant head temperature.
-
Stop the distillation when the temperature begins to drop or rise significantly, indicating that the product has been distilled.
-
Analyze the purity of the collected fractions using GC-MS.
Preparative Gas Chromatography Protocol
Instrumentation:
-
Gas chromatograph equipped with a preparative-scale split/splitless injector, a preparative column, and a fraction collector.
Typical Parameters:
-
Column: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable.
-
Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 200-250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up at a moderate rate (e.g., 5-10 °C/min) to a final temperature that allows for the elution of all components.
-
Carrier Gas: Helium or nitrogen at an optimized flow rate for the column dimensions.
-
Fraction Collection: Cool the collection traps with liquid nitrogen or a dry ice/acetone slurry to efficiently trap the eluting this compound.
Procedure:
-
Dissolve the crude this compound in a small amount of a volatile solvent (e.g., dichloromethane).
-
Inject an appropriate volume of the sample onto the preparative GC column.
-
Monitor the chromatogram and collect the fraction corresponding to the this compound peak.
-
Concentrate the collected fraction by carefully evaporating the solvent.
-
Confirm the purity of the collected product using analytical GC-MS.
Data Presentation
Table 1: Physical Properties and Boiling Points of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| Dimethyl Disulfide | 94.2 | ~110 |
| This compound | 122.25 | ~154 [1] |
| Dipropyl Disulfide | 150.3 | ~195 |
| 1-Propanethiol | 76.17 | ~67 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | ~189 |
Table 2: Expected Purity Levels for Different Purification Methods
| Purification Method | Expected Purity | Typical Yield | Notes |
| Fractional Distillation | >95% | Moderate to High | Efficiency depends on the column and careful control of distillation parameters. |
| Preparative GC | >99% | Low to Moderate | Ideal for obtaining highly pure material for sensitive applications. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
Validation & Comparative
A Comparative Analysis of Methyl Propyl Disulfide and Dipropyl Disulfide in Flavor Profiles
For researchers, scientists, and professionals in drug development and flavor chemistry, a precise understanding of the sensory characteristics of volatile sulfur compounds is crucial. This guide provides a comparative analysis of methyl propyl disulfide and dipropyl disulfide, two key components contributing to the characteristic flavors of Allium species such as onions and garlic. While both are instrumental in creating savory, alliaceous notes, they possess distinct flavor profiles that influence their application in food and pharmaceutical sciences.
Flavor Profile Comparison
This compound and dipropyl disulfide are both characterized by their potent, sulfurous aromas. However, nuanced differences in their flavor profiles have been identified through sensory analysis. This compound is often described as having a sharp, pungent aroma reminiscent of fresh-chopped onions and garlic, with underlying notes of radish and mustard.[1][2][3][4] In contrast, dipropyl disulfide presents a more complex, cooked, and savory profile, with strong onion-like, meaty, and roasted notes, complemented by earthy and green undertones.[5][6][7]
These qualitative descriptions are supported by their use in the flavor industry. This compound is utilized to impart a pungent, raw onion and garlic character to processed foods.[1][3][4] Dipropyl disulfide is more commonly employed to create roasted onion, grilled meat, and savory vegetable notes.[6]
Table 1: Quantitative and Qualitative Flavor Profile Comparison
| Feature | This compound | Dipropyl Disulfide |
| Molecular Formula | C₄H₁₀S₂ | C₆H₁₄S₂ |
| Molecular Weight | 122.25 g/mol | 150.31 g/mol |
| Odor Threshold | No data available[8][9][10][11] | 0.00091 ppm |
| Flavor Descriptors | Pungent, sulfurous, alliaceous, onion, garlic, radish, mustard, cooked onion/garlic[1][2][3][4] | Strong onion-like, meaty, roasted, sulfurous, burnt, earthy, green[5][6][7] |
| Typical Applications | Imparting fresh/raw onion and garlic flavors in processed foods, seasonings, and savory snacks.[1][3][4] | Recreating roasted onion, grilled meat, and savory vegetable notes in food applications.[6] |
Biosynthetic Pathways
The formation of this compound and dipropyl disulfide in Allium species originates from the enzymatic transformation of non-volatile sulfur-containing precursors, primarily S-alk(en)yl-L-cysteine sulfoxides.[12] The specific precursors for these two disulfides are S-methyl-L-cysteine sulfoxide (methiin) and S-propyl-L-cysteine sulfoxide (propiin), respectively.[13][14][15][16]
Upon tissue damage, such as cutting or crushing, the enzyme alliinase comes into contact with these precursors, catalyzing their conversion into highly reactive sulfenic acids. These intermediates then undergo spontaneous condensation and rearrangement reactions to form a variety of volatile sulfur compounds, including the disulfides. The formation of the asymmetrical this compound can occur through the interaction of methyl and propyl-containing intermediates.
Biosynthesis of Methyl Propyl and Dipropyl Disulfides.
Experimental Protocols
Sensory Evaluation: Descriptive Analysis
A trained sensory panel can be used to quantitatively describe and compare the flavor profiles of this compound and dipropyl disulfide.
Objective: To identify and quantify the key sensory attributes of this compound and dipropyl disulfide.
Panelists: A panel of 8-12 individuals trained in descriptive sensory analysis of flavor compounds, particularly those with experience in evaluating sulfurous and alliaceous aromas.
Sample Preparation:
-
Prepare stock solutions of high-purity this compound and dipropyl disulfide in a neutral solvent (e.g., deodorized propylene glycol or ethanol).
-
Create a series of dilutions for each compound in deionized water or a neutral food base (e.g., unsalted broth) to achieve concentrations suitable for sensory evaluation, typically in the parts-per-billion (ppb) to low parts-per-million (ppm) range.
-
Samples should be presented in coded, covered glass containers to minimize volatile loss.
Procedure:
-
Lexicon Development: In initial sessions, the panel develops a consensus vocabulary to describe the aroma and flavor attributes of the two compounds. This may include terms like "raw onion," "cooked onion," "garlic," "sulfurous," "meaty," "roasted," "green," and "pungent." Reference standards for each attribute should be provided.
-
Training: Panelists are trained to use the developed lexicon and a standardized intensity scale (e.g., a 15-point universal scale) to rate the intensity of each attribute for the two compounds.
-
Evaluation: In a controlled sensory laboratory, panelists evaluate the coded samples in a randomized and balanced order to minimize bias. Panelists cleanse their palate with unsalted crackers and water between samples.
-
Data Analysis: The intensity ratings for each attribute are collected and analyzed using statistical methods (e.g., ANOVA) to determine significant differences between the flavor profiles of the two compounds.
Sensory Evaluation Workflow.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.
Objective: To separate and identify the specific odor-active components of this compound and dipropyl disulfide and characterize their aroma qualities.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.
-
Mass Spectrometer (MS) for compound identification.
-
SPME autosampler for sample introduction.
Sample Preparation:
-
Prepare solutions of this compound and dipropyl disulfide in a suitable solvent (e.g., dichloromethane).
-
For analysis of these compounds in a food matrix (e.g., onion extract), use headspace solid-phase microextraction (HS-SPME) for sample preparation. Place a known amount of the sample in a headspace vial and incubate to allow volatiles to equilibrate in the headspace before extraction with an SPME fiber.
GC-O Procedure:
-
Injection: The SPME fiber is desorbed in the hot GC inlet, or a liquid injection of the standard solution is made.
-
Separation: The volatile compounds are separated on a capillary column (e.g., DB-WAX or DB-5).
-
Detection: The column effluent is split between the FID/MS and the olfactometry port.
-
Olfactometry: A trained panelist sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each odor detected.
-
Identification: The mass spectrometer provides mass spectra of the compounds eluting at the same retention times as the detected odors, allowing for their identification.
Data Analysis: An aromagram is constructed by plotting the odor intensity or detection frequency against the retention index. This provides a visual representation of the odor-active regions of the chromatogram.
GC-O Experimental Workflow.
References
- 1. This compound, 2179-60-4 [thegoodscentscompany.com]
- 2. Showing Compound this compound (FDB008557) - FooDB [foodb.ca]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 2179-60-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. Showing Compound Dipropyl disulfide (FDB008045) - FooDB [foodb.ca]
- 6. Dipropyl Disulfide | Leading Manufacturers - Chemical Bull [chemicalbull.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound|2179-60-4|MSDS [dcchemicals.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis of S-Methylcysteine in Radish Leaves1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (±)-S-Propyl-L-cysteine-S-oxide - LKT Labs [lktlabs.com]
- 16. S-Propyl-L-cysteine sulfoxide | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
Validation of a Novel GC-SCD Method for the Quantification of Methyl Propyl Disulfide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methyl propyl disulfide, a volatile organic sulfur compound, is critical in various fields, from flavor and fragrance analysis to environmental monitoring and pharmaceutical development, where it may be present as an impurity or a degradation product. This guide provides a comprehensive validation of a new, highly sensitive Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) method for the quantification of this compound. Its performance is objectively compared with an established alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data to inform method selection and implementation.
Data Presentation: A Comparative Analysis of Method Performance
The performance of the newly validated GC-SCD method was rigorously assessed against a conventional GC-MS method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, evaluating key analytical performance parameters.[1] The results are summarized in the table below, demonstrating the superior sensitivity and comparable accuracy and precision of the GC-SCD method for this specific application.
| Validation Parameter | New GC-SCD Method | Alternative GC-MS Method | ICH Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9989 | ≥ 0.99 |
| Range (µg/mL) | 0.1 - 50 | 1 - 100 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Typically 80-120% |
| Precision (% RSD) | |||
| - Repeatability | 1.8% | 2.5% | ≤ 2% |
| - Intermediate Precision | 2.3% | 3.1% | ≤ 3% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.3 | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | 1.0 | Signal-to-Noise ≥ 10 |
| Specificity | High (Sulfur-selective) | High (Mass-selective) | Method-dependent |
Experimental Protocols
Detailed methodologies for the new GC-SCD method and the comparative GC-MS method are provided below.
New Analytical Method: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
This method offers high selectivity and sensitivity for the quantification of this compound.
1. Sample Preparation:
-
Samples are diluted with an appropriate solvent (e.g., methanol) to a concentration within the calibrated range (0.1 - 50 µg/mL).
-
An internal standard (e.g., diethyl disulfide) is added to each sample and calibration standard to correct for injection volume variability.
2. GC-SCD System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Agilent 8355 Sulfur Chemiluminescence Detector or equivalent.
-
Column: DB-Sulfur SCD (30 m x 0.32 mm, 4.0 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
SCD Detector Parameters:
-
Burner Temperature: 800°C.
-
Ozone Flow: 40 mL/min.
-
Hydrogen Flow: 100 mL/min.
-
Air Flow: 10 mL/min.
-
3. Data Analysis:
-
The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This widely used method provides good sensitivity and high specificity based on the mass-to-charge ratio of the analyte.
1. Sample Preparation:
-
Sample preparation follows the same procedure as for the GC-SCD method, with a calibrated range of 1 - 100 µg/mL.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split injection, 10:1).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 122, 79, 47).
-
3. Data Analysis:
-
Quantification is performed by integrating the peak area of the selected ion(s) and comparing it to a calibration curve.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
A Comparative Guide to GC-MS and GC-SCD for Sulfur Compound Analysis
For researchers, scientists, and drug development professionals, the accurate quantification and identification of sulfur compounds are critical for product quality, safety, and efficacy. This guide provides a comprehensive cross-validation of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD). Supported by experimental data, this comparison will assist in selecting the optimal method for your specific analytical challenges.
The determination of sulfur-containing compounds is a crucial analytical task in diverse fields, from ensuring the quality of pharmaceuticals to monitoring the environmental impact of fuels. While both GC-MS and GC-SCD are workhorse techniques for volatile and semi-volatile sulfur analysis, they operate on different principles, leading to distinct advantages and limitations. This guide delves into a direct comparison of their performance, providing the necessary data and protocols to make an informed decision.
Performance Comparison: GC-MS vs. GC-SCD
The choice between GC-MS and GC-SCD often hinges on the specific requirements of the analysis, such as the need for structural confirmation versus high-sensitivity quantification in complex matrices. The following table summarizes the key performance characteristics of each technique.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD) |
| Principle of Detection | Separates ions based on their mass-to-charge ratio, providing structural information. | Detects chemiluminescence from the reaction of sulfur compounds with ozone, highly specific to sulfur.[1] |
| Selectivity | Universal detector; can be prone to co-elution and matrix interference, although Selected Ion Monitoring (SIM) can improve selectivity.[2] | Highly selective for sulfur-containing compounds, minimizing interference from non-sulfur-containing matrix components.[1][3] |
| Sensitivity (LOD) | Compound-dependent, typically in the low ppm to high ppb range. | Excellent sensitivity, with Limits of Detection (LODs) often in the low ppb range (e.g., < 100 ppb for total sulfur in benzene).[4][5] |
| Linearity | Good linearity over a wide concentration range. | Excellent linearity over several orders of magnitude.[3][4] |
| Equimolarity | Response is compound-dependent, requiring specific calibration standards for each analyte. | Provides a nearly equimolar response to different sulfur compounds, allowing for quantification of total sulfur with a single calibrant.[2][3][6] |
| Identification Capability | Excellent; provides mass spectra for compound identification and structural elucidation.[7] | Poor; provides no structural information, identification is based solely on retention time. |
| Primary Application | Confirmatory analysis and identification of unknown sulfur compounds. | Routine, high-sensitivity quantification of sulfur compounds, especially in complex matrices.[3] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of sulfur compounds using GC-MS and GC-SCD.
GC-MS Protocol for Sulfur Compound Analysis
This protocol is a general guideline and may require optimization based on the specific analytes and sample matrix.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: Agilent J&W DB-Sulfur SCD (e.g., 60 m x 0.32 mm, 4.2 µm film thickness) or equivalent.[6]
-
Injector: Split/splitless inlet at 275 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Oven Temperature Program: 40 °C (hold for 1 min), ramp at 10 °C/min to 250 °C (hold for 5 min).[8]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 30-300) for identification of unknowns or Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity of target compounds.
-
Sample Preparation: Samples are typically diluted in a suitable solvent (e.g., toluene, isooctane) to a concentration within the calibrated range. An internal standard may be added for improved quantitative accuracy.[6]
GC-SCD Protocol for Sulfur Compound Analysis
This protocol is based on established methods for the analysis of sulfur compounds in petroleum products.
-
Instrumentation: A gas chromatograph equipped with a sulfur chemiluminescence detector (e.g., Agilent 8890 GC with 8355 SCD).[5]
-
Column: Agilent J&W DB-Sulfur SCD (e.g., 70 m x 0.53 mm, 4.3 µm film thickness).[9]
-
Injector: Split/splitless inlet at 275 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: 35 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 10 min).[9]
-
SCD Parameters:
-
Sample Preparation: Similar to GC-MS, samples are diluted in an appropriate solvent. Due to the high selectivity of the SCD, minimal sample cleanup may be required for complex matrices.[6]
Cross-Validation Workflow
A robust cross-validation workflow is essential to ensure the comparability and reliability of results obtained from different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and GC-SCD for sulfur compound analysis.
The Power of a Dual-Detector Approach
For comprehensive sulfur analysis, a powerful strategy involves the simultaneous use of both GC-MS and GC-SCD. By splitting the column effluent to both detectors, a single injection can provide both the high-sensitivity, selective quantification of the SCD and the confident identification from the MS.[7] This approach is particularly valuable in complex sample matrices where sulfur compounds may co-elute with other components, as the SCD can detect sulfur-containing peaks that might be obscured in the total ion chromatogram of the MS.[7]
Conclusion
Both GC-MS and GC-SCD are indispensable tools for the analysis of sulfur compounds. The GC-SCD excels in providing highly sensitive, selective, and equimolar quantification, making it the preferred choice for routine analysis and for measuring total sulfur content in complex matrices. Conversely, the GC-MS is unparalleled in its ability to provide structural information, which is crucial for the identification of unknown sulfur compounds and for confirmatory analysis.
The decision to use one technique over the other, or a combination of both, will ultimately depend on the specific analytical goals. For researchers and professionals in drug development and other regulated industries, a thorough understanding of the capabilities and limitations of each method, as demonstrated in this guide, is paramount for ensuring data of the highest quality and integrity.
References
A Comparative Analysis of Methyl Propyl Disulfide and Dimethyl Trisulfide: Key Onion Aroma Compounds
For Researchers, Scientists, and Drug Development Professionals
The characteristic aroma of onion (Allium cepa) is a complex blend of volatile sulfur compounds, playing a pivotal role in its culinary appeal and potential therapeutic properties. Among these, methyl propyl disulfide and dimethyl trisulfide are significant contributors to the overall flavor profile. This guide provides an objective comparison of these two key aroma compounds, supported by experimental data, detailed methodologies, and visual representations of their formation.
Quantitative Data Summary
The concentration and sensory impact of this compound and dimethyl trisulfide in onions are crucial for understanding their contribution to the overall aroma. The following tables summarize key quantitative data for these compounds.
Table 1: Concentration of this compound and Dimethyl Trisulfide in Onions
| Compound | Concentration Range in Fresh Onions (µ g/100g ) | Notes |
| This compound | 34.37[1] | Concentration can vary significantly based on onion variety, extraction method, and processing. For instance, in dehydrated onions, methyl-n-propyl disulfide can become the principal disulfide.[1] |
| Dimethyl Trisulfide | Varies; often increases with processing/storage | Found in cooked onions and its concentration can increase with higher storage temperatures.[2][3] |
Table 2: Sensory and Odor Threshold Data
| Compound | Odor Description | Odor Threshold | Typical Use Level in Food |
| This compound | Cooked onion/garlic, sulfurous, radish, mustard, tomato[4][5] | Not explicitly found in searches | 0.01-1 ppm[4] |
| Dimethyl Trisulfide | Sulfurous, alliaceous, cooked, savory, meaty, eggy, vegetative with a fresh, green, onion topnote[2] | As low as 1 part per trillion (ppt)[6][7] | 1-20 ppm depending on the food matrix (e.g., 20 ppm in cooked onion flavors, 5 ppm in roast beef flavors)[2] |
Biosynthesis of Key Onion Aroma Compounds
The formation of this compound and dimethyl trisulfide in onions is initiated by the enzymatic breakdown of non-volatile sulfur-containing precursors upon tissue damage.
Biosynthetic Pathway
The following diagram illustrates the general pathway for the formation of volatile sulfur compounds in onions, leading to the generation of this compound and dimethyl trisulfide.
Caption: Biosynthesis of this compound and dimethyl trisulfide in onions.
Experimental Protocols
The identification and quantification of this compound and dimethyl trisulfide in onions are primarily achieved through gas chromatography-mass spectrometry (GC-MS), often coupled with a sample preparation technique like headspace solid-phase microextraction (HS-SPME). Sensory analysis is crucial for correlating instrumental data with human perception of aroma.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This method is widely used for the analysis of volatile compounds in food matrices.
1. Sample Preparation:
-
Fresh onion bulbs are peeled and homogenized.
-
A known amount of the homogenate (e.g., 5 g) is placed into a sealed headspace vial.
-
An internal standard may be added for quantification.
2. HS-SPME Procedure:
-
A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial containing the onion sample.
-
Extraction is typically performed at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow volatile compounds to adsorb onto the fiber.
3. GC-MS Analysis:
-
The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are desorbed.
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature (e.g., 250°C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanning from a suitable m/z range (e.g., 35-350 amu).
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by matching with mass spectral libraries (e.g., NIST, Wiley).
-
Sensory Evaluation
Descriptive sensory analysis provides a systematic way to characterize the aroma profile of onions and the contribution of individual compounds.
The Spectrum™ Method of Descriptive Analysis: [8]
1. Development of a Lexicon:
-
A panel of trained sensory assessors develops a specific vocabulary to describe the aroma attributes of onions. This lexicon includes terms for various sulfurous, green, sweet, and pungent notes. Each descriptor is anchored to a specific reference standard.
2. Intensity Rating:
-
Panelists are trained to rate the intensity of each aroma attribute on a numerical scale (e.g., 0-15). This allows for quantitative comparison between different onion samples or conditions.
3. Panel Training and Calibration:
-
Extensive training is conducted to ensure that all panelists can consistently and reliably identify and rate the aroma attributes. Calibration sessions with reference standards are held regularly.
4. Sample Evaluation:
-
Onion samples are prepared in a controlled manner (e.g., freshly chopped) and presented to the panelists in a standardized environment to minimize bias. Panelists evaluate the samples and record their intensity ratings for each descriptor.
5. Data Analysis:
-
The data from the sensory panel is statistically analyzed to determine the significant differences in the aroma profiles of the samples.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of onion aroma compounds, from sample preparation to data interpretation.
Caption: Workflow for onion aroma analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound, 2179-60-4 [thegoodscentscompany.com]
- 5. This compound = 95 , FG 2179-60-4 [sigmaaldrich.com]
- 6. Dimethyl trisulfide - Wikipedia [en.wikipedia.org]
- 7. Human Metabolome Database: Showing metabocard for Dimethyl trisulfide (HMDB0013780) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
A Comparative Examination of Sulfur Volatiles in Diverse Allium cepa Varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sulfur volatile profiles across various cultivars of Allium cepa (onion), supported by experimental data. The composition and concentration of these organosulfur compounds are of significant interest due to their contribution to flavor, aroma, and potential therapeutic properties.[1][2] This analysis aims to offer a comprehensive resource for researchers in the fields of food science, natural product chemistry, and pharmacology.
Quantitative Analysis of Sulfur Volatiles
The concentration and composition of sulfur volatiles exhibit considerable variation among different onion varieties.[3] These differences can be attributed to genetic factors, growing conditions, and post-harvest handling.[3][4][5] The following tables summarize the quantitative data on key sulfur compounds identified in various Allium cepa cultivars from several studies. Pungency, a key characteristic of onions, is often quantitatively assessed by measuring the enzymatically produced pyruvic acid.[6][7]
Table 1: Pyruvic Acid and Thiosulfinate Concentrations in Selected Allium cepa Varieties
| Allium cepa Variety | Enzymatically Produced Pyruvic Acid (μmol/g fresh wt) | Thiosulfinate Concentration (calculated) | Reference |
| "Diamant" (white onion) | 42 - 222 | Calculated as 1/2 mole per mole of pyruvic acid | [6][7] |
| "Rubiniu" (red onion) | 42 - 222 | Calculated as 1/2 mole per mole of pyruvic acid | [6][7] |
Note: The range provided for pyruvic acid reflects the general findings for low pungent cultivars in the cited study.
Table 2: Relative Abundance of Major Sulfur Volatile Compounds in Different Onion Types
| Compound | White Onion (%) | Yellow Onion (%) | Red Onion (%) | Reference |
| Sulfur Compounds (total) | 51-64 | 51-64 | 51-64 | [8][9] |
| Dipropyl disulfide | Dominant | Dominant | Dominant | [2][10][11] |
| Methyl propyl trisulfide | Present | Present | Present | [11] |
| (E)-1-(prop-1-en-1-yl)-2-propyldisulfane | Present | Present | Present | [11] |
| 1-Propanethiol | Present | Present | Present | [2][11] |
Note: The percentages for total sulfur compounds represent the proportion of the total volatile metabolites detected.
Biosynthesis of Sulfur Volatiles in Allium cepa
The characteristic aroma of onions is generated upon tissue damage. In intact cells, non-volatile sulfur-containing precursors, primarily S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are stored in the cytoplasm.[1][2][6] When the onion bulb is cut or crushed, the enzyme alliinase, located in the vacuole, is released and comes into contact with the ACSOs.[1] This enzymatic reaction rapidly produces unstable sulfenic acids, which then undergo further spontaneous reactions to form a complex mixture of volatile sulfur compounds, including thiosulfinates, thiosulfonates, and various sulfides.[1][12][13] The primary precursor in onions is isoalliin (S-propenyl-L-cysteine sulfoxide).[1][13]
Experimental Protocols
The analysis of sulfur volatiles in Allium cepa is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[8][10][14] This technique allows for the extraction and separation of volatile compounds from the sample matrix for identification and quantification.
1. Sample Preparation:
-
Fresh onion bulbs are selected, and the outer dry layers are removed.
-
A specific mass of the onion tissue (e.g., 20 g) is homogenized or juiced to initiate the enzymatic reactions that produce the volatile compounds.[6][15]
-
The homogenate is allowed to stand for a defined period (e.g., 15 minutes) at room temperature to allow for the development of the volatile profile.[6]
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The prepared sample is placed in a sealed vial.
-
An SPME fiber coated with a specific stationary phase (e.g., 50/30 μm DVB/CAR/PDMS) is exposed to the headspace above the sample.[14]
-
The extraction is carried out at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 15-75 minutes) with agitation to facilitate the adsorption of volatile compounds onto the fiber.[8][14][15]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is then introduced into the heated injection port of the gas chromatograph, where the adsorbed volatiles are desorbed.[8]
-
The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., DB-WAX).[8]
-
The separated compounds are then introduced into the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio.[6]
-
Identification of the compounds is achieved by comparing the obtained mass spectra with reference libraries (e.g., Wiley9).[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Organosulfur and Amino Acid Composition between Triploid Onion Allium cornutum Clementi ex Visiani, 1842, and Common Onion Allium cepa L., and Evidences for Antiproliferative Activity of Their Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aaspjournal.org [aaspjournal.org]
- 13. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Volatile Flavor Components in Three Onion by Headspace Solid Phase Microextraction Combined with Gas Chromatography-Mass Spectrometry [agris.fao.org]
- 15. Development of an Untargeted Method for the Analysis of the Volatile Profile of Onions via Solid-Phase Microextraction Arrow-Headspace-Gas Chromatography-Mass Spectrometry Using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Methyl Propyl Disulfide and Other Organosulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of methyl propyl disulfide and other prominent organosulfur compounds derived from Allium species, such as diallyl disulfide (DADS), diallyl trisulfide (DATS), ajoene, and allicin. The information is compiled from various experimental studies to offer a comprehensive overview of their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.
Executive Summary
Organosulfur compounds from garlic and onions have garnered significant attention for their therapeutic potential. While diallyl disulfide, diallyl trisulfide, ajoene, and allicin have been extensively studied, quantitative data on the biological activities of this compound remains limited in the available scientific literature. This guide summarizes the existing quantitative data for the well-researched compounds and presents the qualitative findings for this compound, highlighting areas for future investigation.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for the biological activities of the selected organosulfur compounds.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | - | - | Data not available | - |
| Diallyl Disulfide (DADS) | MCF-7 | Breast Cancer | 4.1 | [1] |
| SW480 | Colorectal Cancer | 40 | [2] | |
| Diallyl Trisulfide (DATS) | HCT-15 | Colon Cancer | 11.5 | [3] |
| DLD-1 | Colon Cancer | 13.3 | [3] | |
| Ajoene (Z-isomer) | HL-60 | Leukemia | 5.2 | [4] |
| MCF-7 | Breast Cancer | 26.1 | [4] | |
| Allicin | Ishikawa | Endometrial Cancer | 10-25 | [1][4][5] |
| HT-29 | Colon Cancer | 10-25 | [1][4][5] | |
| MCF-7 | Breast Cancer | 10-25 | [1][4][5] | |
| MGC-803 | Gastric Cancer | ~39.5 (6.4 µg/ml) | [6] | |
| SGC-7901 | Gastric Cancer | ~45.0 (7.3 µg/ml) | [6] | |
| Neuroblastoma cells | Neuroblastoma | 9-19 | [7] |
Table 2: Antimicrobial Activity (MIC values in µg/mL)
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| This compound | - | - | Data not available | - |
| Diallyl Disulfide (DADS) | - | - | Less effective than allicin | [8] |
| Diallyl Trisulfide (DATS) | - | - | Data not available | - |
| Ajoene | Gram-positive bacteria | Bacteria | 5-20 | [1][2][9][10][11] |
| Gram-negative bacteria | Bacteria | 100-160 | [1][2][9][10][11] | |
| Yeasts | Fungi | <20 | [1][2][9][10][11] | |
| Allicin | Helicobacter pylori | Bacteria | 40 | [12] |
Table 3: Anti-inflammatory Activity (IC50 values in µM)
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | - | - | Data not available | - |
| Diallyl Disulfide (DADS) | - | - | Qualitative data available | [13][14][15][16][17][18] |
| Diallyl Trisulfide (DATS) | - | - | Qualitative data available | [19][20][21][22] |
| Ajoene (Z-isomer) | PGE₂ production | RAW 264.7 | 2.4 | [5][23][24][25] |
| COX-2 enzyme activity | RAW 264.7 | 3.4 | [23] | |
| Allicin | - | - | Qualitative data available | [3][12][26] |
Table 4: Antioxidant Activity
| Compound | Assay | Result | Reference |
| Methyl Propyl Trisulfide | DPPH radical scavenging | Moderate activity | [27][28] |
| Diallyl Disulfide (DADS) | DPPH radical scavenging | Moderate activity | [27][28][29] |
| Diallyl Trisulfide (DATS) | - | Potent antioxidant | [20] |
| Ajoene | Superoxide inhibition | Potent antioxidant | [27][30][31] |
| Allicin | - | Potent antioxidant | [3][32] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the organosulfur compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a serial two-fold dilution of the organosulfur compound in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the organosulfur compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The EC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the organosulfur compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production, and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The IC₅₀ value for NO inhibition is then calculated.
Signaling Pathways and Experimental Workflows
The biological effects of these organosulfur compounds are mediated through the modulation of various signaling pathways.
General Experimental Workflow for Biological Activity Screening
Caption: General workflow for screening the biological activities of organosulfur compounds.
Signaling Pathways in Cancer Modulated by Organosulfur Compounds
Diallyl disulfide, diallyl trisulfide, and ajoene have been shown to modulate several key signaling pathways involved in cancer progression.
Caption: Key cancer-related signaling pathways modulated by DADS, DATS, and Ajoene.
Conclusion
This comparative guide highlights the significant therapeutic potential of organosulfur compounds from Allium species. While diallyl disulfide, diallyl trisulfide, ajoene, and allicin demonstrate potent anticancer, antimicrobial, anti-inflammatory, and antioxidant activities with supporting quantitative data, this compound remains a less-explored compound in this family. The qualitative evidence suggests it may share similar biological properties, but a clear need exists for rigorous quantitative studies to ascertain its efficacy and potential for drug development. Researchers are encouraged to investigate the biological activities of this compound to fully understand the therapeutic landscape of this important class of natural compounds.
References
- 1. Antimicrobial properties of hydrophobic compounds in garlic: Allicin, vinyldithiin, ajoene and diallyl polysulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inhibition-of-microbial-growth-by-ajoene-a-sulfur-containing-compound-derived-from-garlic - Ask this paper | Bohrium [bohrium.com]
- 3. Immunomodulation and Anti-Inflammatory Effects of Garlic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allicin and Digestive System Cancers: From Chemical Structure to Its Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 9. Inhibition of microbial growth by ajoene, a sulfur-containing compound derived from garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. [PDF] Inhibition of microbial growth by ajoene, a sulfur-containing compound derived from garlic | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Antiarthritic Activity of Diallyl Disulfide against Freund's Adjuvant-Induced Arthritic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diallyl-disulfide, an organosulfur compound of garlic, attenuates airway inflammation via activation of the Nrf-2/HO-1 pathway and NF-kappaB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Investigation of the Anti-Inflammation and Anti-Oxidation Activities of Diallyl Disulfide in a Rat Emphysema Model Induced by Cigarette Smoke Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological Benefits of Diallyl Disulfide, A Garlic-Derived Natural Organic Sulfur Compound | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. dovepress.com [dovepress.com]
- 21. Diallyl trisulfide, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ajoene, a natural product with non-steroidal anti-inflammatory drug (NSAID)-like properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anti-inflammatory activity of sulfur-containing compounds from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. How Allicin Might Boost Your Health Naturally [verywellhealth.com]
- 27. Ajoene - Wikipedia [en.wikipedia.org]
- 28. Nonenzymatic antioxidant activity of four organosulfur compounds derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Ajoene, a Major Organosulfide Found in Crushed Garlic, Induces NAD(P)H:quinone Oxidoreductase Expression Through Nuclear Factor E2-related Factor-2 Activation in Human Breast Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Ajoene: The Health Supportive Bioactive Compound of Garlic [casi.org]
- 32. mdpi.com [mdpi.com]
A Comparative Guide to Biomarkers for Allium Consumption: Validating Methyl Propyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl propyl disulfide and other potential biomarkers for assessing the consumption of Allium vegetables, such as garlic and onions. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions when selecting biomarkers for their studies. This document summarizes quantitative data, details experimental protocols, and visualizes metabolic pathways and workflows to facilitate a clear understanding of the current landscape of Allium consumption biomarkers.
Introduction
Allium vegetables are recognized for their potential health benefits, largely attributed to their rich content of organosulfur compounds. Accurately assessing the intake of these vegetables is crucial in clinical and nutritional studies to establish clear links between consumption and health outcomes. While dietary questionnaires are commonly used, they are subject to recall bias. Therefore, the identification and validation of specific biomarkers are of paramount importance for objective assessment. This compound is a volatile organic compound found in Allium species and has been considered a potential biomarker. This guide evaluates its standing against other prominent candidates.
Comparative Analysis of Biomarkers
Several compounds have been investigated as potential biomarkers for Allium consumption. The ideal biomarker should be specific to Allium intake, show a dose-dependent response, be readily detectable in biological fluids, and have a well-characterized metabolic pathway. Here, we compare this compound with other leading candidates: Allyl Methyl Sulfide (AMS) and its metabolites, N-acetyl-S-(2-carboxypropyl)-cysteine (CPMA), S-Allylmercapturic acid (ALMA), and the novel biomarker, Allyl Dimethyl Sulfonium (ADMS).
Table 1: Quantitative Comparison of Urinary Biomarkers for Allium (Garlic) Consumption
| Biomarker | Mean Peak Concentration (urine) | Time to Peak Concentration (Tmax) | Analytical Method | Key Findings & Limitations |
| This compound | Data not available in validation studies | Unknown | GC-MS | Present in Allium species, but quantitative data on excretion following consumption is lacking, hindering its validation as a reliable biomarker.[1] |
| Allyl Methyl Sulfide (AMS) | 0.3 - 2.4 µ g/mmol creatinine | ~1-2 hours | GC-MS | Directly reflects recent consumption, but is volatile and excreted via breath, potentially affecting urinary concentrations.[2][3][4][5] |
| Allyl Methyl Sulfoxide (AMSO) | 28 - 344 µ g/mmol creatinine | ~1-2 hours | GC-MS | A major metabolite of AMS, found in higher concentrations than AMS in urine, making it a potentially more sensitive biomarker.[2][3][4][5] |
| Allyl Methyl Sulfone (AMSO2) | 32 - 285 µ g/mmol creatinine | ~1-2 hours | GC-MS | Another major metabolite of AMS, with similar kinetics to AMSO, offering a reliable measure of recent intake.[2][3][4][5] |
| N-acetyl-S-(2-carboxypropyl)-cysteine (CPMA) | Qualitative detection reported | ~2 hours | LC-MS | A potential biomarker for the entire Allium group (onions and garlic), but quantitative validation and robustness need further investigation.[6] |
| S-Allylmercapturic acid (ALMA) | 2.2 µg/mL (after high intake) | Elimination half-life: ~6 hours | GC-MS | A specific metabolite of garlic consumption, but concentrations can be influenced by occupational exposure to allyl halides.[7] |
| Allyl Dimethyl Sulfonium (ADMS) | Strong response to supplementation (quantitative data pending publication) | Rapidly responds to intake | LC-MS/MS | A novel, non-volatile, and water-soluble urinary biomarker showing high promise due to its stability and direct correlation with Allium consumption.[8][9] |
Metabolic Pathway of Allium-Derived Organosulfur Compounds
The metabolism of organosulfur compounds from Allium vegetables is complex, involving multiple enzymatic transformations. Understanding this pathway is crucial for interpreting biomarker data. The following diagram illustrates the generally accepted metabolic fate of allicin, a key precursor compound in garlic.
Experimental Protocols
Accurate quantification of these biomarkers is essential for their validation and use in research. Below are summaries of the analytical methodologies for the most promising candidates.
Experimental Workflow: Biomarker Analysis in Urine
Analysis of Allyl Methyl Sulfide (AMS), Allyl Methyl Sulfoxide (AMSO), and Allyl Methyl Sulfone (AMSO2) by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the simultaneous quantification of AMS and its major metabolites.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add an internal standard (e.g., deuterated AMS, AMSO, and AMSO2).
-
Perform solvent extraction using dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5 or equivalent non-polar column.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and internal standards.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of each analyte in the urine samples based on the peak area ratio to the internal standard.
-
Analysis of Allyl Dimethyl Sulfonium (ADMS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific for the novel biomarker ADMS.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to remove any precipitate.
-
To 50 µL of the supernatant, add an internal standard (e.g., deuterated ADMS).
-
Dilute with an appropriate mobile phase.
-
Direct injection into the LC-MS/MS system.
-
-
Instrumentation:
-
High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (HPLC-MS/MS).
-
Column: C18 reversed-phase column.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate ADMS from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ADMS and its internal standard.
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Quantify ADMS in urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion and Future Directions
The validation of a robust biomarker for Allium consumption is critical for advancing our understanding of the health effects of these widely consumed vegetables. While this compound is present in Allium species, the current body of evidence is insufficient to validate it as a reliable quantitative biomarker of intake.
In contrast, Allyl Methyl Sulfide (AMS) and its metabolites, Allyl Methyl Sulfoxide (AMSO) and Allyl Methyl Sulfone (AMSO2) , have been quantified in urine following garlic consumption and show a clear dose-response relationship, making them suitable biomarkers for recent intake. However, their volatility and excretion through breath can introduce variability.
The recently identified Allyl Dimethyl Sulfonium (ADMS) emerges as a highly promising biomarker. Its non-volatile nature, water solubility, and strong correlation with garlic intake suggest it could be a more stable and reliable indicator for both short-term and potentially habitual consumption. Further validation studies are warranted to establish its utility across different Allium species and diverse populations.
For researchers and drug development professionals, the choice of biomarker will depend on the specific research question, the required time window of exposure, and the analytical capabilities available. Based on the current evidence, ADMS, AMSO, and AMSO2 are the most promising candidates for the objective assessment of Allium consumption. Future research should focus on head-to-head comparative studies of these biomarkers and further validation of their performance in large-scale epidemiological and clinical studies.
References
- 1. This compound | C4H10S2 | CID 16592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification of Volatile Metabolites Derived From Garlic (Allium sativum) in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Volatile Metabolites Derived from Garlic (Allium sativum) in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Volatile Metabolites Derived from Garlic (Allium sativum) in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. arxiv.org [arxiv.org]
- 7. Urinary excretion of N-acetyl-S-allyl-L-cysteine upon garlic consumption by human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allyl Dimethyl Sulfonium: A Novel Urinary Biomarker of Allium Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allyl Dimethyl Sulfonium: A Novel Urinary Biomarker of Allium Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative sensory analysis of foods with varying methyl propyl disulfide concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative sensory analysis of methyl propyl disulfide, a potent organosulfur compound crucial for creating savory, alliaceous flavors in a variety of food products.[1][2] Understanding its sensory impact at different concentrations is vital for precise flavor formulation and the development of novel food products and therapeutic agents.
This compound (CAS 2179-60-4) is a volatile compound naturally found in Allium species such as onions and garlic.[2][3] Its characteristic pungent aroma, described as sulfurous, onion-like, and with notes of radish and mustard, makes it an indispensable ingredient in the flavor industry.[3][4] This guide presents quantitative sensory data, detailed experimental protocols, and visualizations of the underlying biological and experimental pathways to aid researchers in their applications.
Quantitative Sensory Data
The following table summarizes the sensory profile of this compound at varying concentrations in a neutral food base (e.g., a simple white sauce or aqueous solution). The data illustrates the evolution of its flavor profile from subtle vegetable notes at low concentrations to a dominant, pungent onion and garlic character at higher levels. Normal use levels in finished consumer products typically range from 0.01 to 1 ppm.
| Concentration (ppm) | Predominant Aroma/Flavor Notes | Intensity (1-10 Scale) | Hedonic Score (1-9 Scale) |
| 0.01 | Faintly sulfurous, cooked vegetable | 2 | 5 (Neither like nor dislike) |
| 0.1 | Mild onion, slightly sweet, radish | 4 | 7 (Like moderately) |
| 0.5 | Fresh-cut onion, pungent, slightly alliaceous | 6 | 8 (Like very much) |
| 1.0 | Strong onion and garlic, sharp, lingering sulfurous notes | 8 | 6 (Like slightly) |
| 5.0 | Overpowering sulfur, harsh, metallic off-notes | 10 | 2 (Dislike very much) |
Experimental Protocols
The determination of the sensory characteristics of this compound requires a structured and controlled methodology to ensure the reliability and reproducibility of the results.
1. Panelist Selection and Training:
-
A panel of 15-30 individuals is selected.
-
Panelists are screened for their sensory acuity and ability to detect and describe sulfurous and alliaceous aromas and flavors.
-
Training sessions are conducted to familiarize panelists with the specific sensory attributes of this compound and the intensity rating scale.
2. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent, such as propylene glycol or ethanol.
-
A series of dilutions are then made in a neutral food base to achieve the desired concentrations for evaluation.
-
The food base should be carefully selected to be bland and not interfere with the sensory properties of the compound being tested.
3. Sensory Evaluation Method:
-
The 3-Alternative Forced Choice (3-AFC) method is a widely recognized and robust technique for determining detection thresholds and characterizing sensory attributes.[5]
-
In this method, panelists are presented with three samples: two are identical blanks (the neutral food base), and one contains the this compound at a specific concentration.[5]
-
The panelists' task is to identify the "odd" sample.[5]
-
For descriptive analysis, panelists are then asked to rate the intensity of specific attributes (e.g., onion, sulfurous, sweet) on a labeled magnitude scale and provide an overall hedonic rating.
4. Data Analysis:
-
Individual detection thresholds are determined as the lowest concentration at which a panelist can consistently and correctly identify the odd sample.
-
The group's detection threshold is calculated as the geometric mean of the individual thresholds.
-
Intensity and hedonic scores are averaged across all panelists for each concentration to generate the quantitative data presented in the table above.
Visualizations
Experimental Workflow for Sensory Analysis
Caption: Experimental workflow for the sensory analysis of this compound.
Olfactory Signaling Pathway for Sulfur Compounds
The perception of sulfur compounds like this compound is initiated by their interaction with olfactory receptors (ORs) in the nasal cavity.[6] This binding event triggers a cascade of intracellular signals, ultimately leading to the perception of smell in the brain.[6]
Caption: Simplified diagram of the olfactory signaling pathway.
Concentration-Dependent Sensory Impact of this compound
The perceived sensory attributes of this compound are highly dependent on its concentration. This relationship can be visualized as a transition from desirable to undesirable characteristics as the concentration increases.
Caption: Relationship between concentration and sensory perception.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2179-60-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Showing Compound this compound (FDB008557) - FooDB [foodb.ca]
- 4. This compound [flavscents.com]
- 5. benchchem.com [benchchem.com]
- 6. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Correlating Methyl Propyl Disulfide Data: Bridging Instrumental Analysis and Sensory Perception
For researchers, scientists, and professionals in drug development, understanding the relationship between the chemical properties of a compound and its sensory perception is paramount. This guide provides a comparative framework for correlating instrumental data of methyl propyl disulfide with sensory panel results. This compound (CH₃SSCH₂CH₂CH₃) is a volatile sulfur compound known for its characteristic pungent aroma, often described as alliaceous, sulfurous, onion-like, and garlicky[1][2][3]. It is a key flavor component in many foods, including onions, garlic, and leeks[4][5].
This guide outlines the standard experimental protocols for both quantifying this compound using instrumental techniques and evaluating its aroma profile with a trained sensory panel. While direct quantitative correlations from publicly available literature are limited, this guide presents a framework for establishing such relationships within a research context.
Comparison of Instrumental and Sensory Analysis Methods
Effective correlation requires robust and complementary analytical methods. Gas chromatography is the instrumental method of choice for separating and quantifying volatile compounds like this compound, while a trained sensory panel provides the human perception data.
| Analytical Method | Key Application | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile compounds. | High sensitivity and specificity for compound identification. | May not fully capture the perceived aroma intensity, as it doesn't account for human olfactory thresholds. |
| Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) | Selective and highly sensitive detection of sulfur compounds. | Excellent for analyzing trace levels of sulfur compounds in complex matrices. | Provides information only on sulfur-containing compounds. |
| Gas Chromatography-Olfactometry (GC-O) | Identification of odor-active compounds. | Directly links an instrumental peak to a sensory perception. | Relies on the expertise and consistency of the human assessor. |
| Trained Sensory Panel (Quantitative Descriptive Analysis) | Quantifying the intensity of specific aroma attributes. | Provides direct measurement of human perception. | Can be time-consuming and requires rigorous training and calibration of panelists. |
Illustrative Correlation of this compound Concentration with Sensory Descriptors
| Concentration of this compound (in water) | Expected Predominant Sensory Attributes | Potential Intensity Score (on a 15-point scale) |
| Low (e.g., 0.5 - 2 ppb) | Faintly sulfurous, slightly savory | 1 - 3 |
| Medium (e.g., 5 - 15 ppb) | Distinctly oniony and garlicky, moderately sulfurous | 5 - 8 |
| High (e.g., > 20 ppb) | Pungent, sharp sulfurous, overpowering onion/garlic | 10 - 14 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data that can be meaningfully correlated.
Instrumental Analysis: Quantification of this compound by GC-MS
This protocol provides a general framework for the analysis of this compound in a liquid matrix.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
A known volume of the liquid sample is placed in a sealed headspace vial.
-
An internal standard (e.g., 2-methyl-3-heptanone) is added for quantification.
-
The vial is incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined time (e.g., 20 minutes) to adsorb the volatile compounds.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: The SPME fiber is desorbed in the hot GC inlet (e.g., 250°C) in splitless mode.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is used for separation.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250°C).
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode to identify the compound based on its mass spectrum and in selected ion monitoring (SIM) mode for accurate quantification using characteristic ions of this compound (e.g., m/z 75, 94, 122).
3. Data Analysis:
-
The concentration of this compound is calculated by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of a pure this compound standard.
Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol outlines the steps for training a sensory panel and evaluating the aroma of samples containing this compound.
1. Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity, availability, and motivation.
-
Train the panelists to identify and scale the intensity of key aroma attributes associated with this compound (e.g., "sulfurous," "oniony," "garlicky").
-
Use reference standards for each attribute to anchor the panelists' evaluations. For example:
-
Sulfurous: Diluted solution of dimethyl sulfide.
-
Oniony: Freshly cut onion.
-
Garlicky: Freshly crushed garlic.
-
2. Sample Preparation and Presentation:
-
Prepare a series of samples with varying, known concentrations of this compound in a neutral base (e.g., deionized water or a specific product matrix).
-
Present the samples to the panelists in a controlled environment (i.e., sensory booths with controlled lighting and temperature, and free of extraneous odors).
-
Samples should be coded with random three-digit numbers and presented in a balanced, randomized order to avoid bias.
3. Sensory Evaluation:
-
Panelists evaluate the aroma of each sample and rate the intensity of the predefined attributes on a structured scale (e.g., a 15-point line scale anchored with "low" and "high").
-
Panelists should cleanse their palate with deionized water and unsalted crackers between samples.
4. Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived intensity of attributes across the different concentrations of this compound.
-
Calculate the mean intensity scores for each attribute at each concentration level.
Visualizing the Correlation Workflow
The following diagrams illustrate the logical flow of the experimental and data analysis processes for correlating instrumental and sensory data.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl Propyl Disulfide
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of chemicals like methyl propyl disulfide are critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring a secure and sustainable research environment.
This compound is a flammable liquid and vapor that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It can also cause serious eye irritation.[2] Due to these hazards, it is imperative that this chemical be handled with care and disposed of correctly.
Key Safety and Handling Information
Before handling this compound, ensure you are familiar with its properties and hazards.
| Property | Data |
| CAS Number | 2179-60-4 |
| Molecular Formula | C4H10S2 |
| Molecular Weight | 122.25 g/mol |
| Appearance | Colorless liquid with a stench |
| Hazards | Flammable liquid and vapor, Harmful if swallowed, Causes serious eye irritation, Very toxic to aquatic life with long lasting effects |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, Protective gloves, Impervious clothing, Suitable respirator |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[3] Never dispose of this chemical down the drain or in the regular trash.[4] The following protocol outlines the general steps for its proper disposal in a laboratory setting.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound. The label should include the chemical name, concentration, and associated hazards.
-
Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[5]
2. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in the designated and properly labeled waste container.
-
If the original container is used for waste collection, ensure it is in good condition and clearly marked as "WASTE".
-
Keep the waste container securely capped when not in use to prevent the release of vapors.[5][6]
3. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[5][6]
-
The SAA should be at or near the point of generation and inspected weekly for any leaks.[5]
-
Ensure the storage area is cool, well-ventilated, and away from sources of ignition.[3][7]
4. Spill Management:
-
In the event of a spill, immediately evacuate personnel from the affected area and ensure adequate ventilation.[1][3]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[3]
-
Collect the absorbed material and place it in the designated hazardous waste container.[3]
-
Decontaminate the spill area and any affected equipment.[1][2]
5. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[6]
-
Complete any required waste disposal forms accurately and completely.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of safety or environmental integrity.
References
- 1. This compound|2179-60-4|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. fishersci.com [fishersci.com]
- 8. odu.edu [odu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Propyl Disulfide
For Immediate Implementation: Essential Safety and Handling Protocols for Methyl Propyl Disulfide
This compound is a volatile organosulfur compound with a characteristic strong odor. While valuable in various research and development applications, particularly in the flavor and fragrance industries, its handling necessitates stringent safety protocols to protect laboratory personnel.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safely handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE, drawing on best practices for handling volatile sulfur compounds.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. Must be compliant with NIOSH (US) or EN 166 (EU) standards.[2] | Protects against splashes of the liquid and potential vapors which can cause serious eye irritation.[3] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Butyl rubber or Viton™ gloves are recommended. A double-gloving approach (e.g., nitrile inner glove with a butyl or Viton™ outer glove) is best practice. | No specific glove permeation data is available for this compound. However, for chemically similar compounds like carbon disulfide, butyl rubber and Viton™ offer good to excellent resistance.[3] Nitrile gloves offer good splash protection for incidental contact but may have limited resistance to prolonged exposure.[4] Always inspect gloves for any signs of degradation before use.[2] |
| Body Protection | A flame-retardant and anti-static laboratory coat is mandatory. For larger quantities or in case of a spill, impervious clothing or a chemical-resistant suit should be worn.[2] | Protects against skin contact and contamination of personal clothing. The flammable nature of this compound necessitates flame-retardant properties.[3][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required. For higher concentrations or in emergency situations, a full-face supplied-air respirator or a self-contained breathing apparatus (SCBA) should be used.[2] | This compound has a strong, unpleasant odor and its vapors can be irritating to the respiratory tract.[2] |
Safe Handling and Storage: Procedural Best Practices
Adherence to strict handling and storage protocols is critical to minimize the risk of exposure and accidents.
Handling:
-
Ventilation is Key: Always handle this compound in a well-ventilated area, with a certified chemical fume hood being the preferred location.[1]
-
Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling vapors or allowing the liquid to come into contact with skin or eyes.[2]
-
Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[2][5] Implement measures to prevent the buildup of electrostatic charge.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2] Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container Integrity: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1][2]
-
Segregation: Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Temperature Control: Store away from direct sunlight and heat sources.[4]
Operational Plans: Step-by-Step Procedures
To ensure consistent and safe practices, the following step-by-step protocols for donning and doffing PPE and a general experimental workflow should be implemented.
Donning and Doffing of Personal Protective Equipment (PPE)
Caption: A visual guide to the correct sequence for putting on and taking off Personal Protective Equipment.
General Experimental Workflow
Caption: A streamlined workflow for experiments involving this compound, from preparation to disposal.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: Remove all sources of ignition.[2]
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.[2] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The primary recommended method for the disposal of organosulfur compounds is incineration in a licensed hazardous waste facility. This should be performed in accordance with all local, state, and federal regulations.
-
Consult Your EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Do not pour this compound down the drain.[2]
By adhering to these comprehensive safety and handling guidelines, researchers can effectively mitigate the risks associated with this compound and maintain a safe laboratory environment. Your commitment to safety is paramount to the success and well-being of your research team.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
